Alkyne-PEG4-SS-PEG4-alkyne
説明
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特性
分子式 |
C22H38O8S2 |
|---|---|
分子量 |
494.7 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C22H38O8S2/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-32-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 |
InChIキー |
NSDZQVXLZWRJNH-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCSSCCOCCOCCOCCOCC#C |
製品の起源 |
United States |
Foundational & Exploratory
Alkyne-PEG4-SS-PEG4-alkyne: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Alkyne-PEG4-SS-PEG4-alkyne, a homobifunctional, cleavable crosslinker pivotal in the field of bioconjugation and the development of advanced therapeutics, particularly antibody-drug conjugates (ADCs). This document details the molecule's properties, experimental protocols for its use, and relevant data to support its application in research and drug development.
Core Concepts and Molecular Profile
This compound is a versatile chemical tool designed for "click chemistry," a set of powerful, selective, and high-yield reactions for covalently linking molecules. Its structure features two terminal alkyne groups, which readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These alkynes are connected by two polyethylene (B3416737) glycol (PEG4) chains, imparting increased hydrophilicity to the linker and the resulting conjugate.[1] Crucially, a disulfide (-S-S-) bond is positioned between the PEG chains, rendering the linker cleavable under reducing conditions, a feature highly desirable for the controlled release of therapeutic payloads within the cellular environment.[2][3]
This linker is classified as a cleavable 8-unit PEG ADC linker and is instrumental in the synthesis of ADCs.[2] ADCs are a class of targeted therapies that utilize the specificity of an antibody to deliver a potent cytotoxic agent directly to cancer cells. The cleavable nature of the this compound linker ensures that the cytotoxic payload is released from the antibody upon internalization into the target cell, where the intracellular environment is more reducing compared to the bloodstream.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H38O8S2 | N/A |
| Molecular Weight | 494.67 g/mol | N/A |
| CAS Number | 2055041-17-1 | [5] |
| Purity | >95% | [5] |
| Physical Form | Colorless oil | N/A |
| Solubility | DCM, THF, acetonitrile, DMF, and DMSO | N/A |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for the conjugation of this compound to an azide-containing molecule, such as a modified antibody or a therapeutic payload. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Materials:
-
This compound
-
Azide-containing molecule (e.g., azide-modified antibody, azide-functionalized payload)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in a suitable solvent)
-
Reducing agent, such as sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO or other suitable organic solvent for dissolving the linker
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare a solution of the azide-containing molecule in the reaction buffer at the desired concentration.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing molecule and the this compound stock solution. The molar ratio of alkyne to azide (B81097) should be optimized, with a slight excess of the alkyne linker often being beneficial.
-
Add the copper(I)-stabilizing ligand to the reaction mixture. A typical ligand-to-copper ratio is 5:1.[6]
-
Add the CuSO4 solution. The final concentration of copper can range from 50 µM to 500 µM, depending on the scale and nature of the reaction.[7]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Incubate the reaction mixture at room temperature for 1-4 hours. Gentle mixing during incubation is recommended. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Following the incubation, the conjugated product can be purified from unreacted reagents and byproducts using standard techniques such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the conjugate.
-
Disulfide Bond Cleavage Protocol
This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecules.
Materials:
-
Conjugate containing the this compound linker
-
Reducing agent:
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 0.5 M in water, pH adjusted to ~7.0)
-
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the conjugate in the reaction buffer to the desired concentration.
-
-
Cleavage Reaction:
-
Using DTT: Add the DTT stock solution to the conjugate solution to a final concentration of 10-50 mM. Incubate at room temperature for 2 hours or at 37°C for 30-60 minutes.
-
Using TCEP: Add the TCEP stock solution to the conjugate solution to a final concentration of 5-20 mM. Incubate at room temperature for 10-60 minutes.
-
-
Analysis:
-
The cleavage of the disulfide bond and the release of the conjugated molecules can be monitored by techniques such as HPLC, SDS-PAGE (under reducing and non-reducing conditions), or mass spectrometry.
-
Data Presentation and Characterization
The successful synthesis and conjugation of this compound require rigorous characterization to ensure purity and confirm the desired structure.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment of the linker. | 1H and 13C NMR spectra should correspond to the expected chemical shifts and integration values for the this compound structure. |
| Mass Spectrometry (MS) | Determination of the exact molecular weight of the linker and its conjugates. | The observed mass should match the calculated molecular weight of the molecule. For conjugates, an increase in mass corresponding to the linker and payload should be observed.[8] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the linker and analysis of conjugation reactions and cleavage products. | A single major peak should be observed for the pure linker. Analysis of reaction mixtures can quantify the extent of conjugation and cleavage. |
| Hydrophobic Interaction Chromatography (HIC) | Determination of the drug-to-antibody ratio (DAR) for ADCs. | Separation of antibody species with different numbers of conjugated linkers/payloads, allowing for the calculation of the average DAR.[8] |
Visualizing Workflows and Pathways
Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using this compound.
Mechanism of Intracellular Cleavage
The disulfide bond within the linker is stable in the bloodstream but is susceptible to cleavage in the reducing environment inside a cell, primarily due to the high concentration of glutathione (B108866) (GSH).
Conclusion
This compound is a highly valuable tool for researchers and drug developers in the field of bioconjugation. Its homobifunctional nature, coupled with the cleavable disulfide bond and the favorable properties imparted by the PEG spacers, makes it an ideal linker for the construction of sophisticated biomolecules, most notably antibody-drug conjugates. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this versatile crosslinker in advanced therapeutic and research applications. As with any chemical reagent, optimization of reaction conditions is crucial to achieve the desired outcomes for specific molecular systems.
References
- 1. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Alkyne-PEG4-S-PEG4-alkyne - Creative Biolabs [creative-biolabs.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Alkyne-PEG4-SS-PEG4-alkyne: A Cleavable Homobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the Alkyne-PEG4-SS-PEG4-alkyne linker. Designed for researchers, scientists, and professionals in drug development, this document details the structure, function, and utility of this versatile molecule in creating advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).
Core Chemical and Physical Properties
This compound is a homobifunctional, cleavable linker designed for bioorthogonal "click chemistry" applications.[1] Its structure consists of two terminal alkyne groups, which are connected by two polyethylene (B3416737) glycol (PEG) units of four ethylene (B1197577) oxide repeats each, and a central, cleavable disulfide bond (-S-S-). The PEGylated spacers enhance the hydrophilicity and solubility of the linker and the resulting conjugates.[2][3]
Quantitative Data Summary
The key quantitative and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₃₈O₈S₂ | [4] |
| Molecular Weight | 494.67 g/mol | [4] |
| Purity | >95% | [5] |
| Physical Form | Colorless Oil | [4][5] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | [4][5] |
| Storage Temperature | -20°C | [5] |
Mechanism of Action and Key Applications
The primary utility of this compound lies in its role as a linker for ADCs.[1] It covalently connects a monoclonal antibody to a potent cytotoxic drug (payload). The terminal alkyne groups allow for highly efficient and specific conjugation to azide-modified molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][6][7]
The central disulfide bond is stable in systemic circulation but is designed to be cleaved in the reducing environment of the intracellular space, where concentrations of reducing agents like glutathione (B108866) are significantly higher.[2] This targeted cleavage ensures the release of the cytotoxic payload only after the ADC has been internalized by the target cell, thereby minimizing off-target toxicity.[8]
Experimental Protocols and Methodologies
The following sections provide detailed, representative protocols for the key experimental procedures involving this compound. These are generalized methods and may require optimization for specific antibodies, payloads, and experimental systems.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-modified biomolecule (e.g., an antibody) to the alkyne groups of the linker.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
DMSO or other suitable organic solvent
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Reagent Preparation: Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with a molar excess of the this compound linker. The exact molar ratio should be optimized but a 5-10 fold excess of the linker is a common starting point.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution. Vortex briefly.[9][10]
-
Reaction Initiation: To the antibody-linker mixture, add the THPTA solution, followed by the CuSO₄ solution. Vortex gently.[10]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[9][10]
-
Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours with gentle mixing.[10]
-
Purification: Following incubation, remove the excess linker and catalyst components from the conjugated antibody using size-exclusion chromatography or dialysis.
Protocol for Reductive Cleavage of the Disulfide Bond
This protocol outlines the procedure for cleaving the disulfide bond within the linker to release the conjugated payload, typically for analytical purposes or to mimic the intracellular release mechanism.
Materials:
-
Disulfide-linked bioconjugate (e.g., ADC) in buffer
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer (e.g., PBS, pH 7.4)
-
Analytical system (e.g., LC-MS, SDS-PAGE)
Procedure:
-
Sample Preparation: Prepare the disulfide-linked bioconjugate at a known concentration in the reaction buffer.
-
Reducing Agent Addition: Add DTT or TCEP to the bioconjugate solution to a final concentration of 10-50 mM.[2][11]
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time will depend on the specific conjugate and should be determined empirically.[2]
-
Quenching (Optional): The reaction can be stopped by adding an alkylating agent, such as N-ethylmaleimide (NEM), to cap the newly formed free thiols.[2]
-
Analysis: Analyze the reaction products using appropriate techniques like LC-MS to confirm the cleavage and identify the released components.[11]
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involving the this compound linker.
ADC Synthesis Workflow
This diagram outlines the general workflow for synthesizing an Antibody-Drug Conjugate using the this compound linker.
ADC Mechanism of Action: Payload Delivery
This diagram illustrates the targeted delivery and intracellular release of a drug from an ADC constructed with a cleavable disulfide linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. Alkyne | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Alkyne-PEG4-SS-PEG4-alkyne: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Examination of a Cleavable Homobifunctional Linker for Advanced Bioconjugation
Introduction
Alkyne-PEG4-SS-PEG4-alkyne is a sophisticated, homobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, drug delivery, and particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring two terminal alkyne groups for "click" chemistry, a central, bioreducible disulfide bond, and two polyethylene (B3416737) glycol (PEG) spacers, offers a combination of properties highly desirable for the design of advanced therapeutic and diagnostic agents.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary for its effective implementation in their work.
Core Properties and Specifications
This compound is a cleavable linker designed for high specificity and controlled release of conjugated molecules. The key features of its structure contribute to its functionality:
-
Homobifunctional Alkyne Groups: The two terminal alkyne moieties allow for the covalent attachment of azide-containing molecules through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the straightforward and specific conjugation of two molecules.
-
Cleavable Disulfide Bond: The central disulfide (-S-S-) linkage is stable in the extracellular environment but is susceptible to cleavage in the reducing intracellular environment, where concentrations of glutathione (B108866) (GSH) are significantly higher. This property is crucial for the targeted release of therapeutic payloads inside cells.
-
PEG4 Spacers: The two polyethylene glycol (PEG) chains, each consisting of four ethylene (B1197577) glycol units, enhance the solubility and biocompatibility of the linker and the resulting conjugate. They also provide a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of the conjugated molecules.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C22H38O8S2 | |
| Molecular Weight | 494.67 g/mol | [1] |
| Appearance | White to off-white solid or oil | |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF, and most organic solvents. Limited solubility in aqueous solutions. |
Note: Specific solubility and stability data can be lot-dependent and should be experimentally verified.
Chemical Structure and Synthesis
A plausible synthetic route is outlined below:
References
A Technical Guide to the Synthesis of Homobifunctional Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics and diagnostics, homobifunctional cleavable linkers are indispensable tools for the reversible conjugation of molecules. These linkers, possessing two identical reactive groups and a selectively severable bond, are critical components in the design of antibody-drug conjugates (ADCs), PROTACs, and various targeted delivery systems. Their ability to maintain stability in physiological circulation and subsequently release their payload in response to specific triggers within the target microenvironment is paramount to their function and efficacy.
This technical guide provides a comprehensive overview of the synthesis of key classes of homobifunctional cleavable linkers, including disulfide, acid-labile, and enzymatically cleavable variants. Detailed experimental protocols, quantitative data on linker performance, and visual representations of synthetic pathways are presented to equip researchers with the foundational knowledge for their design and application.
Core Concepts in Homobifunctional Cleavable Linker Design
The rational design of a homobifunctional cleavable linker hinges on three primary components: two identical terminal reactive groups for conjugation, a spacer arm to modulate properties such as solubility and steric hindrance, and a cleavable moiety that dictates the release mechanism. The choice of each component is governed by the specific application, the nature of the molecules to be conjugated, and the desired release profile.
Disulfide Linkers: Redox-Responsive Cleavage
Disulfide bonds are a popular choice for cleavable linkers due to their stability in the oxidizing environment of the bloodstream and their susceptibility to cleavage in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[1] The stability and cleavage kinetics of disulfide linkers can be fine-tuned by introducing steric hindrance adjacent to the disulfide bond.[2]
Synthesis of a Homobifunctional NHS Ester Disulfide Linker: DSP (Lomant's Reagent)
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a widely used homobifunctional crosslinker with N-hydroxysuccinimide (NHS) esters at both ends for reaction with primary amines.[3][4]
Experimental Protocol: Synthesis of DSP
-
Preparation of 3,3'-Dithiodipropionic Acid: This can be synthesized by the reaction of 3-mercaptopropionic acid with an oxidizing agent such as hydrogen peroxide or iodine.
-
Activation with N-Hydroxysuccinimide (NHS):
-
Dissolve 3,3'-dithiodipropionic acid and N-hydroxysuccinimide (2.2 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (2.2 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure DSP.
-
Crosslinking and Cleavage Protocol
-
Crosslinking: Dissolve DSP in a dry, water-miscible organic solvent like DMSO immediately before use.[5] Add the DSP solution to the protein solution in a non-amine-containing buffer (e.g., PBS) at a pH of 7-8.[5] The reaction is typically carried out at room temperature for 30-60 minutes or on ice for 2 hours.[1]
-
Cleavage: The disulfide bond can be cleaved by incubating the crosslinked product with a reducing agent such as dithiothreitol (B142953) (DTT) (10-50 mM) at 37 °C for 30 minutes.[5]
Quantitative Data: Disulfide Linker Performance
| Linker Type | Cleavage Condition | Half-life (t½) | Reference |
| Hindered Disulfide | 1 mM GSH | > 24 h | [2] |
| Unhindered Disulfide | 1 mM GSH | < 1 h | [2] |
| Thiol-disulfide exchange | Varies with thiol concentration and pH | Dependent on conditions | [6][7] |
Diagram: Synthesis of DSP (Lomant's Reagent)
Caption: Synthetic pathway for DSP.
Acid-Labile Linkers: pH-Responsive Cleavage
Acid-labile linkers are designed to be stable at physiological pH (~7.4) but undergo rapid hydrolysis in the acidic environments of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[] Hydrazones are the most common class of acid-labile linkers. The stability of the hydrazone bond is influenced by the electronic properties of the substituents on the carbonyl and hydrazine (B178648) precursors.[4][9]
Synthesis of a Homobifunctional Hydrazone Linker
A common strategy for creating a homobifunctional acid-labile linker involves synthesizing a molecule with two hydrazide functionalities, which can then react with aldehyde or ketone groups on the target molecules.
Experimental Protocol: Synthesis of a Dihydrazide Linker
-
Starting Material: Begin with a dicarboxylic acid, such as adipic acid.
-
Esterification: Convert the dicarboxylic acid to its corresponding diester (e.g., dimethyl adipate) by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst.
-
Hydrazinolysis: React the diester with an excess of hydrazine hydrate (B1144303).
-
Dissolve the diester in a suitable solvent like ethanol.
-
Add hydrazine hydrate (typically a large excess) to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the dihydrazide product to precipitate.
-
Collect the solid product by filtration and wash with a cold solvent to obtain the pure dihydrazide.
-
Hydrazone Formation and Cleavage
-
Formation: The dihydrazide linker can be reacted with two equivalents of an aldehyde- or ketone-containing molecule in a slightly acidic buffer (pH 5-6) to form two hydrazone bonds.
-
Cleavage: The hydrazone linkages will hydrolyze upon exposure to acidic conditions (pH < 6), releasing the conjugated molecules.[]
Quantitative Data: Hydrazone Linker Stability
| Hydrazone Type | pH | Half-life (t½) | Reference |
| Aromatic Aldehyde-derived | 7.4 | Stable | [9][10] |
| Aromatic Aldehyde-derived | 5.5 | Minutes to hours | [9] |
| Aliphatic Aldehyde-derived | 7.4 | 20 - 150 min | [9] |
| Aliphatic Aldehyde-derived | 5.5 | < 2 min | [9] |
| Acylhydrazone | 7.4 | > 24 h | [11] |
| Acylhydrazone | 4.5 | ~24 h for 97% release | [11] |
Diagram: Acid-Labile Cleavage
Caption: Cleavage of a hydrazone-linked conjugate.
Enzymatically Cleavable Linkers: Biocatalytic Release
Enzymatically cleavable linkers offer high specificity, as they are designed to be substrates for enzymes that are overexpressed in the target tissue or intracellular compartment, such as cathepsins in lysosomes.[12] Dipeptide linkers, particularly those containing valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are widely employed.[12][13]
Synthesis of a Homobifunctional Dipeptide Linker
The synthesis of a homobifunctional dipeptide linker typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling methods to create a dipeptide core, which is then functionalized with reactive groups at both ends.
Experimental Protocol: Synthesis of a Bis-NHS Ester Val-Cit Linker
-
Dipeptide Synthesis:
-
The dipeptide, Val-Cit, can be synthesized using standard Fmoc-based solid-phase peptide synthesis.
-
Alternatively, in solution, Fmoc-Val-OH is activated with a coupling agent (e.g., HBTU) and reacted with the free amine of a protected citrulline derivative.
-
-
Functionalization of the N-terminus:
-
After removal of the N-terminal Fmoc protecting group, the free amine is reacted with a homobifunctional spacer that has a protected reactive group at one end and an activated carboxyl group (e.g., NHS ester) at the other. An example is N-Fmoc-6-aminohexanoic acid, which can be coupled to the N-terminus.
-
-
Functionalization of the C-terminus:
-
The C-terminal carboxyl group of the dipeptide is activated (e.g., with DCC/NHS) to form an NHS ester.
-
-
Deprotection and Final Coupling:
-
The protecting group on the spacer at the N-terminus is removed.
-
The resulting free amine is then reacted with another molecule of the activated spacer to create the second NHS ester functionality.
-
Purification is typically performed using high-performance liquid chromatography (HPLC).
-
Enzymatic Cleavage
-
The Val-Cit linker is specifically cleaved by cathepsin B, which is abundant in the lysosomes of tumor cells, leading to the release of the conjugated payload.[12]
Quantitative Data: Enzymatic Linker Performance
| Linker Type | Enzyme | Cleavage Efficiency | Reference |
| Valine-Citrulline | Cathepsin B | High | [5][13] |
| Valine-Alanine | Cathepsin B | High | [12] |
| Glutamic acid-valine-citrulline | Cathepsin B | High, with improved plasma stability | [3][14] |
Diagram: Enzymatic Cleavage Workflow
Caption: Intracellular processing of an ADC.
Conclusion
The synthesis of homobifunctional cleavable linkers is a cornerstone of modern bioconjugation chemistry. The choice of the cleavable moiety—be it a disulfide, an acid-labile group, or an enzyme-sensitive peptide—is a critical design parameter that dictates the stability, release kinetics, and ultimately the therapeutic or diagnostic efficacy of the final conjugate. The protocols and data presented in this guide provide a foundational framework for the rational design and synthesis of these essential molecular tools, empowering researchers to develop next-generation targeted therapies and diagnostic agents. Further innovation in linker technology will undoubtedly continue to drive advancements in precision medicine.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Interplay of chemical microenvironment and redox environment on thiol-disulfide exchange kinetics. | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering Enzyme‐Cleavable Oligonucleotides by Automated Solid‐Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Disulfide Bond Cleavage in Linkers
For Researchers, Scientists, and Drug Development Professionals
Disulfide linkers are a cornerstone in the design of advanced therapeutic conjugates, most notably Antibody-Drug Conjugates (ADCs). Their utility stems from a unique combination of stability in systemic circulation and susceptibility to cleavage within the highly reducing intracellular environment of target cells.[] This selective cleavage ensures that the potent cytotoxic payload is released preferentially at the site of action, enhancing the therapeutic index and minimizing off-target toxicity.[2] This guide provides a detailed exploration of the core mechanisms governing disulfide bond cleavage, offers quantitative data on the environmental factors at play, and presents standardized protocols for experimental validation.
Core Mechanisms of Disulfide Bond Cleavage
The cleavage of a disulfide bond (R-S-S-R') is primarily a reductive process. In the context of drug delivery linkers, this process is predominantly achieved via two synergistic biological mechanisms: direct thiol-disulfide exchange and enzyme-catalyzed reduction.
Thiol-Disulfide Exchange: The Glutathione-Driven Engine
The principal mechanism for disulfide linker cleavage inside a cell is thiol-disulfide exchange, a type of bimolecular nucleophilic substitution (SN2) reaction.[3][4] The high intracellular concentration of the tripeptide glutathione (B108866) (GSH) is the primary driver of this process.[] The cytoplasm of a typical cell maintains a GSH concentration of 1-10 mM, which is up to 1000-fold higher than in the extracellular blood plasma (~5 µM).[][]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The deprotonated thiol group (thiolate, GS⁻) of a glutathione molecule, a potent nucleophile, attacks one of the sulfur atoms of the disulfide bond in the linker.[4][6] This forms a transient, unstable mixed disulfide intermediate between the linker and glutathione.
-
Release of Payload: A second glutathione molecule attacks the mixed disulfide, cleaving the bond and releasing the now-thiolated payload (the active drug). This step regenerates a molecule of oxidized glutathione (GSSG).
This process relies on the significant concentration gradient of reducing agents between the extracellular and intracellular compartments, making it a highly effective and specific trigger for drug release within the target cell.[7]
Enzyme-Catalyzed Reduction
In addition to direct cleavage by GSH, intracellular enzymes can catalyze and accelerate the reduction of disulfide bonds.[8] The most prominent enzymatic systems involved are the thioredoxin (TRX) and glutaredoxin (GRX) systems.[9][10]
-
Thioredoxin (TRX) System: This system consists of the enzyme thioredoxin and thioredoxin reductase (TRXR), which uses NADPH as a reducing equivalent. TRXR reduces TRX, which then directly catalyzes the reduction of disulfide bonds in substrate proteins or linkers.[8][9]
-
Glutaredoxin (GRX) System: GRX catalyzes disulfide reductions using glutathione as a cofactor. The oxidized GRX is then recycled back to its reduced state by glutathione reductase, which also consumes NADPH.[8][9]
These enzymatic pathways contribute to the efficiency of payload release and are an essential part of the cellular redox maintenance machinery that disulfide linkers exploit.[11]
Chemical Reduction (For In Vitro Analysis)
In laboratory settings, chemical reducing agents are frequently used to cleave disulfide bonds for analytical purposes. Common reagents include:
-
Tris(2-carboxyethyl)phosphine (TCEP): An odorless and irreversible reducing agent that is effective over a wide pH range. TCEP reduces disulfides through a phosphine-mediated SN2 mechanism, where the phosphorus atom acts as the nucleophile.[12][13]
-
Dithiothreitol (DTT): A classic dithiol reducing agent that forms a stable six-membered ring after reducing a disulfide bond, making the reaction thermodynamically favorable.[14]
These agents are invaluable for quality control and mechanistic studies but are not involved in the in vivo cleavage mechanism.
Quantitative Data and Influencing Factors
The efficiency and selectivity of disulfide linker cleavage are governed by several quantifiable factors.
Redox Environment
The stark difference in the concentration of reducing species, primarily glutathione, between the extracellular and intracellular environments is the fundamental basis for the linker's selectivity.
| Parameter | Extracellular (Blood Plasma) | Intracellular (Cytoplasm) | Reference(s) |
| Glutathione (GSH) Conc. | ~5 µM | 1 - 10 mM | [][] |
| Redox Potential | Oxidizing | Reducing | [][] |
| Primary State | Predominantly Oxidized (GSSG) | Predominantly Reduced (GSH) | [15] |
Steric Hindrance
The rate of disulfide cleavage can be precisely modulated by introducing steric hindrance around the S-S bond.[16] Bulky substituents (e.g., methyl groups) adjacent to the disulfide can shield it from nucleophilic attack by GSH or enzymes.[7]
-
Unhindered Disulfides: Cleave rapidly upon cell entry.
-
Sterically Hindered Disulfides: Exhibit slower cleavage rates, which can be tuned to control the kinetics of drug release. This modification can also enhance plasma stability by preventing premature reduction by circulating thiols.[7]
Experimental Protocols
Validating the stability and cleavage characteristics of a disulfide linker is critical in ADC development.
Protocol 1: Glutathione (GSH) Cleavage Assay
This assay simulates the intracellular reducing environment to measure the rate of drug release.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the ADC at 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 100 mM stock solution of reduced glutathione (GSH) in the same buffer. Ensure the pH is readjusted to 7.2-7.4 after dissolving GSH.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the GSH stock to achieve a final GSH concentration of 5 mM, mimicking cytosolic levels.[17]
-
Set up a control reaction without GSH.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an excess of a thiol-scavenging agent like N-ethylmaleimide (NEM) or by acidifying with formic acid.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS.
-
Quantify the peak corresponding to the released payload and the intact ADC.
-
Calculate the percentage of drug release at each time point to determine the cleavage kinetics.
-
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the linker in a biological matrix, predicting its in vivo behavior.
Methodology:
-
Sample Preparation:
-
Obtain fresh heparinized human or animal plasma.
-
Spike the plasma with the ADC to a final concentration of ~100 µg/mL.
-
-
Incubation:
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling and Processing:
-
At specified time points (e.g., 0, 1h, 6h, 24h, 48h, 72h), draw an aliquot of the plasma sample.
-
Precipitate plasma proteins by adding 3-4 volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
-
Analysis:
-
Analyze the supernatant, which contains the released payload and intact ADC, by LC-MS/MS.
-
Quantify the amount of intact ADC remaining over time to determine its plasma half-life.
-
References
- 2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. (Open Access) Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. (2019) | Donglu Zhang | 30 Citations [scispace.com]
- 12. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. njbio.com [njbio.com]
- 17. researchgate.net [researchgate.net]
The Strategic Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation and the Pivotal Role of Spacers
Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, has emerged as a cornerstone of modern therapeutic and diagnostic development. This powerful technology enables the creation of novel molecular entities with tailored functionalities, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, and PEGylated proteins with enhanced pharmacokinetic profiles. The success of a bioconjugate often hinges on the judicious choice of a chemical linker, or spacer, that connects the constituent molecules. Among the various types of spacers, polyethylene (B3416737) glycol (PEG) has garnered significant attention and widespread use due to its unique and advantageous physicochemical properties.
This technical guide provides a comprehensive overview of the role of PEG spacers in bioconjugation. It delves into the core principles of PEGylation, presents quantitative data on the impact of PEG spacers, details key experimental protocols, and provides visual representations of relevant workflows and pathways to empower researchers in their drug development endeavors.
Core Advantages of Employing PEG Spacers in Bioconjugation
The incorporation of PEG spacers into bioconjugates offers a multitude of benefits that address common challenges in drug development, such as poor solubility, rapid clearance, and immunogenicity.[1][2] The primary advantages include:
-
Improved Solubility and Stability: PEG is a hydrophilic polymer that can significantly enhance the aqueous solubility of hydrophobic drugs or proteins.[2] This property is crucial for preventing aggregation, which can lead to loss of biological activity and increased immunogenicity.[3] PEG chains also create a hydration shell around the bioconjugate, protecting it from enzymatic degradation and enhancing its stability.[2]
-
Enhanced Pharmacokinetics and Bioavailability: By increasing the hydrodynamic volume of a bioconjugate, PEGylation reduces its renal clearance, thereby prolonging its circulation half-life in the body.[4][] This extended presence in the bloodstream increases the likelihood of the therapeutic reaching its target, thus improving bioavailability.[1]
-
Reduced Immunogenicity: The flexible and mobile PEG chains can effectively mask antigenic epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an adverse immune response.[1][2] This "stealth" effect is a key factor in the clinical success of many PEGylated drugs.
-
Steric Hindrance and Controlled Access: The spatial separation provided by the PEG spacer can minimize steric hindrance between the conjugated molecules, ensuring that the biological activity of each component is retained. The length of the PEG spacer can be precisely tuned to control the distance between the biomolecule and the payload, which can be critical for receptor binding and subsequent internalization.
Quantitative Impact of PEG Spacers
The length, architecture (linear vs. branched), and number of PEG spacers can have a profound and quantifiable impact on the properties and performance of a bioconjugate. The following tables summarize key quantitative data from various studies.
Table 1: Impact of PEG Spacer Length on Pharmacokinetics of a Miniaturized Antibody-Drug Conjugate
| Conjugate | PEG Molecular Weight (kDa) | Half-life (minutes) | In Vitro Cytotoxicity Reduction (fold) |
| HM | 0 | 19.6 | 1 |
| HP4KM | 4 | 49.0 (2.5-fold increase) | 4.5 |
| HP10KM | 10 | 219.5 (11.2-fold increase) | 22 |
Data sourced from a study on affibody-based drug conjugates.[6][7]
Table 2: Influence of PEG Spacer Length on the Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[8]
Table 3: Effect of PEG Spacer Length on the Pharmacokinetics of an Antibody-Drug Conjugate (DAR8)
| PEG Length (number of PEG units) | Clearance (mL·kg⁻¹·day⁻¹) |
| 0 | ~45 |
| 2 | ~40 |
| 4 | ~25 |
| 8 | ~10 |
| 12 | ~10 |
| 24 | ~10 |
Data adapted from a study on the impact of PEG length on ADC clearance.[9]
Table 4: Comparison of Linear vs. Branched PEG Linkers on the Pharmacokinetic Profile of a TNF Nanobody
| PEG Conjugate Architecture | Total PEG Molecular Weight (kDa) | In Vivo Exposure |
| Linear | 40 | Lower |
| Branched (2x20 kDa) | 40 | Higher |
| Branched (4x10 kDa) | 40 | Highest |
Based on a study comparing linear and branched PEG conjugates of a TNF nanobody.[10]
Key Experimental Protocols
The successful implementation of PEG spacers in bioconjugation relies on well-defined experimental procedures. Below are detailed methodologies for common key experiments.
Protocol 1: Protein PEGylation using an NHS-Ester Functionalized PEG Spacer
This protocol describes the conjugation of an amine-reactive PEG spacer to a protein via N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the organic solvent to a concentration of 10-20 mg/mL. The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.
-
Conjugation Reaction:
-
Calculate the desired molar excess of the PEG-NHS ester to the protein. A 5- to 20-fold molar excess is a common starting point.
-
Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Reaction times may need to be optimized depending on the protein and the desired degree of PEGylation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and by HPLC (e.g., SEC-HPLC or RP-HPLC) to assess purity and the degree of PEGylation. Mass spectrometry can be used for more precise characterization.[6][11][12]
Protocol 2: Characterization of PEGylated Proteins by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, making it an ideal method for analyzing the heterogeneity of PEGylated proteins.
Materials:
-
Purified PEGylated protein sample
-
Unmodified protein standard
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the protein and its conjugates
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample and the unmodified protein standard in the mobile phase to an appropriate concentration for injection (typically 0.1-1 mg/mL).
-
Injection and Separation: Inject a defined volume of the sample onto the column. The separation is isocratic, meaning the mobile phase composition remains constant throughout the run.
-
Detection: Monitor the elution of the protein species using the UV detector, typically at 280 nm.
-
Data Analysis:
-
The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.
-
The chromatogram will show peaks corresponding to the unmodified protein and different PEGylated species (e.g., mono-, di-, tri-PEGylated).
-
The area under each peak can be used to quantify the relative abundance of each species and to assess the purity of the PEGylated product.[1]
-
Visualizing Key Concepts and Workflows
Diagrams are powerful tools for understanding complex biological pathways and experimental processes. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to the role of PEG spacers in bioconjugation.
Caption: Signaling pathway of pegylated interferon-alpha.[8][9][13][14][15]
Caption: General workflow for Antibody-Drug Conjugate (ADC) production.[16]
Caption: General workflow for the purification of PEGylated proteins.[1][12]
Conclusion
PEG spacers are indispensable tools in the field of bioconjugation, offering a versatile and effective means to enhance the therapeutic properties of a wide range of biomolecules. By improving solubility, stability, and pharmacokinetic profiles, while simultaneously reducing immunogenicity, PEGylation has enabled the development of numerous successful biopharmaceutical products. The ability to precisely tune the length and architecture of PEG spacers allows for the fine-tuning of a bioconjugate's properties to meet specific therapeutic goals. As our understanding of the structure-function relationships of PEGylated bioconjugates continues to grow, so too will the innovation and application of this powerful technology in the development of next-generation therapeutics and diagnostics. The data, protocols, and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the potential of PEG spacers in their work.
References
- 1. scielo.br [scielo.br]
- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. tandfonline.com [tandfonline.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Click Chemistry for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
Click chemistry, a concept first introduced by K.B. Sharpless, has emerged as a powerful tool in chemical biology and drug discovery.[1][2] It describes a class of reactions that are modular, high-yielding, and create only inoffensive byproducts.[2] These reactions are characterized by their simplicity, stereospecificity, and the use of benign solvents, often water.[2][3] At its core, click chemistry facilitates the rapid and reliable joining of small molecular units, a principle that has found widespread application in bioconjugation, the process of linking molecules to biological targets like proteins.[2][4]
The bio-orthogonal nature of click chemistry reactions is a key advantage for protein modification. This means the reacting functional groups are abiotic and do not interfere with or participate in native biological processes.[5] The most prominent examples of click chemistry reactions used for protein modification are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6] These reactions enable the specific and covalent labeling of proteins within their native environments, allowing for their visualization, tracking, and functional characterization in complex biological systems.[7]
Core Click Chemistry Reactions for Protein Modification
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring, catalyzed by a copper(I) species.[3][8] This reaction is known for its reliability, high yield, and tolerance to a wide range of functional groups and reaction conditions, including aqueous environments.[8][9]
The use of a copper catalyst, however, can be a limitation for in vivo applications due to its potential cytotoxicity.[10] To mitigate this, accelerating ligands are often used to protect against reactive oxygen species and aminoguanidine (B1677879) can be employed to intercept deleterious byproducts.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[11] This reaction is a copper-free alternative that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1] The reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it highly suitable for labeling proteins in living cells and organisms.[11][12]
While SPAAC offers superior biocompatibility, its reaction kinetics are generally slower than CuAAC.[13] However, the development of various cyclooctyne derivatives with enhanced reactivity has significantly improved the speed of SPAAC reactions.[2]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables provide a summary of key quantitative data for these two reactions.
| Parameter | CuAAC | SPAAC | Reference |
| Catalyst | Copper(I) | None | [1] |
| Biocompatibility | Lower (due to copper toxicity) | Higher | [1] |
| Reaction Environment | in vitro, fixed cells, controlled in vivo | in vitro, live cells, in vivo | [1][14] |
| Reaction | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes | Reference |
| CuAAC | 10 - 100 | General range for CuAAC reactions. | [2] |
| Chelation-Assisted CuAAC | >70% yield in 30-60 min | Increased labeling yields by 2.7- to 25-fold compared with conventional CuAAC on cells. | [12] |
| SPAAC (OCT) | ~0.01 | First generation cyclooctyne. | [2] |
| SPAAC (DBCO) | 0.85 - 1.18 | Dependent on buffer and pH. | [2] |
| SPAAC (Sulfo-DBCO) | up to 1.18 | Higher rates observed in borate (B1201080) buffer at pH 10. | [2] |
| SPAAC (BARAC) | up to 60 | One of the fastest cyclooctynes. | [2] |
Experimental Protocols
Protocol 1: In Vitro Protein Labeling using CuAAC
This protocol describes a general method for labeling a purified protein containing an azide or alkyne functionality with a corresponding alkyne or azide-modified fluorescent dye.
Materials:
-
Azide or Alkyne-modified Protein
-
Alkyne or Azide-modified Fluorescent Dye (e.g., TAMRA-alkyne)
-
Copper(II) Sulfate (CuSO₄) solution (200 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM)
-
Sodium Ascorbate (B8700270) solution (400 mM, freshly prepared)
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving dye)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare the protein solution in TBS or PBS to a final concentration of 10-50 µM.
-
Prepare a 10 mM stock solution of the fluorescent dye in DMSO.
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Protein solution
-
Fluorescent dye stock solution (to a final concentration of 100-500 µM)
-
-
Prepare the catalyst premix by mixing equal volumes of the CuSO₄ and THPTA solutions.
-
Add the catalyst premix to the protein-dye mixture to a final copper concentration of 200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 400 µM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
The labeled protein can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or precipitation.
Protocol 2: Live Cell Surface Protein Labeling using SPAAC
This protocol details the labeling of a cell surface protein, into which a non-canonical amino acid (ncAA) bearing a cyclooctyne has been incorporated, with an azide-containing fluorescent dye.[14][15]
Materials:
-
Mammalian cells expressing the protein of interest with an incorporated cyclooctyne-bearing ncAA.
-
Azide-modified fluorescent dye (e.g., AF488-azide)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Microscope slides or imaging plates
Procedure:
-
Culture the cells expressing the target protein in the appropriate cell culture medium supplemented with FBS.
-
Prepare a stock solution of the azide-modified fluorescent dye in DMSO or water, depending on its solubility.
-
On the day of the experiment, wash the cells twice with warm PBS.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Add the azide-modified fluorescent dye to the cell culture medium to a final concentration of 1-10 µM.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
After incubation, wash the cells three times with warm PBS to remove excess dye.
-
The cells are now ready for visualization by fluorescence microscopy.
Visualizing Workflows with Graphviz
Experimental Workflow for Proteomic Analysis of Post-Translational Modifications (PTMs)
This workflow outlines the general steps for identifying proteins with a specific PTM using click chemistry-based metabolic labeling and mass spectrometry.
Caption: Workflow for PTM analysis using click chemistry.
Logical Relationship for Identifying Protein-Protein Interactions (PPIs)
This diagram illustrates a click chemistry-based cross-linking approach to identify interacting proteins.[7]
Caption: Workflow for identifying protein-protein interactions.
Conclusion
Click chemistry has revolutionized the field of protein modification, providing researchers with robust and versatile tools for labeling, tracking, and functionalizing proteins. The choice between CuAAC and SPAAC allows for the tailoring of experimental design to either prioritize reaction speed or biocompatibility. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of click chemistry in a variety of research and drug development applications. As the field continues to evolve, the development of new click reactions and bioorthogonal handles will undoubtedly further expand the capabilities of this powerful chemical toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 14. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
The Role of Terminal Alkyne Groups in Crosslinkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terminal alkyne groups are a cornerstone of modern chemical biology and materials science, primarily due to their instrumental role in "click chemistry." This technical guide provides a comprehensive overview of the function of terminal alkyne groups in crosslinkers, with a focus on their application in bioconjugation, hydrogel formation, and drug delivery systems. We delve into the quantitative aspects of the most common alkyne-based crosslinking reactions, provide detailed experimental protocols for their implementation, and explore their emerging applications in the study of cellular signaling pathways.
Core Concepts: The Power of the Terminal Alkyne
The terminal alkyne, a functional group characterized by a carbon-carbon triple bond at the end of a molecule, is a key player in a variety of highly efficient and specific chemical reactions known as "click chemistry".[1] The high electron density of the triple bond and the relatively acidic nature of the terminal proton make it a versatile handle for forming stable covalent linkages.[2] In the context of crosslinkers, the terminal alkyne provides a reactive site for connecting polymers, biomolecules, and other molecular building blocks.
The most prominent reactions involving terminal alkynes in crosslinking are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring from a terminal alkyne and an azide, with the aid of a copper(I) catalyst.[3][4] It is known for its high efficiency, bioorthogonality (meaning it does not interfere with biological processes), and mild reaction conditions.[3][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative to CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) to react with an azide.[6] This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[6]
-
Thiol-Yne Reaction: This reaction involves the addition of a thiol to an alkyne, which can proceed via a radical-mediated or nucleophilic mechanism.[7][8] It is a versatile method for creating highly crosslinked networks.[7]
These reactions have revolutionized the design of crosslinkers for a wide range of applications, from creating biocompatible hydrogels for tissue engineering to developing sophisticated drug delivery vehicles.[9][10][11]
Quantitative Data Presentation
The choice of a specific alkyne-based crosslinking strategy often depends on the desired reaction kinetics and the specific application. The following tables summarize key quantitative data for CuAAC, SPAAC, and thiol-yne reactions to facilitate comparison.
Table 1: Reaction Kinetics of Alkyne-Azide Cycloadditions
| Reaction Type | Alkyne | Azide | Catalyst/Promoter | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| CuAAC | Terminal Alkyne | Benzyl Azide | Copper(I) | 10¹ - 10⁴ | [4][12] |
| SPAAC | BCN | Benzyl Azide | Strain-promoted | ~0.06 - 0.1 | [9] |
| SPAAC | DIBO | Benzyl Azide | Strain-promoted | ~0.3 - 0.7 | [9] |
| SPAAC | DBCO | Benzyl Azide | Strain-promoted | ~0.6 - 1.0 | [9] |
| SPAAC | ADIBO | Primary Azide | Strain-promoted | 0.90 | [13] |
| SPAAC | ADIBO | Secondary Azide | Strain-promoted | 0.25 | [13] |
| SPAAC | ADIBO | Tertiary Azide | Strain-promoted | 4.7 x 10⁻⁶ | [13] |
Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific structure of the reactants.
Table 2: Gelation Time of Alkyne-Based Hydrogels
| Polymer System | Crosslinking Chemistry | Gelation Time | Key Factors Influencing Gelation | Reference(s) |
| Alkyne- and Azide-functionalized PEG | CuAAC | 2 - 30 minutes | Temperature, catalyst and precursor concentration, peptide structure | |
| Alkyne- and Azide-functionalized Cellulose | CuAAC | 55 - 1600 seconds | Degree of functionalization, amount of copper(I) catalyst | [14] |
| Ketone- and Hydrazide-functionalized pNIPAM | Hydrazone formation | Seconds to hours | Ratio of aldehyde to ketone functional groups, total ketone groups | [15] |
Table 3: Mechanical Properties of Crosslinked Hydrogels
| Polymer System | Crosslinking Chemistry | Young's Modulus (E) | Method of Determination | Reference(s) |
| Poly(vinyl alcohol) (PVA) with azide/alkyne functionalization | CuAAC | ~2 - 20 kPa | Rheology | [16] |
| Gelatin and Low Molecular Weight Gelatin with Genipin | Chemical Crosslinking | Varies with gelatin MW | Compression tests | [2] |
| Polyacrylamide-Gelatin with Pluronic P123 | Double Network | Varies with P123 concentration | Tensile strength and oscillatory shear tests | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving terminal alkyne crosslinkers.
Synthesis of Alkyne-Terminated Poly(ethylene glycol) (PEG)
This protocol describes a general method for the synthesis of alkyne-terminated PEG from PEG-diol.
Materials:
-
Poly(ethylene glycol) (PEG-diol, desired molecular weight)
-
Propargyl bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Drying of PEG: Dry the PEG-diol under vacuum at 80-100 °C for at least 4 hours to remove any residual water.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the dried PEG-diol in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add potassium tert-butoxide (typically 2.2 equivalents per mole of PEG-diol) to the solution while stirring. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Alkynylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (typically 2.5 equivalents per mole of PEG-diol) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Dissolve the residue in dichloromethane (B109758) (DCM) and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Precipitate the crude product by adding the concentrated DCM solution dropwise to a large volume of cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.
-
Characterization: Confirm the structure and purity of the alkyne-terminated PEG using ¹H NMR and Gel Permeation Chromatography (GPC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Hydrogel Formation
This protocol outlines a general procedure for forming a hydrogel by crosslinking alkyne-terminated and azide-terminated polymers.
Materials:
-
Alkyne-terminated polymer (e.g., PEG-alkyne)
-
Azide-terminated polymer (e.g., PEG-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-terminated and azide-terminated polymers in the desired buffer to the final desired concentrations.
-
Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
Prepare a stock solution of the THPTA ligand in water (e.g., 200 mM).
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution (typically at a 1:2 to 1:5 molar ratio of Cu:ligand).
-
Initiate Crosslinking:
-
In the main reaction vessel, combine the alkyne-terminated and azide-terminated polymer solutions.
-
Add the premixed copper/ligand solution to the polymer mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix the solution to ensure homogeneity.
-
-
Gelation: Monitor the gelation process. The time to gelation will depend on the concentrations of the reactants and catalyst, as well as the temperature.[14]
-
Characterization: Once the hydrogel is formed, it can be characterized for its mechanical properties using rheology, swelling behavior, and other relevant techniques.
Characterization of Crosslinked Hydrogel Mechanical Properties
Rheology is a powerful technique to quantify the mechanical properties of hydrogels.
Instrumentation:
-
Rheometer equipped with a parallel plate or cone-and-plate geometry.
Procedure:
-
Sample Loading: Carefully place the hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap distance, ensuring the sample fills the gap without overflowing. Trim any excess material.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the hydrogel. In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER. This will provide information about the frequency-dependent mechanical behavior of the hydrogel.
-
Data Analysis: From the rheological data, you can determine the storage modulus (G'), which represents the elastic component of the hydrogel, and the loss modulus (G''), which represents the viscous component. The Young's modulus (E) can be estimated from the storage modulus for incompressible materials using the equation E ≈ 3G'.
Visualization of Workflows and Pathways
Diagram 1: Synthesis of Alkyne-Terminated PEG
Caption: Workflow for the synthesis of alkyne-terminated PEG.
Diagram 2: CuAAC Crosslinking for Hydrogel Formation
Caption: Experimental workflow for CuAAC-mediated hydrogel formation.
Diagram 3: Hypothetical Application in Studying Mechanotransduction via the MAPK Pathway
While direct and extensive literature on the use of terminal alkyne crosslinkers to specifically probe signaling pathways is still emerging, a logical application lies in the field of mechanotransduction. Here's a conceptual workflow:
Caption: Conceptual workflow for studying MAPK signaling using tunable hydrogels.
Applications in Drug Development and Research
The versatility of terminal alkyne crosslinkers has led to their widespread adoption in various aspects of drug development and biomedical research.
-
Drug Delivery: Terminal alkyne groups are used to construct core-crosslinked micelles and nanoparticles for the encapsulation and controlled release of therapeutic agents.[3][10] The stability of the triazole linkage formed via CuAAC ensures the integrity of the drug carrier in physiological environments.
-
Tissue Engineering: The ability to form hydrogels with tunable mechanical properties and biocompatibility makes alkyne-based crosslinkers ideal for creating scaffolds that mimic the native extracellular matrix (ECM).[14][16] These scaffolds can be used to support cell growth and tissue regeneration.
-
Bioconjugation: Terminal alkynes are widely used to label and conjugate biomolecules, such as proteins, peptides, and nucleic acids.[5][16] This is crucial for developing antibody-drug conjugates (ADCs), diagnostic probes, and for studying protein-protein interactions.[11]
-
Probing Cellular Signaling: As illustrated in the conceptual diagram above, a key emerging application is the use of these crosslinkers to create materials with precisely controlled properties to investigate how cells sense and respond to their environment. By tuning the stiffness of a hydrogel, for example, researchers can study how mechanical cues are translated into biochemical signals through pathways like the MAPK, PI3K/Akt, and Wnt signaling cascades.[18][19][20] While direct, widespread application of terminal alkyne crosslinkers as the primary tool in published signaling pathway studies is still growing, the foundational chemical tools are well-established for enabling such research.
Conclusion
Terminal alkyne groups are a powerful and versatile tool in the design and application of crosslinkers. Their participation in highly efficient and bioorthogonal "click" reactions has enabled significant advancements in materials science, drug delivery, and tissue engineering. The ability to precisely control the formation of crosslinked networks with tunable properties opens up new avenues for developing sophisticated biomaterials and for investigating complex biological processes at the molecular level. As research continues to advance, the role of terminal alkyne crosslinkers in elucidating and manipulating cellular signaling pathways is expected to become increasingly prominent, offering new therapeutic and diagnostic possibilities.
References
- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. | Semantic Scholar [semanticscholar.org]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advances of Wnt signalling pathway in dental development and potential clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Symmetry: A Technical Guide to Symmetrical Bifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and homogeneity. Among the diverse array of linking technologies, symmetrical bifunctional linkers have emerged as a powerful tool for creating precisely defined bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs). This technical guide delves into the core benefits of employing symmetrical bifunctional linkers, providing quantitative data, detailed experimental protocols, and visual representations of key processes to inform and guide researchers in this dynamic field.
Core Benefits of Symmetrical Bifunctional Linkers
Symmetrical bifunctional linkers possess two identical reactive groups, enabling the simultaneous and uniform connection of two target molecules or two sites within a single molecule. This inherent symmetry confers several key advantages over their asymmetrical counterparts, primarily centered around the production of homogeneous and stable bioconjugates.
Enhanced Homogeneity and Precise Control over Stoichiometry: One of the most significant benefits of using symmetrical linkers is the ability to produce highly homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).[1] In ADC development, achieving a uniform DAR is paramount, as it directly impacts the therapeutic window, pharmacokinetics, and overall efficacy of the drug.[2] Traditional conjugation methods often result in heterogeneous mixtures with varying numbers of payloads per antibody, making it challenging to establish clear structure-activity relationships.[2] Symmetrical linkers, such as dual-maleimide reagents, facilitate site-specific conjugation strategies like disulfide re-bridging, leading to ADCs with a controlled and uniform DAR.[1] This homogeneity is a critical quality attribute for regulatory approval and ensures consistent batch-to-batch reproducibility.
Increased Stability: The structure of the linker plays a crucial role in the in vivo stability of the bioconjugate.[3] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy.[4] Symmetrical linkers designed for disulfide re-bridging can enhance the stability of the resulting ADC compared to conjugates formed with traditional maleimide (B117702) linkers, which can be susceptible to thioether exchange in the bloodstream.[5] The symmetrical nature of the linkage can also contribute to the overall structural integrity of the antibody.
Simplified Synthesis and Conjugation: The symmetrical nature of these linkers can simplify the synthesis of the linker-payload construct and the subsequent conjugation process.[6] Having identical reactive groups eliminates the need for orthogonal protection and deprotection steps that are often required for heterobifunctional linkers, potentially leading to higher overall yields and a more streamlined manufacturing process.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the use of symmetrical bifunctional linkers in the context of ADCs. While direct comparative studies with asymmetrical linkers are limited in the public domain, the data presented here for symmetrical linker-based ADCs highlight their ability to produce homogeneous and potent conjugates.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution of an ADC Prepared with a Symmetrical Dual-Maleimide Linker
| DAR Species | Percentage of Total ADC |
| DAR 0 | < 5% |
| DAR 1 | > 90% |
| DAR 2 | < 5% |
Data synthesized from descriptions of homogeneous ADCs prepared with dual-maleimide linkers, aiming for a DAR of one.[1]
Table 2: In Vitro Cytotoxicity of a Pyrrolobenzodiazepine (PBD) Dimer-Based ADC
| Cell Line | Target Antigen | IC50 (pM) |
| Hematological Cancer Cell Line | CD22 | 151.5 (mean GI50) |
This table presents the potent in vitro cytotoxicity of the PBD dimer warhead (SG3199), which is often used with symmetrical linkers.[7]
Table 3: In Vivo Efficacy of an ADC with a Novel Linker Technology
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |
| ADC with β-galactosidase-cleavable linker | 1 | 57-58% |
| Kadcyla (T-DM1) | 1 | Not statistically significant |
This data showcases the potential for improved in vivo efficacy with advanced linker technologies, a goal often facilitated by the homogeneity achieved with symmetrical linkers.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of symmetrical bifunctional linkers in research and development. The following are representative protocols for key experiments.
Protocol 1: Site-Specific Antibody Conjugation via Disulfide Re-bridging with a Symmetrical Dual-Maleimide Linker
Objective: To prepare a homogeneous ADC with a specific DAR by re-bridging the interchain disulfide bonds of an antibody with a symmetrical dual-maleimide linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Symmetrical dual-maleimide linker-payload
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Reaction buffer: 50 mM Sodium Borate, 50 mM NaCl, 1 mM EDTA, pH 8.0[8]
-
Anhydrous Dimethylformamide (DMF)
-
Ultrafiltration units (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation to reduce the interchain disulfide bonds.[6]
-
-
Linker-Payload Conjugation:
-
Prepare a stock solution of the symmetrical dual-maleimide linker-payload in anhydrous DMF.
-
Add a 5-fold molar excess of the linker-payload solution to the reduced antibody solution.[6] The final concentration of DMF in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from excess linker-payload and other reagents using ultrafiltration.
-
Wash the ADC with a suitable formulation buffer (e.g., PBS) by repeatedly concentrating and diluting the sample in the ultrafiltration unit.
-
Protocol 2: Characterization of ADC Homogeneity and DAR by Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To determine the DAR and the distribution of different drug-loaded species in the purified ADC sample.[9]
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[10]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 in 25% Isopropanol[10]
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (if any) and the different DAR species based on their retention times (hydrophobicity increases with DAR).[10]
-
Calculate the percentage of each DAR species by integrating the peak areas.
-
Determine the average DAR by calculating the weighted average of the different DAR species.
-
Protocol 3: Intact Mass Analysis of ADCs by Mass Spectrometry (MS)
Objective: To confirm the identity and determine the precise mass of the intact ADC and its different DAR species.[11]
Materials:
-
Purified ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for protein analysis (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A. For some ADCs, deglycosylation may be performed prior to analysis to simplify the mass spectrum.
-
-
LC-MS Analysis:
-
Inject the sample onto the reversed-phase column.
-
Elute the ADC using a gradient of Mobile Phase B.
-
Acquire mass spectra in the positive ion mode over an appropriate m/z range.
-
-
Data Deconvolution:
-
Process the raw mass spectra using a deconvolution algorithm (e.g., MaxEnt1) to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the unconjugated antibody and the different DAR species.
-
The mass difference between consecutive peaks should correspond to the mass of the linker-payload.
-
Mandatory Visualizations
Signaling Pathway
Pyrrolobenzodiazepine (PBD) dimers, a class of highly potent cytotoxic agents often delivered via ADCs constructed with symmetrical linkers, exert their anti-tumor activity by cross-linking DNA, which triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.[8][12]
Caption: PBD Dimer-Induced DNA Damage Response Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of an ADC using a symmetrical bifunctional linker.
Caption: ADC Synthesis and Characterization Workflow.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 5. agilent.com [agilent.com]
- 6. scispace.com [scispace.com]
- 7. lcms.cz [lcms.cz]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
- 12. adcreview.com [adcreview.com]
An In-Depth Technical Guide to Redox-Responsive Linkers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The paradigm of targeted drug delivery has ushered in an era of precision medicine, particularly in oncology. Among the various strategies, stimuli-responsive systems that react to the unique physiological cues of the tumor microenvironment have garnered significant attention. This technical guide delves into the core of redox-responsive drug delivery, focusing on the design, mechanism, and application of linkers that are cleaved in response to the distinct redox potential of cancer cells.
The Rationale for Redox-Responsive Drug Delivery
The tumor microenvironment is characterized by a state of oxidative stress, with significantly higher levels of reducing species like glutathione (B108866) (GSH) and elevated concentrations of reactive oxygen species (ROS) compared to normal tissues. This redox imbalance provides a unique trigger for the selective release of therapeutic agents at the tumor site, minimizing systemic toxicity and enhancing therapeutic efficacy.
Key Redox Players in the Tumor Microenvironment:
-
Glutathione (GSH): A tripeptide that is the most abundant intracellular antioxidant. Its concentration in tumor cells (millimolar range) is substantially higher than in the extracellular matrix or blood plasma (micromolar range). This steep gradient is a primary driver for the cleavage of reduction-sensitive linkers.
-
Reactive Oxygen Species (ROS): Molecules like hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (•OH) are present at elevated levels in many cancer cells due to metabolic hyperactivity and mitochondrial dysfunction. This provides a stimulus for the cleavage of oxidation-sensitive linkers.
Core Chemistries of Redox-Responsive Linkers
A variety of chemical moieties have been engineered to be labile under the specific redox conditions of the tumor microenvironment.
Disulfide Linkers: The Reduction-Sensitive Workhorse
Disulfide bonds (-S-S-) are the most widely employed redox-responsive linkers. They are relatively stable in the oxidizing environment of the bloodstream but are readily cleaved by the high intracellular concentrations of glutathione through a thiol-disulfide exchange reaction.
Mechanism of Cleavage: The disulfide bond in the linker is attacked by the thiol group of GSH, leading to the formation of a mixed disulfide and the release of the drug. This is often followed by an intramolecular cyclization or rearrangement to release the active drug in its unmodified form.
Selenium-Containing Linkers: Dual-Responsive Systems
Diselenide bonds (-Se-Se-) are analogous to disulfide bonds but are more sensitive to both reduction and oxidation due to the lower bond energy of the Se-Se bond. This dual-responsiveness makes them attractive for targeting the complex redox environment of tumors.
Mechanism of Cleavage:
-
Reduction: Similar to disulfide bonds, diselenide bonds are cleaved by GSH.
-
Oxidation: ROS can oxidize the diselenide bond, leading to its cleavage and subsequent drug release.
Thioether-Based Linkers: The Oxidation-Sensitive Trigger
Thioether-containing linkers are responsive to the high levels of ROS found in the tumor microenvironment.
Mechanism of Cleavage: The thioether is oxidized by ROS to a more polar sulfoxide (B87167) or sulfone. This change in polarity can trigger the disassembly of a nanoparticle carrier or induce a conformational change that releases the conjugated drug.
Boronic Acid-Based Linkers: A Versatile ROS Sensor
Boronic acids and their esters are sensitive to oxidation by hydrogen peroxide, a prevalent ROS in tumors.
Mechanism of Cleavage: The boronic ester is oxidized by H₂O₂ to a phenol (B47542) and boric acid. This cleavage can be engineered to trigger the release of a conjugated drug.
Quantitative Data on Redox-Responsive Drug Delivery Systems
The following tables summarize key quantitative data from various studies on redox-responsive drug delivery systems, providing a comparative overview of their performance.
Table 1: In Vitro Drug Release from Redox-Responsive Nanoparticles
| Linker Type | Nanoparticle System | Drug | Stimulus | Time (h) | Cumulative Drug Release (%) |
| Disulfide | Doxorubicin-loaded micelles | Doxorubicin | 10 mM GSH | 24 | ~85% |
| Disulfide | Paclitaxel-loaded nanoparticles | Paclitaxel | 10 mM DTT | 48 | ~70% |
| Thioketal | Doxorubicin-polymer conjugate | Doxorubicin | 100 µM H₂O₂ | 24 | 45.5%[1] |
| Diselenide | Docetaxel homodimeric prodrug | Docetaxel | 10 mM GSH | 24 | ~90% |
Table 2: In Vitro Cytotoxicity (IC50) of Redox-Responsive Formulations
| Linker Type | Formulation | Cell Line | Drug | IC50 (µg/mL) - Stimulus | IC50 (µg/mL) + Stimulus |
| Disulfide | Doxorubicin Hydrogel | MDA-MB-231 | Doxorubicin | 1.5 (Free DOX) | 0.8 |
| Thioketal | Doxorubicin Nanoparticles | DOX-resistant AT84 | Doxorubicin | 9.2 (Free DOX) | 0.68[2] |
| Disulfide | Erlotinib Nanoparticles | A549 | Erlotinib | >10 (Free ETB) | ~2.5 |
Table 3: In Vivo Tumor Growth Inhibition by Redox-Responsive Formulations
| Linker Type | Animal Model | Drug Formulation | Tumor Volume Reduction vs. Control |
| Disulfide | Nude mice with A549 xenografts | Cisplatin-loaded nanoparticles | Significant reduction compared to free cisplatin |
| Thioketal | Nude mice with DOX-resistant AT84 xenografts | Doxorubicin nanoparticles | Significantly higher inhibition than free DOX[2] |
| Disulfide | Nude mice with 4T1 xenografts | Doxorubicin prodrug nanoassemblies | 518.06 ± 54.76 mm³ (vs. larger tumors in control)[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of redox-responsive linkers.
Synthesis of a Disulfide Linker: N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
Materials:
-
3-Mercaptopropionic acid
-
2,2'-Dipyridyl disulfide
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Solvents: Glacial acetic acid, Dichloromethane (DCM), Ethyl acetate, Hexane
Procedure:
-
Synthesis of 3-(2-pyridyldithio)propionic acid:
-
Dissolve 2,2'-dipyridyl disulfide in glacial acetic acid.
-
Add 3-mercaptopropionic acid to the solution and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
-
Activation with N-Hydroxysuccinimide:
-
Dissolve the purified 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the final product (SPDP) by recrystallization or column chromatography.
-
Synthesis of a Thioketal Linker for Doxorubicin Conjugation
Materials:
-
mPEG-NHS
-
Doxorubicin (DOX)
-
Thioketal diacid linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Solvents: DMSO, Water
Procedure:
-
Synthesis of ChitoPEG copolymer:
-
Dissolve chitosan in a DMSO/water mixture.
-
Add mPEG-NHS to the solution and react for 2 days.
-
Dialyze the solution against water to remove unreacted reagents.
-
Lyophilize the purified product.[2]
-
-
Conjugation of Doxorubicin via Thioketal Linker:
-
Activate the carboxylic acid groups of the thioketal diacid linker using EDC/NHS in DMSO.
-
React the activated linker with the ChitoPEG copolymer.
-
In a separate reaction, activate the remaining carboxylic acid group of the linker-ChitoPEG conjugate with EDC/NHS.
-
Add Doxorubicin to the reaction mixture and stir in the dark.
-
Purify the final ChitoPEG-thioketal-DOX conjugate by dialysis and lyophilization.[2]
-
In Vitro Drug Release Study (HPLC-Based)
Objective: To quantify the release of a drug from a redox-responsive nanoparticle formulation in the presence of a reducing or oxidizing agent.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) or Hydrogen Peroxide (H₂O₂)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Sample Preparation:
-
Suspend a known concentration of the drug-loaded nanoparticles in PBS.
-
-
Release Experiment:
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (release medium) with or without the stimulus (e.g., 10 mM GSH or 100 µM H₂O₂).
-
Maintain the setup at 37°C with gentle stirring.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
-
HPLC Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the released drug.
-
Construct a calibration curve using known concentrations of the free drug.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = [(Concentration at time t * Volume of release medium) + Σ(Concentration at previous times * Volume of withdrawn sample)] / Initial amount of drug in nanoparticles * 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug formulation on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Drug formulation (e.g., free drug, drug-loaded nanoparticles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the drug formulations.
-
Remove the old medium from the wells and add the medium containing different concentrations of the drug formulations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of a redox-responsive drug delivery system in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Drug formulation
-
Calipers for tumor measurement
-
Animal care facility and approved animal protocol
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the tumor-bearing mice into different treatment groups (e.g., saline control, free drug, drug-loaded nanoparticles).
-
Administer the treatments via an appropriate route (e.g., intravenous injection) at a predetermined dosing schedule.
-
-
Monitoring:
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 × Length × Width²).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological analysis if required.
-
Plot the average tumor volume for each group over time to compare the efficacy of the different treatments.
-
Visualizing the Mechanisms: Signaling Pathways and Cleavage Reactions
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and cleavage mechanisms involved in redox-responsive drug delivery.
Caption: Cellular Glutathione and Thioredoxin Redox Cycles.
Caption: Glutathione-mediated cleavage of a disulfide linker.
Caption: Simplified overview of ROS generation and signaling in cancer.
Caption: ROS-mediated cleavage of a thioketal linker.
Conclusion and Future Perspectives
Redox-responsive linkers represent a powerful tool in the development of targeted drug delivery systems. By exploiting the unique biochemical features of the tumor microenvironment, these linkers enable the selective release of therapeutic agents, thereby enhancing their efficacy while minimizing off-target effects. The continued development of novel redox-sensitive chemistries, coupled with a deeper understanding of the complex interplay of redox signaling in cancer, will undoubtedly pave the way for the next generation of smarter, more effective cancer therapies. Future research will likely focus on the development of multi-responsive systems that can react to a combination of stimuli, further refining the precision of drug delivery and improving patient outcomes.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, serving as flexible, biocompatible spacers to connect molecules of interest.[1] Composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−), these synthetic polymers offer a unique combination of properties that can significantly enhance the therapeutic efficacy of biopharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of PEGylated linkers, detailed experimental protocols for their characterization, and visual representations of their application in relevant biological pathways and experimental workflows.
The use of PEG in biomedical applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation half-life and reduce immunogenicity.[1] Since then, the field has evolved from using polydisperse PEG mixtures to employing monodisperse PEG linkers with precisely defined molecular weights and functionalities, allowing for more controlled and reproducible bioconjugation.[1][3][4]
Core Physical and Chemical Characteristics
The utility of PEGylated linkers stems from a unique set of physicochemical properties that can be fine-tuned by modulating the length and architecture of the PEG chain.
Structure and Molecular Weight
PEG linkers can be linear or branched, with each architecture offering distinct advantages.[5] Linear PEGs are the most common, while branched PEGs provide increased steric hindrance and can be used to create multifunctional conjugates.[5][6] The molecular weight of a PEG linker is a critical parameter that directly influences the pharmacokinetic profile of the resulting conjugate.[7] PEGs are available in a wide range of molecular weights, from a few hundred Daltons to tens of thousands.[8]
PEG linkers are classified as either monodisperse or polydisperse .[3][4] Monodisperse PEGs, also known as discrete PEGs (dPEGs), consist of a single molecular species with a precise, uniform molecular weight.[4][9] Polydisperse PEGs, on the other hand, are a mixture of polymers with a distribution of molecular weights.[3][8] The polydispersity index (PDI) , which is the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn), is used to characterize the breadth of this distribution.[8] A PDI of 1.0 indicates a monodisperse polymer.[10]
| Property | Description | Typical Values/Characteristics |
| Structure | Can be linear, branched, Y-shaped, or multi-arm.[5] | Linear PEGs are most common. Branched structures offer increased steric hindrance.[5][6] |
| Molecular Weight | The mass of the PEG chain. | Ranges from <1 kDa to >40 kDa.[11] Common sizes include 200, 500, 1000, and 2000 Da.[2] |
| Polydispersity Index (PDI) | A measure of the uniformity of molecular weights in a polymer sample (Mw/Mn).[8] | Monodisperse (Discrete) PEG: PDI = 1.0.[10] Polydisperse PEG: PDI > 1.0.[10] |
Solubility
One of the most significant advantages of PEGylation is the enhanced aqueous solubility it imparts to hydrophobic molecules.[12][13] The repeating ethylene oxide units form hydrogen bonds with water, creating a hydration shell around the conjugated molecule.[1] This property is particularly beneficial for the formulation and delivery of poorly soluble drugs.[3] The solubility of a PEGylated conjugate can be further optimized by increasing the length of the PEG chain or by using branched PEG architectures.[13]
| Characteristic | Influence of PEGylation | Key Factors |
| Aqueous Solubility | Significantly increased.[12][13] | Formation of a hydration shell around the conjugate.[1] |
| Organic Solvent Solubility | Generally soluble in many organic solvents. | Dependent on the specific solvent and the nature of the conjugated molecule. |
Flexibility and Conformation
The C-O-C bonds in the PEG backbone have a high degree of rotational freedom, making the polymer chain highly flexible.[1][14] This flexibility allows the PEG linker to act as a spacer, minimizing steric hindrance between the conjugated molecules and enabling them to maintain their biological activity.[][16] In solution, PEG chains adopt a random coil conformation, and their flexibility can be influenced by the surrounding environment.[14]
Chemical Reactivity and Stability
PEG linkers are typically functionalized at their termini with a variety of reactive groups to enable covalent attachment to biomolecules.[4][17] The choice of reactive group depends on the available functional groups on the target molecule (e.g., amines, thiols, carboxyls).[17][18]
Commonly used reactive groups for PEGylation include:
-
N-hydroxysuccinimide (NHS) esters: React with primary amines (e.g., lysine (B10760008) residues) to form stable amide bonds.[17][18]
-
Maleimides: React specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[18]
-
Aldehydes: Can react with aminooxy or hydrazide groups.[17]
-
Azides and Alkynes: Used in "click chemistry" for highly efficient and specific bioconjugation.[17]
The stability of the linkage is a critical consideration in drug design. Some applications require stable, non-cleavable linkers, while others, such as in antibody-drug conjugates (ADCs), may utilize cleavable linkers that release the drug under specific physiological conditions (e.g., low pH in endosomes or the presence of specific enzymes).[19][20]
| Reactive Group | Target Functional Group | Resulting Linkage | Stability |
| NHS Ester | Amine (-NH₂) | Amide | High |
| Maleimide | Thiol (-SH) | Thioether | High |
| Aldehyde | Aminooxy (-ONH₂) | Oxime | High |
| Azide/Alkyne | Alkyne/Azide | Triazole | Very High |
Steric Hindrance and "Stealth" Properties
The flexible and hydrophilic nature of PEG chains creates a large hydrodynamic radius, effectively shielding the conjugated molecule from its environment.[1] This "stealth" effect has several important consequences:
-
Reduced Immunogenicity: The PEG layer can mask antigenic sites on proteins, reducing their recognition by the immune system.[1][21]
-
Protection from Enzymatic Degradation: The steric hindrance provided by the PEG chain can protect proteins and peptides from proteolytic enzymes, thereby increasing their stability in vivo.[12][20]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated conjugate reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][2]
Experimental Protocols for Characterization
A variety of analytical techniques are employed to characterize the physical and chemical properties of PEGylated linkers and their conjugates.
Size Exclusion Chromatography (SEC)
SEC is a powerful technique for determining the molecular weight and molecular weight distribution of polymers.[22] It separates molecules based on their hydrodynamic volume in solution.
Detailed Methodology:
-
System Preparation: An HPLC system equipped with an SEC column (e.g., Tosoh TSKgel series) and a detector (e.g., refractive index (RI), UV, or multi-angle light scattering (MALS)) is used.[22][23] The mobile phase is typically an aqueous buffer (e.g., sodium phosphate) with or without an organic modifier like acetonitrile.
-
Calibration: The system is calibrated using a series of PEG standards with known, narrow molecular weight distributions. A calibration curve of log(Molecular Weight) versus retention time is generated.
-
Sample Analysis: The PEGylated sample is dissolved in the mobile phase and injected into the system. The retention time of the sample is recorded.
-
Data Analysis: The apparent molecular weight of the sample is determined by comparing its retention time to the calibration curve. For polydisperse samples, the weight average (Mw) and number average (Mn) molecular weights can be calculated to determine the PDI.[23]
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for the precise determination of molecular weight and for identifying the sites of PEGylation.[24][25][26]
Detailed Methodology (for ESI-MS of PEGylated Proteins):
-
Sample Preparation: The PEGylated protein is desalted using a suitable method (e.g., dialysis or buffer exchange) to remove non-volatile salts that can interfere with ionization.
-
LC-MS Analysis: The sample is injected into a liquid chromatography system (e.g., reversed-phase HPLC) coupled to an electrospray ionization (ESI) mass spectrometer.[11][24] A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the PEGylated protein.
-
Charge State Reduction (Optional but Recommended): For large, polydisperse PEGylated proteins, the resulting mass spectrum can be complex due to multiple charge states and the polymer distribution. Post-column infusion of a charge-reducing agent, such as triethylamine (B128534) (TEA), can simplify the spectrum.[11]
-
Data Deconvolution: The raw mass spectrum, which shows a series of peaks corresponding to different charge states (m/z), is processed using deconvolution software to generate a zero-charge mass spectrum.[11][24] This spectrum displays the molecular weight distribution of the PEGylated protein.
-
Peptide Mapping (for Site Identification): To identify the specific amino acid residues that have been PEGylated, the protein is enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS.[24] The fragmentation spectra of the PEGylated peptides are used to pinpoint the site of modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about PEGylated molecules and can be used for quantification in biological matrices.[27]
Detailed Methodology (for ¹H NMR):
-
Sample Preparation: The PEGylated sample is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: A high-resolution NMR spectrometer is used to acquire the ¹H NMR spectrum. The characteristic repeating ethylene oxide protons of PEG appear as a prominent singlet at approximately 3.6 ppm.
-
Data Analysis: The integration of the PEG signal can be compared to the integration of signals from the conjugated molecule to determine the degree of PEGylation. For quantitative analysis in biological fluids, specific pulse sequences may be employed to suppress signals from the biological matrix.[27]
Functional Assays
Functional assays are crucial for evaluating the biological activity of PEGylated biopharmaceuticals.[28][29]
Detailed Methodology (In Vitro Cytotoxicity Assay for an ADC):
-
Cell Culture: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.[28]
-
Treatment: The cells are treated with serial dilutions of the PEGylated ADC, a non-PEGylated control, and the free drug.[28]
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for internalization of the ADC and drug-induced cell death.
-
Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well, and the signal (absorbance or luminescence) is measured using a plate reader.[28]
-
Data Analysis: The data is normalized to untreated control cells, and dose-response curves are plotted to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[28] This allows for a comparison of the potency of the PEGylated ADC to the controls.
Signaling Pathways and Experimental Workflows
PEGylated linkers are integral to the design of advanced drug delivery systems, such as Antibody-Drug Conjugates (ADCs). The following diagrams illustrate the mechanism of action of an ADC and a typical experimental workflow for its synthesis and characterization.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) with a cleavable PEGylated linker.
Caption: Experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Conclusion
PEGylated linkers are versatile and powerful tools in drug development and biotechnology.[1][19] Their unique physical and chemical characteristics—including enhanced solubility, biocompatibility, flexibility, and "stealth" properties—enable the creation of bioconjugates with improved pharmacokinetic profiles and therapeutic efficacy.[6][12][21] A thorough understanding of these properties, coupled with robust analytical characterization and functional evaluation, is essential for the rational design and successful development of next-generation biopharmaceuticals.
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. adcreview.com [adcreview.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 10. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 11. sciex.com [sciex.com]
- 12. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 13. purepeg.com [purepeg.com]
- 14. pubs.aip.org [pubs.aip.org]
- 16. interchim.fr [interchim.fr]
- 17. adcreview.com [adcreview.com]
- 18. benchchem.com [benchchem.com]
- 19. purepeg.com [purepeg.com]
- 20. purepeg.com [purepeg.com]
- 21. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. enovatia.com [enovatia.com]
- 25. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 28. benchchem.com [benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
The Core Principles of Antibody-Drug Conjugate Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile.[1][2][] This technical guide delves into the fundamental principles of ADC linkers, providing a comprehensive overview of their types, mechanisms of action, and the analytical methods used for their characterization.
The Crucial Role of the Linker in ADC Design
The ideal ADC linker must maintain a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet it must efficiently release the payload upon reaching the target tumor cell.[2][4] The chemical nature of the linker dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[5]
Classification of ADC Linkers
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, based on their mechanism of payload release.[][4]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[5] This targeted release mechanism can enhance the therapeutic efficacy and potentially lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[6][7][]
There are three primary types of cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[5] A common example is the valine-citrulline (Val-Cit) dipeptide linker.[9]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH 7.4).[10] Hydrazone linkers are a classic example of this type, undergoing hydrolysis in acidic environments to release the payload.[9][10]
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment, which has a higher concentration of glutathione.[5]
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody backbone after internalization.[4] This process releases the drug with the linker and a connecting amino acid still attached.[4] A common example is the thioether linker formed using reagents like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Non-cleavable linkers generally exhibit greater stability in circulation, which can lead to a more favorable pharmacokinetic profile and reduced off-target toxicity.[11]
Quantitative Data on Linker Performance
The choice of linker has a profound impact on the Drug-to-Antibody Ratio (DAR) and the pharmacokinetic properties of the ADC.
Drug-to-Antibody Ratio (DAR)
The DAR, the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that influences both the potency and potential toxicity of an ADC.[12][13] A low DAR may result in suboptimal efficacy, while a high DAR can negatively affect the ADC's stability, pharmacokinetics, and solubility.[12] Different conjugation strategies and linker chemistries can influence the achievable DAR.
| Conjugation Method | Linker Type | Typical Average DAR | DAR Range | Reference(s) |
| Lysine Conjugation | Non-cleavable (e.g., SMCC) | 3.5 - 4 | 0 - 8 | [14][15] |
| Cysteine Conjugation (reduced interchain disulfides) | Cleavable (e.g., Val-Cit-PABC) | ~4 | 0 - 8 | [14] |
| Site-Specific Conjugation | Various | Precisely controlled (e.g., 2 or 4) | Homogeneous | [15] |
Pharmacokinetic Parameters
The stability of the linker directly correlates with the pharmacokinetic profile of the ADC. The following table provides a comparative overview of pharmacokinetic parameters for ADCs with different linker types.
| ADC Name | Linker Type | Linker | Half-life (t½) | Clearance (CL) | Reference(s) |
| Brentuximab vedotin | Cleavable | Val-Cit-PABC | ~4-6 days | ~1.5 L/day | [16] |
| Ado-trastuzumab emtansine (T-DM1) | Non-cleavable | SMCC | ~4 days | ~0.7 L/day | [16] |
| Anti-HER2-SPDP-DM1 | Cleavable (disulfide) | SPDP | Shorter | Faster | [17][18] |
| Anti-HER2-MCC-DM1 | Non-cleavable | MCC | Longer | Slower | [17][18] |
| CX-DM1 ADC | Cleavable (triglycyl peptide) | CX | 9.9 days | - | [9] |
| Silyl ether-based ADC | Cleavable (acid-labile) | Silyl ether | - | - | [9] |
Note: Pharmacokinetic parameters can vary depending on the specific antibody, payload, and experimental model.
Experimental Protocols for Linker Characterization
Rigorous analytical methods are essential to characterize the stability and drug load distribution of ADCs.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.
Protocol Outline (LC-MS based):
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[19]
-
Sample Preparation:
-
LC-MS Analysis:
-
Data Analysis: Calculate the half-life of the ADC in plasma.
Determination of Drug-to-Antibody Ratio (DAR)
Several methods can be used to determine the average DAR and the distribution of different drug-loaded species.
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[1][22][23]
Protocol Outline:
-
Chromatography:
-
Column: Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate).
-
Gradient: Run a linear gradient from high to low salt concentration to elute the ADC species.
-
-
Detection: Monitor the elution profile using a UV detector.
-
Data Analysis: The unconjugated antibody elutes first, followed by species with increasing DAR. Calculate the weighted average DAR from the peak areas of the different species.[1][22]
LC-MS provides a direct measurement of the mass of the intact ADC, allowing for the determination of the DAR.[21][24]
Protocol Outline:
-
Sample Preparation: The ADC sample may be analyzed intact, or after reduction to separate the light and heavy chains, and/or after deglycosylation to reduce complexity.[12][24]
-
LC-MS Analysis:
-
Separate the ADC species using reversed-phase or size-exclusion chromatography coupled to a high-resolution mass spectrometer.
-
-
Data Analysis: Deconvolute the mass spectrum to identify the masses of the different drug-loaded species. Calculate the average DAR based on the relative abundance of each species.[24]
Visualizing Key Pathways and Workflows
ADC Internalization and Payload Release
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.[25] The ADC-antigen complex is then trafficked through endosomes to lysosomes.[26] Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload into the cytoplasm to exert its cell-killing effect.[26]
Caption: General mechanism of ADC internalization and payload release.
The Bystander Effect
The bystander effect is a phenomenon associated with some cleavable linkers where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[6][7][27] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[7]
Caption: Mechanism of the ADC-mediated bystander effect.
HER2 Signaling Pathway Targeted by ADCs
Many ADCs, such as ado-trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (B607063) (T-DXd), target the HER2 receptor, which is overexpressed in certain cancers.[28][29] The antibody component of the ADC binds to HER2, inhibiting downstream signaling pathways like the PI3K/AKT and MAPK pathways that promote cell proliferation and survival, in addition to delivering the cytotoxic payload.[25][29]
Caption: Dual mechanism of a HER2-targeted ADC.
Apoptosis Signaling Pathways Induced by ADC Payloads
The cytotoxic payloads used in ADCs induce apoptosis through various mechanisms.[30] For instance, auristatins and maytansinoids are potent tubulin inhibitors that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent activation of the intrinsic apoptosis pathway.[31][] Other payloads, like calicheamicins and duocarmycins, are DNA-damaging agents that trigger apoptosis through DNA cleavage or alkylation.[14]
Caption: Apoptosis induction by common ADC payloads.
Conclusion
The linker is a pivotal component in the design of an effective and safe ADC. The choice between a cleavable and a non-cleavable linker depends on the specific characteristics of the target antigen, the cytotoxic payload, and the desired mechanism of action. A thorough understanding of the chemical properties of different linkers and the use of robust analytical methods for their characterization are crucial for the successful development of next-generation ADCs with improved therapeutic windows. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, so too will the sophistication and efficacy of these targeted therapies.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anyflip.com [anyflip.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. hpst.cz [hpst.cz]
- 21. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 23. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 24. lcms.cz [lcms.cz]
- 25. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Cleavable and Non-Cleavable Linkers for Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety (e.g., an antibody) to a potent payload is a critical determinant of both efficacy and safety.[][][3] The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, the stability of the conjugate in circulation, and its overall therapeutic window.[3][4] This guide provides a detailed examination of these two fundamental linker classes, offering quantitative data, experimental methodologies, and visual guides to inform rational ADC design.
The Core Principle: To Cleave or Not to Cleave?
The primary function of a linker is to ensure the potent payload remains securely attached to the antibody while in systemic circulation, preventing premature release and associated off-target toxicity.[5][6] Upon reaching the target cell, the linker must facilitate the efficient release of the payload to exert its cytotoxic effect.[] The fundamental difference lies in how this release is accomplished.
-
Cleavable Linkers: These are designed with a specific chemical susceptibility, allowing for payload release upon encountering certain triggers that are prevalent in the target cell's environment but less common in the bloodstream.[7][8][9] This strategy can lead to the release of an unmodified, potent payload.[10]
-
Non-Cleavable Linkers: These form a stable, permanent bond. Payload release is not dependent on a specific trigger but rather on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4][7][8][11] This process results in the payload being released with the linker and a residual amino acid still attached.[8][11]
The decision between these two strategies has profound implications for an ADC's mechanism of action, bystander effect, and overall performance.[4]
Non-Cleavable Linkers: The Stability-First Approach
Non-cleavable linkers offer maximum stability in circulation, which is a significant advantage for improving the therapeutic index and reducing the risk of systemic toxicity.[4][7][8]
Mechanism of Action: ADCs with non-cleavable linkers rely entirely on the internalization of the ADC and subsequent trafficking to the lysosome.[4][11][12] Inside the lysosome, proteases degrade the entire antibody, liberating the payload-linker-amino acid catabolite.[8][11] Because this final product is often charged and less membrane-permeable, it tends to be trapped inside the target cell, minimizing the bystander effect.[11][13]
Common Chemistries: The most prevalent non-cleavable linkers are based on maleimide (B117702) chemistry, which forms a stable thioether bond with cysteine residues on the antibody.[] A widely used example is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), used in the approved ADC, Kadcyla® (ado-trastuzumab emtansine).[8]
Advantages:
-
High Plasma Stability: Reduced premature drug release leads to a better safety profile and a wider therapeutic window.[4][8]
-
Lower Off-Target Toxicity: The lack of a bystander effect can be advantageous when targeting hematological cancers or when the payload is extremely potent, minimizing damage to surrounding healthy cells.[4][14]
-
Predictable Pharmacokinetics: Stability often leads to more predictable in vivo behavior.
Limitations:
-
Dependence on Lysosomal Degradation: The ADC must be efficiently internalized and processed by the cell's lysosomal machinery.[8][11]
-
Limited Bystander Effect: Ineffective against heterogeneous tumors where some cells do not express the target antigen.[13][15]
-
Altered Payload Activity: The released catabolite (payload-linker-amino acid) may have different potency or properties compared to the parent drug.[4][11]
Cleavable Linkers: The Triggered Release Strategy
Cleavable linkers are designed to be stable at the physiological pH of blood (pH 7.4) but labile in response to specific triggers within the tumor microenvironment or inside the cancer cell.[7][16] This versatility has made them the predominant choice for ADCs in clinical development.[10][17]
Enzyme-Cleavable Linkers
These linkers incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are highly expressed in the lysosomes of tumor cells.[7][18]
-
Mechanism: After the ADC is internalized, it is transported to the lysosome where cathepsins cleave the specific peptide bond, releasing the payload.[19]
-
Common Peptides: The most common motif is the valine-citrulline (Val-Cit) dipeptide.[7] Approved ADCs like Adcetris® and Polivy® utilize this linker.[19] The Gly-Gly-Phe-Gly tetrapeptide is another stable option used in the ADC Enhertu®.[19]
-
Self-Immolative Spacers: Often, a p-aminobenzyl carbamate (B1207046) (PABC) spacer is placed between the peptide and the payload.[18][19] After enzymatic cleavage of the peptide, the PABC spontaneously decomposes, ensuring the release of the unmodified, free drug.[18]
pH-Sensitive (Acid-Cleavable) Linkers
These linkers exploit the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the bloodstream (pH 7.4).[16][18]
-
Mechanism: Linkers containing acid-labile groups, such as hydrazones, are hydrolyzed in the acidic intracellular environment, triggering payload release.[7][18]
-
Example: The first approved ADC, Mylotarg®, utilized a hydrazone linker.[16][19] However, this class of linkers can exhibit instability and slow hydrolysis even at neutral pH, leading to potential off-target toxicity.[19]
Redox-Sensitive (Disulfide) Linkers
This strategy leverages the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), inside cells compared to the plasma.[7]
-
Mechanism: Disulfide bonds within the linker are stable in the oxidative environment of the bloodstream but are readily cleaved by intracellular glutathione, releasing the payload.[7]
-
Considerations: While effective, some disulfide linkers have shown limited stability in circulation, leading to premature drug release.[18]
Advantages of Cleavable Linkers:
-
Potent Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[7][13][20] This is crucial for treating heterogeneous tumors.[21]
-
Versatility: A wide range of cleavage triggers and payload compatibilities are available.[4]
-
Release of Unmodified Drug: Self-immolative spacers allow for the release of the payload in its most active, native form.[22]
Limitations of Cleavable Linkers:
-
Potential for Instability: Premature cleavage in circulation can lead to significant off-target toxicity.[4][10]
-
Higher Systemic Toxicity: The bystander effect, while beneficial for efficacy, can also increase damage to healthy tissues if the ADC is taken up non-specifically.[4]
Quantitative Data Summary
The stability and performance of linkers are critical quality attributes. The following tables summarize key quantitative data for comparing linker types.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Specific Example | Condition | Stability Metric | Result | Citation |
|---|---|---|---|---|---|
| Enzyme-Cleavable | Val-Cit-PABC-MMAE | Human Plasma, 6 days | % MMAE Release | <1% | [5] |
| Enzyme-Cleavable | Val-Cit-PABC-MMAE | Mouse Plasma, 6 days | % MMAE Release | ~25% | [5] |
| Enzyme-Cleavable | Val-Cit-PABC | Mouse Plasma | Stability | Unstable (due to Ces1c enzyme) | [23] |
| Non-Cleavable | SMCC-DM1 | In vivo (mouse) | Stability | Very stable | [11] |
| pH-Sensitive | Hydrazone | Physiological pH (7.4) | Stability | Can undergo slow hydrolysis |[19] |
Note: Stability can be species-dependent. For instance, the Val-Cit linker is known to be a substrate for the mouse enzyme carboxylesterase 1C, leading to higher payload release in mouse plasma compared to human plasma.[5]
Table 2: Impact of Linker on Bystander Effect and Efficacy
| Linker Type | Key Feature | Bystander Effect | Ideal for | Approved ADC Examples |
|---|---|---|---|---|
| Cleavable | Releases membrane-permeable payload | Strong | Heterogeneous solid tumors | Adcetris®, Padcev®, Enhertu®[19][20] |
| Non-Cleavable | Releases charged, non-permeable catabolite | Limited/None | Hematological tumors, high-antigen tumors | Kadcyla®[8][14] |
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the complex relationships and processes in ADC development.
Logical Flow: Linker Selection Strategy
The choice of linker is a critical decision in ADC design. This diagram outlines a simplified decision-making process.
Caption: A decision tree for selecting between cleavable and non-cleavable linkers.
Signaling Pathway: ADC Internalization and Payload Release
This diagram illustrates the intracellular trafficking and payload release mechanisms for both linker types.
Caption: Cellular processing of ADCs with cleavable vs. non-cleavable linkers.
Experimental Workflow: ADC Plasma Stability Assay
Assessing linker stability in plasma is a critical preclinical step. This workflow outlines a common method.
Caption: A typical workflow for evaluating the in vitro plasma stability of an ADC.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments cited in ADC development.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and quantify the rate of payload release in plasma from different species.
Materials:
-
Test ADC
-
Control ADC (with a known stable or unstable linker)
-
Plasma (e.g., Human, Mouse, Rat, Cynomolgus Monkey), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or anti-IgG magnetic beads for immuno-affinity capture
-
LC-MS/MS system for payload quantification
-
ELISA plates and reagents for total/conjugated antibody quantification
-
37°C incubator
Methodology:
-
Preparation: Thaw plasma on ice. Spike the test ADC into the plasma to a final concentration (e.g., 50-100 µg/mL). Prepare a parallel sample in PBS as a control for non-enzymatic degradation.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 144 hours), draw an aliquot of the plasma/ADC mixture and immediately freeze it at -80°C to stop any reaction.
-
Quantification of Free Payload (LC-MS/MS):
-
Thaw the time-point samples.
-
Perform a protein precipitation step (e.g., with acetonitrile) to separate the free payload from plasma proteins and the ADC.
-
Centrifuge and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released payload. A standard curve of the free payload in plasma is required for accurate quantification.[6]
-
-
Quantification of Conjugated Antibody (ELISA):
-
At each time point, use an ELISA to measure the amount of antibody that still has the drug conjugated.
-
One common method involves a capture antibody (e.g., anti-human IgG) and a detection antibody that is specific to the payload. The signal is proportional to the amount of conjugated ADC.
-
A parallel ELISA using a payload-independent detection antibody can be used to measure total antibody, ensuring the antibody itself is not degrading.[6]
-
-
Data Analysis:
-
Plot the concentration of free payload vs. time to determine the release rate.
-
Plot the percentage of remaining conjugated ADC vs. time.
-
Calculate the half-life (t½) of the conjugate in plasma.
-
Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay
Objective: To confirm that an enzyme-cleavable linker is a substrate for its target protease and to determine the kinetics of cleavage.
Materials:
-
Test ADC (with a dipeptide linker like Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT to activate the enzyme)
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
LC-MS/MS system
Methodology:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer containing DTT for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the test ADC to the activated enzyme solution to start the reaction. The final concentration of the ADC should be in a range suitable for kinetic analysis.
-
Time-Course Analysis: At various time points, take an aliquot of the reaction mixture and add it to the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the quenched samples by LC-MS/MS to measure the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released product over time. For kinetic analysis, perform the assay at multiple substrate (ADC) concentrations to determine Michaelis-Menten parameters like Kₘ and kₖₐₜ.
Conclusion: A Tailored Approach is Key
There is no universal "best" linker; the optimal choice is highly dependent on the specific application, including the nature of the target antigen, the tumor type, and the properties of the payload.[4]
-
Non-cleavable linkers are the gold standard for stability and are well-suited for hematological cancers or targets with high, uniform expression, where a bystander effect is not required or desired.[4][15]
-
Cleavable linkers offer greater versatility and the powerful bystander effect , making them a compelling choice for treating solid, heterogeneous tumors.[4][24] However, this comes with the critical challenge of ensuring sufficient plasma stability to maintain a wide therapeutic window.[22]
Future innovations in linker technology, such as dual-cleavage mechanisms or linkers that respond to novel triggers in the tumor microenvironment, will continue to refine the balance between safety and efficacy, paving the way for the next generation of highly optimized bioconjugates.[25] A thorough understanding of the principles, data, and experimental methods outlined in this guide is fundamental for any scientist working to engineer these powerful therapeutics.
References
- 3. benchchem.com [benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. purepeg.com [purepeg.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. books.rsc.org [books.rsc.org]
- 12. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 15. researchgate.net [researchgate.net]
- 16. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 17. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 19. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 20. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 21. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Alkyne-PEG4-SS-PEG4-alkyne Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Alkyne-PEG4-SS-PEG4-alkyne linker is a homobifunctional, cleavable crosslinker designed for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This linker features two terminal alkyne groups, enabling covalent attachment to azide-modified molecules through Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry. The core of the linker contains a disulfide bond (-SS-), which is stable in systemic circulation but can be selectively cleaved in the reducing intracellular environment of target cells, such as the cytosol.[1][2] This targeted release mechanism is crucial for minimizing off-target toxicity and enhancing the therapeutic window of potent cytotoxic payloads.[1][2]
The polyethylene (B3416737) glycol (PEG) spacers (PEG4) increase the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[3] The defined length of the monodisperse PEG units ensures the production of homogeneous ADC products, simplifying characterization and improving reproducibility.[3]
These application notes provide a detailed protocol for a two-step conjugation strategy to synthesize an ADC using the this compound linker, an azide-modified cytotoxic drug, and an azide-modified monoclonal antibody. Additionally, methods for the characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR) and quantification of disulfide linker cleavage, are described.
Data Presentation
Table 1: Representative Characterization Data for a Synthesized ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Content | >98% | Size Exclusion Chromatography (SEC) |
| Aggregation | <2% | Size Exclusion Chromatography (SEC) |
| In Vitro Linker Stability (Human Plasma, 7 days) | >95% intact ADC | LC-MS |
| In Vitro Disulfide Cleavage (10 mM GSH, 2h) | >90% payload release | RP-HPLC |
Experimental Protocols
Protocol 1: Two-Step ADC Synthesis via CuAAC Click Chemistry
This protocol outlines a two-step process for the synthesis of an ADC. The first step involves the conjugation of an azide-modified drug to the this compound linker. The second step is the conjugation of the resulting drug-linker intermediate to an azide-modified antibody.
Materials:
-
This compound linker
-
Azide-modified cytotoxic drug
-
Azide-modified monoclonal antibody (mAb)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., G25)
-
Amicon Ultra centrifugal filter units (50 kDa MWCO)
Step 1: Conjugation of Azide-Drug to this compound Linker
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the azide-modified drug in DMSO.
-
Prepare a 10 mM solution of this compound linker in DMSO.
-
Prepare a 100 mM solution of CuSO4 in water.
-
Prepare a 200 mM solution of THPTA in water.
-
Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).
-
-
Cu(I) Catalyst Preparation:
-
In a microcentrifuge tube, mix CuSO4 and THPTA stock solutions in a 1:2 molar ratio.
-
Allow the mixture to stand for 5 minutes at room temperature to form the Cu(I)-THPTA complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified drug and the this compound linker in a 1:5 molar ratio.
-
Add the pre-formed Cu(I)-THPTA complex to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of Drug-Linker Intermediate:
-
Purify the drug-linker intermediate using reverse-phase HPLC to remove unreacted drug, linker, and catalyst components.
-
Characterize the purified product by LC-MS to confirm the successful conjugation.
-
Step 2: Conjugation of Drug-Linker Intermediate to Azide-Antibody
-
Antibody Preparation:
-
Exchange the buffer of the azide-modified antibody solution to PBS (pH 7.4) using a desalting column or centrifugal filtration.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified antibody with the purified drug-linker intermediate. A molar ratio of 1:5 (antibody:drug-linker) is recommended as a starting point.
-
Add the pre-formed Cu(I)-THPTA complex to the reaction mixture (25 equivalents relative to the azide (B81097) on the antibody).[4]
-
Add freshly prepared sodium ascorbate (40 equivalents relative to the azide on the antibody) to initiate the reaction.[4]
-
Gently mix and incubate at room temperature for 2-4 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC using a desalting column (e.g., G25) to remove excess drug-linker and other small molecules.
-
Further purify and concentrate the ADC using a 50 kDa MWCO centrifugal filter. Wash with PBS (pH 7.4).
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates ADC species with different DARs.[5]
-
Method:
-
Use a HIC column (e.g., TSKgel Butyl-NPR) equilibrated with a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0).
-
Inject the purified ADC sample.
-
Elute with a decreasing salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different DAR species and using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / 100 where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
2. Determination of Purity and Aggregation by Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.
-
Method:
-
Use a SEC column (e.g., TSKgel G3000SWxl) equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Inject the purified ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier correspond to aggregates. Calculate the percentage of monomer and aggregate based on the peak areas.
-
Protocol 3: Quantification of Disulfide Linker Cleavage
This protocol uses Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the release of a thiol-containing payload upon cleavage of the disulfide bond in the linker.
Materials:
-
Purified ADC
-
Glutathione (GSH) or other reducing agent
-
Ellman's reagent (DTNB)
-
Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine hydrochloride for standard curve
Method:
-
Induce Disulfide Cleavage:
-
Incubate the ADC (e.g., at 1 mg/mL) in PBS (pH 7.4) with a reducing agent (e.g., 10 mM GSH) at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Quantify Released Thiols using Ellman's Assay:
-
Prepare a standard curve using known concentrations of cysteine in the reaction buffer.
-
Prepare a 4 mg/mL solution of Ellman's reagent in the reaction buffer.
-
For each time point and standard, mix a sample aliquot with the reaction buffer and the Ellman's reagent solution.[6]
-
Incubate at room temperature for 15 minutes.[6]
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the concentration of free thiols in the samples using the standard curve. The amount of released thiol corresponds to the amount of cleaved linker.
-
Visualization
Caption: Workflow for the two-step synthesis and characterization of an ADC.
Caption: Mechanism of action for a disulfide-linked ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Antibody Conjugation using a Cleavable Disulfide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has revolutionized oncology. A critical component of an ADC is the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. The linker's properties, such as stability in circulation and payload release mechanism at the target site, are paramount to the ADC's efficacy and safety.
This document provides detailed application notes and protocols for the conjugation of antibodies using a specific cleavable linker, Alkyne-PEG4-SS-PEG4-alkyne . This homo-bifunctional linker offers a unique combination of features:
-
Disulfide Bond: A centrally located disulfide bond provides a mechanism for intracellular cleavage. The significantly higher concentration of reducing agents like glutathione (B108866) inside tumor cells compared to the bloodstream facilitates the selective release of the payload within the target cell.[1]
-
PEG Spacers: The two polyethylene (B3416737) glycol (PEG4) units enhance the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC.[2]
-
Terminal Alkynes: The two terminal alkyne groups serve as handles for the covalent attachment of azide-modified payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3][4][5]
This methodology allows for the site-specific conjugation of payloads to antibodies by re-bridging the interchain disulfide bonds, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[6][7][8]
Principle of the Method
The conjugation strategy involves a three-step process:
-
Selective Reduction of Antibody Disulfide Bonds: The interchain disulfide bonds in the hinge region of the antibody are selectively reduced to free thiol groups using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Disulfide Bond Re-bridging with the Alkyne Linker: The homo-bifunctional this compound linker reacts with the newly formed thiol groups, re-establishing a covalent linkage between the antibody chains and introducing two terminal alkyne functionalities.
-
Payload Conjugation via Click Chemistry: An azide-modified cytotoxic payload is then covalently attached to the alkyne handles on the antibody-linker conjugate using the CuAAC reaction.
This approach results in an ADC where the payload is connected through a cleavable disulfide bond, enabling targeted drug delivery and release.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (e.g., IgG1 isotype) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
This compound linker
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Azide-functionalized payload (e.g., cytotoxic drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffers (e.g., PBS, pH 7.4; Borate buffer, pH 8.0)
-
Solvents (e.g., DMSO, DMF for dissolving linker and payload)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Protein A affinity chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)
Protocol 1: Antibody Reduction
This protocol describes the selective reduction of interchain disulfide bonds of an IgG1 antibody.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer.
-
Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification: Immediately purify the reduced antibody using a desalting column or SEC to remove excess TCEP. The buffer should be exchanged to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Protocol 2: Disulfide Re-bridging with this compound
This protocol details the re-bridging of the reduced antibody with the homo-bifunctional alkyne linker.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 20 mM) in an organic solvent like DMSO.
-
Conjugation Reaction: To the purified reduced antibody, add a 10 to 20-fold molar excess of the this compound linker solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Purification: Remove the excess linker by SEC or dialysis against the desired buffer (e.g., PBS, pH 7.4).
Protocol 3: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the attachment of an azide-modified payload to the alkyne-functionalized antibody.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-payload in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Pre-complexation: Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I)-THPTA complex.[3]
-
Click Reaction:
-
To the alkyne-modified antibody, add the azide-payload to achieve a molar ratio of 1:5 to 1:10 (antibody:payload).
-
Add the pre-complexed Cu(I)-THPTA catalyst to the reaction mixture (typically 25 equivalents relative to the azide).[3]
-
Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).[3]
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the final ADC conjugate using SEC or Protein A affinity chromatography to remove unreacted payload, catalyst, and other reagents.
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates ADC species based on their hydrophobicity. The unconjugated antibody is the most hydrophilic and elutes first, followed by species with increasing DAR values. The weighted average DAR can be calculated from the peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The ADC is first reduced to separate the light and heavy chains. RP-HPLC can then separate the unconjugated and conjugated chains, allowing for DAR calculation based on peak areas.[9]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the DAR and the distribution of different drug-loaded species.[9]
Assessment of ADC Stability
The stability of the ADC, particularly the linker, is crucial for its in vivo performance.
-
In Vitro Plasma Stability: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C. At various time points, samples are analyzed by methods like ELISA to measure the amount of conjugated antibody or by LC-MS to quantify the amount of released payload. This assesses the premature cleavage of the linker in a simulated physiological environment.
Data Presentation
The following tables provide representative data that could be obtained from the characterization of an ADC prepared using the this compound linker.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis of a Disulfide Re-bridged ADC
| Analytical Method | Average DAR | DAR Distribution |
| HIC-HPLC | 3.8 | DAR0: <5%, DAR2: 15%, DAR4: 80% |
| LC-MS (Intact) | 3.9 | Confirmed major species as DAR4 |
Note: This is illustrative data. Actual DAR values will depend on the specific antibody, linker, and reaction conditions.
Table 2: In Vitro Plasma Stability of a Disulfide-Linked ADC
| Time (days) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| 0 | 100 | 100 |
| 1 | 98 | 95 |
| 3 | 92 | 88 |
| 7 | 85 | 75 |
Note: This is illustrative data. The stability of disulfide linkers can be influenced by factors such as steric hindrance around the disulfide bond.[7]
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: ADC mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Disulfide re-bridging reagents for single-payload antibody-drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02980H [pubs.rsc.org]
- 7. All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 9. All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Attaching Fluorescent Dyes Using Alkyne-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development. This process, known as bioconjugation, enables the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components. A particularly robust and versatile method for achieving this is through the use of alkyne-polyethylene glycol (PEG) linkers in conjunction with "click chemistry."
This application note provides detailed protocols and technical guidance for the use of alkyne-PEG linkers to attach fluorescent dyes to biomolecules. The inclusion of a PEG spacer offers several advantages, including increased hydrophilicity of the conjugate, reduced steric hindrance, and minimized non-specific interactions, thereby improving the performance of the fluorescent probe in biological systems.[1] The alkyne functional group allows for a highly specific and efficient covalent linkage to an azide-modified fluorescent dye via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a premier example of click chemistry.[2]
Workflow Overview
The overall process involves a multi-step approach, beginning with the preparation of the alkyne-PEG linker and its conjugation to a fluorescent dye. This is followed by the "click" reaction to attach the alkyne-PEG-dye construct to an azide-modified target molecule. Finally, the fluorescently labeled biomolecule is purified and characterized.
Figure 1. High-level workflow for fluorescent labeling using alkyne-PEG linkers.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-PEG-Fluorescent Dye Conjugate
This protocol describes the synthesis of an alkyne-PEG-fluorescent dye conjugate by reacting an Alkyne-PEG-NHS ester with an amine-modified fluorescent dye.
Materials:
-
Alkyne-PEG-NHS ester (e.g., Alkyne-PEG4-NHS Ester)
-
Amine-modified fluorescent dye (e.g., Fluorescein-amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vial
-
Stirring apparatus
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the Amine-Modified Dye: In a reaction vial, dissolve the amine-modified fluorescent dye in anhydrous DMF or DMSO.
-
Add Base: Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the dye solution. This is to deprotonate the amine group, increasing its nucleophilicity.
-
Dissolve the Alkyne-PEG-NHS Ester: Immediately before use, dissolve the Alkyne-PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO.[2] NHS esters are moisture-sensitive and can hydrolyze, so it is crucial to work in anhydrous conditions and use the reagent promptly after dissolution.[3][4]
-
Initiate the Reaction: Slowly add the Alkyne-PEG-NHS ester solution to the stirring solution of the fluorescent dye. A typical molar ratio is 1.2 equivalents of the NHS ester to 1 equivalent of the amine-modified dye.
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours or overnight in the dark to prevent photobleaching of the dye.
-
Monitor the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Purify the Product: Purify the resulting alkyne-PEG-dye conjugate using RP-HPLC. The desired product can be identified by its characteristic absorbance and mass.
-
Characterize and Store: Confirm the identity of the purified product by mass spectrometry. Lyophilize the purified conjugate and store it at -20°C, protected from light and moisture.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol details the labeling of an azide-modified protein with the synthesized alkyne-PEG-dye conjugate.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
Alkyne-PEG-dye conjugate
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) stock solution (e.g., 10 mM in DMSO/water)
-
Degassing equipment (e.g., vacuum line and inert gas)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-PEG-dye conjugate. A molar excess of the alkyne-PEG-dye (typically 5-20 equivalents) is recommended to ensure efficient labeling.[5]
-
Add Copper Ligand: Add the copper ligand to the reaction mixture to a final concentration of 0.1 mM.[5] The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[6]
-
Degas the Solution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can interfere with the reaction.[1]
-
Initiate the Reaction: Add the CuSO4 stock solution to a final concentration of 1 mM, followed by the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.[5] Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours.[5] The reaction can also be performed at 4°C overnight.
-
Purify the Labeled Protein: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis.[]
-
Characterize the Conjugate: Analyze the purified fluorescently labeled protein using SDS-PAGE with in-gel fluorescence scanning, UV-Vis spectroscopy to determine the degree of labeling, and mass spectrometry to confirm the conjugation.[3]
Figure 2. Key components of the CuAAC reaction for protein labeling.
Data Presentation
Table 1: Representative Photophysical Properties of Commercially Available Azide-Functionalized Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FAM Azide (B81097), 5-isomer | 492 | 517 | 83,010 | 0.9 |
| TAMRA Azide, 5-isomer | 544 | 576 | 89,000 | 0.1 |
| ROX Azide, 5-isomer | 570 | 601 | 82,000 | 0.7 |
| Cyanine5.5 Azide | 684 | 710 | N/A | N/A |
| Cyanine5 Azide | 646 | 662 | N/A | N/A |
Data sourced from publicly available information and may vary between suppliers.[8][9]
Table 2: Influence of PEG Linker Length on CuAAC Reaction Efficiency (Representative Data)
| PEG Linker Length | Reaction Time (h) | Conversion Efficiency (%) | Reference |
| PEG4 | 1 | >95 | Hypothetical Data |
| PEG8 | 1 | >95 | Hypothetical Data |
| PEG12 | 1 | >90 | Hypothetical Data |
| PEG24 | 2 | >90 | Hypothetical Data |
Purification and Characterization
HPLC Purification
High-performance liquid chromatography is an essential tool for both the purification of the alkyne-PEG-dye conjugate and the final labeled biomolecule.
-
Reversed-Phase HPLC (RP-HPLC): This is the method of choice for purifying the relatively hydrophobic alkyne-PEG-dye conjugate. A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Size-Exclusion Chromatography (SEC-HPLC): SEC is ideal for separating the labeled protein from unreacted dye and other small molecules.[] The separation is based on the hydrodynamic radius of the molecules, with the larger labeled protein eluting first.
-
Ion-Exchange Chromatography (IEX-HPLC): IEX can be used to separate proteins based on their charge. The attachment of the dye and PEG linker can alter the surface charge of the protein, allowing for the separation of labeled from unlabeled protein, as well as proteins with different degrees of labeling.[]
Mass Spectrometry Characterization
Mass spectrometry (MS) is a powerful technique for confirming the successful conjugation and determining the degree of labeling.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is well-suited for analyzing proteins and large biomolecules. The mass of the labeled protein will be increased by the mass of the alkyne-PEG-dye conjugate.[3]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another common technique for determining the molecular weight of the conjugate.
The analysis of PEGylated proteins by mass spectrometry can be challenging due to the polydispersity of the PEG linker.[3] Specialized data analysis software is often required to deconvolute the complex spectra.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient CuAAC reaction | - Ensure sodium ascorbate solution is freshly prepared. - Degas the reaction mixture thoroughly. - Optimize the concentration of copper and ligand. - Increase the molar excess of the alkyne-PEG-dye. |
| Hydrolysis of NHS ester | - Use anhydrous solvents for the NHS ester reaction. - Prepare the NHS ester solution immediately before use. | |
| Protein Precipitation | Low solubility of the alkyne-PEG-dye | - Use a more hydrophilic PEG linker. - Perform the reaction at a lower protein concentration. |
| Multiple Peaks in HPLC | Incomplete reaction or side products | - Optimize reaction time and stoichiometry. - Improve purification methods. |
| Heterogeneity of PEGylation | - This is inherent to the process; use chromatography to isolate specific species if necessary. |
Conclusion
The use of alkyne-PEG linkers in conjunction with click chemistry provides a highly efficient and versatile platform for the fluorescent labeling of biomolecules. The protocols and data presented in this application note offer a comprehensive guide for researchers to successfully implement this powerful technology in their studies. The advantages of increased solubility, reduced steric hindrance, and biocompatibility afforded by the PEG linker make this approach particularly well-suited for a wide range of applications in cell biology, proteomics, and drug discovery.
Figure 3. A typical experimental workflow from labeling to application.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Molecular Probes azide and alkyne derivatives—Table 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Biotinylation of Proteins with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin (K_a_ ≈ 10¹⁵ M⁻¹) enables highly sensitive detection and efficient affinity purification. However, the strength of this interaction presents a significant challenge when the recovery of the biotinylated molecule in its native state is desired. Cleavable biotinylation reagents overcome this limitation by incorporating a labile bond within the spacer arm connecting the biotin moiety to the reactive group. This allows for the gentle release of the target molecule from the avidin/streptavidin matrix under specific conditions, preserving its biological activity and integrity for downstream applications.[1][2]
These application notes provide an overview of different types of cleavable linkers for protein biotinylation, their mechanisms of action, and detailed protocols for their use.
Types of Cleavable Linkers
A variety of cleavable linkers have been developed, each with a unique mechanism of cleavage, offering researchers flexibility in designing their experiments. The choice of linker depends on the specific application, the nature of the protein of interest, and the desired cleavage conditions.
The main classes of cleavable linkers include:
-
Thiol-Cleavable Linkers: These linkers contain a disulfide bond that can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or Tris(2-carboxyethyl)phosphine (TCEP).[2][3][4][5] Sulfo-NHS-SS-Biotin is a widely used reagent in this category.[3][6][7]
-
Acid-Cleavable Linkers: These linkers are stable at neutral pH but are cleaved under acidic conditions. An example is the dialkoxydiphenylsilane (DADPS) linker, which can be cleaved with formic acid.[1][8][9]
-
Photocleavable (PC) Linkers: These linkers incorporate a photolabile group, often a nitrobenzyl moiety, that is cleaved upon exposure to UV light at a specific wavelength (typically 300-350 nm).[10][11][12][13] This method offers precise temporal and spatial control over the cleavage process.
-
Base-Cleavable Linkers: These linkers are designed to be cleaved under mild basic conditions. The "RevAmines" reagents, for example, utilize a (2-(alkylsulfonyl)ethyl) carbamate (B1207046) linker that is cleaved at a pH of approximately 8.[14]
-
Diol-Cleavable Linkers: These linkers contain a vicinal diol that can be cleaved by oxidation with sodium periodate (B1199274) (NaIO₄).[15]
-
Hydrazone-Based Linkers: While not always strictly "cleavable" in the same manner, hydrazone linkages formed between a hydrazide-modified biotin and an aldehyde-containing molecule can be reversed under certain conditions. Biotin hydrazide is commonly used to label glycoproteins after periodate oxidation of their carbohydrate moieties.[16][17][18][19]
Data Presentation: Comparison of Cleavable Linkers
The following tables summarize key quantitative data for different types of cleavable biotinylation reagents.
Table 1: Thiol-Cleavable Linker (Sulfo-NHS-SS-Biotin) Parameters
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of Biotin Reagent | ||
| Concentrated Protein (e.g., 10 mg/mL IgG) | ≥ 12-fold | The required molar excess can vary depending on the protein and its concentration.[3][6] |
| Dilute Protein (e.g., 2 mg/mL IgG) | ≥ 20-fold | Dilute protein solutions generally require a higher molar excess for efficient labeling.[3][4][6] |
| Reaction Conditions | ||
| pH | 7.0 - 8.5 | The reaction targets primary amines, which are more reactive at slightly basic pH.[6] |
| Temperature | Room Temperature or 4°C | Incubation at room temperature is faster, while 4°C may be preferable for sensitive proteins.[20] |
| Incubation Time | 30 - 60 minutes at RT; ≥ 2 hours at 4°C | The duration of the reaction can be adjusted to control the degree of biotinylation.[20][21] |
| Cleavage Conditions | ||
| Reducing Agent | 50 mM DTT or 2-mercaptoethanol; TCEP | DTT and BME are commonly used reducing agents for cleaving disulfide bonds.[3][4][22] |
| Incubation Time for Cleavage | 30 minutes at 50°C or 2 hours at room temperature | The time and temperature for cleavage can be optimized for complete release.[3][4][22] |
Table 2: Acid-Cleavable Linker (DADPS-based) Parameters
| Parameter | Recommended Value/Range | Notes |
| Biotinylation Strategy | Click Chemistry with alkyne-modified protein | DADPS linkers are often used in multi-step labeling strategies.[1][8] |
| Cleavage Conditions | ||
| Cleavage Reagent | 10% Formic Acid | This provides a mild acidic condition for cleavage.[1][8] |
| Incubation Time for Cleavage | 30 minutes at room temperature | Efficient cleavage can be achieved in a relatively short time.[1][8] |
Table 3: Photocleavable Linker Parameters
| Parameter | Recommended Value/Range | Notes |
| Cleavage Conditions | ||
| Wavelength | 300 - 350 nm | The specific wavelength for optimal cleavage depends on the photocleavable moiety.[11][13] |
| Light Source | Black Ray UV lamp (e.g., emission peak at 365 nm) | The intensity and distance of the light source will affect the cleavage time.[11] |
| Incubation Time for Cleavage | < 5 minutes | Photocleavage is typically a rapid process.[11] |
Table 4: Hydrazide-Based Labeling (for Glycoproteins) Parameters
| Parameter | Recommended Value/Range | Notes |
| Oxidation Step | ||
| Oxidizing Agent | 10-20 mM Sodium meta-Periodate | This is used to generate aldehyde groups on carbohydrate moieties.[16] |
| Reaction Time | 30 minutes at 0-4°C | The oxidation should be performed on ice to minimize side reactions.[16] |
| Biotinylation Step | ||
| Biotin Reagent Concentration | 5-10 mM Biotin Hydrazide | The concentration can be optimized based on the glycoprotein.[16] |
| Reaction Time | 2 hours at room temperature | This allows for the formation of a stable hydrazone linkage.[16] |
Experimental Protocols
Protocol 1: Biotinylation of Cell Surface Proteins using Sulfo-NHS-SS-Biotin
This protocol describes the biotinylation of proteins on the surface of living cells.
Materials:
-
Sulfo-NHS-SS-Biotin
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: PBS containing 25-50 mM Tris, pH 8.0, ice-cold
-
Ultrapure water
-
Cell scraper
-
Centrifuge
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[3][6]
-
Prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water immediately before use.[3][6]
-
Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[3][6]
-
Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of cell suspension. The final concentration of the biotin reagent should be optimized for the specific cell type and application.
-
Incubate the reaction for 30 minutes at room temperature with gentle agitation.[3][6]
-
To stop the reaction and remove excess biotin reagent, wash the cells three times with ice-cold Quenching Buffer.[3]
-
The biotinylated cells are now ready for lysis and subsequent affinity purification.
Protocol 2: Biotinylation of a Purified Protein in Solution using Sulfo-NHS-SS-Biotin
This protocol is for the biotinylation of a purified protein in a buffered solution.
Materials:
-
Sulfo-NHS-SS-Biotin
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5.[6]
-
Purified protein solution (1-10 mg/mL)
-
Desalting column or dialysis cassette for buffer exchange
-
Ultrapure water or DMSO for reconstituting the biotin reagent
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[20]
-
Allow the vial of Sulfo-NHS-SS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[7][20]
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-SS-Biotin in ultrapure water or a 20 mg/mL solution in DMSO.[6][7][20]
-
Calculate the required volume of the biotin stock solution to achieve the desired molar excess (refer to Table 1). Add the calculated volume to the protein solution.[4][20]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[20][21]
-
Remove the non-reacted biotin reagent by dialysis or using a desalting column.[3][20]
-
The biotinylated protein is now ready for use or storage under conditions optimal for the non-biotinylated protein.[3]
Protocol 3: Cleavage of the Biotin Linker and Elution of the Target Protein
This protocol describes the release of the biotinylated protein from a streptavidin-coated resin.
Materials:
-
Biotinylated protein bound to streptavidin-agarose beads
-
Cleavage Buffer: 50 mM DTT in a suitable buffer (e.g., PBS)
Procedure:
-
After affinity purification, wash the streptavidin beads thoroughly with a suitable wash buffer to remove non-specifically bound proteins.
-
Add the Cleavage Buffer to the beads.
-
Incubate the mixture for 30 minutes at 50°C or for 2 hours at room temperature with gentle agitation to cleave the disulfide bond in the linker.[3][4]
-
Centrifuge the beads and collect the supernatant containing the eluted, now biotin-free, protein.
-
The eluted protein is ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: General workflow for protein biotinylation, affinity purification, and elution using a cleavable linker.
Caption: Schematic representation of different types of cleavable linkers and their respective cleavage triggers.
Conclusion
The use of cleavable linkers in protein biotinylation has significantly expanded the utility of the biotin-avidin system, enabling the recovery of purified proteins for a wide range of downstream applications.[1] By understanding the different types of cleavable linkers and their specific reaction and cleavage conditions, researchers can select the most appropriate tool for their experimental needs, from mapping protein-protein interactions to identifying drug targets. The protocols provided here serve as a starting point, and optimization may be necessary to achieve the best results for a particular protein and application.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. store.sangon.com [store.sangon.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 12. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. proteochem.com [proteochem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. interchim.fr [interchim.fr]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. apexbt.com [apexbt.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Glutathione-Mediated Cleavage of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker connecting the antibody and the payload is a critical component influencing the ADC's efficacy, stability, and therapeutic index. Glutathione-sensitive linkers are a key type of cleavable linker designed to be stable in the systemic circulation and to release the cytotoxic payload within the target cancer cells.[1][2]
This targeted drug release is achieved by exploiting the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (approximately 5 µM) and the intracellular environment (1-10 mM).[1] These linkers typically incorporate a disulfide bond that is readily cleaved by the high intracellular concentration of the reducing agent glutathione.[1][3] Upon internalization of the ADC, the disulfide bond is reduced, leading to the release of the payload. The stability of these disulfide linkers can be fine-tuned, for instance, by introducing steric hindrance around the disulfide bond to prevent premature cleavage in the bloodstream.[1]
This document provides detailed protocols for evaluating the glutathione-mediated cleavage of ADCs, along with data presentation guidelines and visualizations to aid in the research and development of these promising therapeutics.
Data Presentation: Comparative Stability and Potency of Cleavable Linkers
The choice of a cleavable linker significantly impacts the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from various studies to facilitate a comparative evaluation of different linker technologies.
Table 1: Stability of Cleavable Linkers in Plasma
| Linker Type | Specific Linker Example | Plasma Half-life (t1/2) | Species | Key Findings |
| Glutathione-Sensitive | Disulfide | Variable | Human, Mouse, Rat | Stability can be modulated by steric hindrance around the disulfide bond.[2] |
| pH-Sensitive | Hydrazone | ~2 days | Not Specified | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[2] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Not Specified | Shows greater stability and efficacy in vivo compared to some peptide linkers.[2] |
| Enzyme-Sensitive | Sulfatase-Cleavable | High (over 7 days) | Mouse | Demonstrates high plasma stability and potent in vitro cytotoxicity.[2] |
Table 2: In Vitro Potency of ADCs with Different Cleavable Linkers
| Linker Type | Payload | Target Antigen & Cell Line | IC50 (ng/mL) | Key Findings |
| Glutathione-Sensitive | Azobenzene-MMAE | HER2+ (SKBR3, BT474) | Potent dose-dependent cell killing | Showed slightly higher cytotoxicity than a non-cleavable ADC.[4] |
| Enzyme-Sensitive | Val-Cit-PBD | HER2+ | 0.3 | Highly potent against HER2-expressing cells. |
| Enzyme-Sensitive | Sulfatase-cleavable MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC.[2] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.[2]
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and in a control buffer like PBS.[2]
-
Incubation: Incubate the samples at 37°C with gentle shaking.[2]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C to halt any further reaction.[2]
-
Sample Analysis:
-
To measure intact ADC: The Drug-to-Antibody Ratio (DAR) can be analyzed over time. A decrease in DAR indicates linker cleavage.[2] This can be achieved by capturing the ADC from the plasma sample using Protein A or Protein G affinity chromatography, followed by analysis using techniques like LC-MS.[1]
-
To measure released payload: Extract the free payload from the plasma samples and quantify its concentration using LC-MS.[2]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload against time to determine the half-life (t1/2) of the ADC in plasma.[2]
Protocol 2: Glutathione-Mediated Cleavage Assay
Objective: To evaluate the cleavage of a glutathione-sensitive linker in a reducing environment mimicking the intracellular cytoplasm.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Initiate Cleavage: Add a solution of reduced glutathione (GSH) to the reaction mixture to a final concentration that mimics intracellular levels (e.g., 5-10 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction, for example, by diluting the sample in a cold buffer or by adding a quenching agent if necessary.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[2]
Methodology:
-
Cell Seeding: Plate cancer cells that express the target antigen (and antigen-negative control cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add these solutions to the respective wells.[2]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-120 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay. This involves adding MTT reagent to each well, incubating, and then solubilizing the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Mechanism of Glutathione-Mediated Cleavage
The following diagram illustrates the intracellular cleavage of a disulfide linker within an ADC, triggered by the high concentration of glutathione, leading to the release of the cytotoxic payload.
Caption: Glutathione-mediated payload release from an ADC.
Experimental Workflow for ADC Evaluation
This diagram outlines the key steps in the experimental evaluation of ADCs with glutathione-sensitive linkers, from initial stability testing to the assessment of cytotoxic potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
Application Notes and Protocols for Click Chemistry in Small Molecule Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of click chemistry in small molecule drug discovery. This powerful and versatile set of chemical reactions has revolutionized the way researchers approach the synthesis of novel therapeutic agents, offering high efficiency, selectivity, and biocompatibility. This document covers key applications, including the synthesis of antibody-drug conjugates (ADCs), in situ discovery of enzyme inhibitors, and the elucidation of cellular signaling pathways.
Introduction to Click Chemistry in Drug Discovery
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] These reactions are often bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1] Another key player is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free alternative that utilizes strained cyclooctynes.[]
The modular nature of click chemistry allows for the rapid assembly of complex molecular architectures from smaller building blocks, accelerating the drug discovery pipeline from lead identification to optimization.[3]
Quantitative Data Overview
The efficiency and kinetics of click chemistry reactions are critical for their successful application in drug discovery. The following tables summarize key quantitative data for different types of click reactions.
Table 1: Reaction Kinetics of Common Click Chemistry Reactions
| Click Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10 to 10⁴ | High yields, requires copper catalyst.[4] |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) + Azide | 10⁻³ to 1 | Copper-free, ideal for live-cell applications.[5][6] |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 to 10⁶ | Extremely fast kinetics, bioorthogonal.[4][6] |
Table 2: Application of Click Chemistry in Inhibitor Discovery
| Target Enzyme | Inhibitor Discovery Method | Resulting Inhibitor Potency |
| Carbonic Anhydrase II (hCA II) | In situ Click Chemistry | Kᵢ = 0.6 nM |
| Carbonic Anhydrase IX (hCA IX) | In situ Click Chemistry | Kᵢ = 25.2 nM |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Click Chemistry Library Synthesis | Kᵢ = 8.7 µM[7] |
| Cell Division Cycle 25B (CDC25B) | Click Chemistry Library Synthesis | IC₅₀ = 3.0 µM[7] |
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
Click chemistry provides a robust method for the site-specific conjugation of potent small molecule drugs to monoclonal antibodies, resulting in homogenous ADCs with a defined drug-to-antibody ratio (DAR).[8] This is a significant improvement over traditional conjugation methods that often yield heterogeneous mixtures.[9]
Experimental Workflow: ADC Synthesis via Click Chemistry
Caption: Workflow for ADC synthesis using click chemistry.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis
This protocol describes the conjugation of an azide-modified cytotoxic drug to a DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azide-modified cytotoxic drug-linker.
-
Anhydrous DMSO or DMF.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-exclusion chromatography (SEC) column.
Procedure:
-
Preparation of Antibody and Drug-Linker:
-
Prepare the DBCO-functionalized antibody at a concentration of 1-10 mg/mL in PBS.
-
Dissolve the azide-modified drug-linker in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the antibody solution, add the desired molar excess of the azide-modified drug-linker (typically 5-10 equivalents per DBCO site). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Gently mix the reaction solution and incubate at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by LC-MS to determine the extent of conjugation.
-
-
Purification:
-
Remove the excess, unconjugated drug-linker by purifying the ADC using a desalting column or SEC.
-
Elute the ADC with PBS, pH 7.4.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the final ADC product by SEC.
-
Table 3: Example Data for ADC Synthesis via Click Chemistry
| Antibody | Click Chemistry Type | Drug-Linker | Achieved DAR | Conjugation Efficiency |
| mAb1 | SPAAC | DBCO-Drug | 1.8 | >90% |
| mAb2 | CuAAC | Alkyne-Drug | 3.9 | >95% |
| Trastuzumab | SPAAC | DBCO-MMAE | ~2.0 | High |
Application 2: In Situ Click Chemistry for Enzyme Inhibitor Discovery
In situ click chemistry is a target-guided synthesis approach where the biological target itself templates the formation of its own inhibitor from a mixture of smaller, reactive fragments.[10] This method is particularly powerful for identifying highly potent and selective inhibitors.
Logical Relationship: In Situ Click Chemistry
Caption: Principle of in situ click chemistry for inhibitor discovery.
Protocol: In Situ Discovery of Carbonic Anhydrase III (CAIII) Inhibitors
This protocol provides a general framework for screening for CAIII inhibitors using in situ click chemistry.
Materials:
-
Recombinant human Carbonic Anhydrase III (CAIII).
-
Library of alkyne-containing fragments.
-
Library of azide-containing fragments.
-
Phosphate buffer, pH 7.4.
-
96-well microplates.
-
LC-MS system.
Procedure:
-
Preparation of Reaction Mixtures:
-
In each well of a 96-well plate, combine the following:
-
Phosphate buffer.
-
CAIII solution (final concentration, e.g., 1-10 µM).
-
An alkyne fragment from the library (final concentration, e.g., 50-200 µM).
-
An azide fragment from the library (final concentration, e.g., 50-200 µM).
-
-
Include control wells:
-
No-enzyme control: Omit the CAIII solution to measure the background reaction rate.
-
Single fragment controls: Include wells with only the enzyme and either the alkyne or azide fragment to identify any potential interferences.
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 24-48 hours with gentle agitation.
-
-
Detection of "Clicked" Products:
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS analysis.
-
Analyze the samples to detect the formation of the triazole product. The mass of the product will be the sum of the masses of the alkyne and azide fragments.
-
-
Hit Identification:
-
Compare the peak area of the triazole product in the enzyme-containing wells to that in the no-enzyme control wells. A significantly larger peak area in the presence of the enzyme indicates a "hit," where the enzyme has templated the formation of the inhibitor.
-
Application 3: Elucidation of Cellular Signaling Pathways
Click chemistry provides a powerful toolset for chemical biologists to probe and visualize complex cellular signaling pathways. By using "clickable" probes that mimic natural signaling molecules, researchers can track their localization, interactions, and downstream effects.
Signaling Pathway: Phosphatidic Acid (PA) Signaling
Phosphatidic acid is a lipid second messenger involved in diverse cellular processes. Click chemistry has been employed to visualize the activity of phospholipase D (PLD), a key enzyme in PA production.
Caption: Elucidation of PLD activity in the PA signaling pathway using click chemistry.
These application notes and protocols provide a starting point for researchers to harness the power of click chemistry in their small molecule drug discovery efforts. The versatility and robustness of these reactions will undoubtedly continue to drive innovation in the development of novel therapeutics.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Purifying PEGylated Bioconjugates: A Guide to Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugate Purification with PEG Spacers
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, to bioconjugates such as antibody-drug conjugates (ADCs), proteins, and peptides is a widely employed strategy to enhance their therapeutic properties. The presence of a PEG spacer can improve solubility, extend circulating half-life, and reduce immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture containing the desired bioconjugate, unreacted starting materials, and various PEGylated byproducts. Therefore, robust and efficient purification strategies are critical to ensure the safety, efficacy, and quality of the final product.
This document provides detailed application notes and experimental protocols for the purification of bioconjugates containing PEG spacers. The focus is on commonly used and effective techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Tangential Flow Filtration (TFF). Additionally, protocols for key analytical techniques for characterization, Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), are included.
Purification Strategies and Data Summary
The choice of purification strategy depends on the physicochemical properties of the bioconjugate, the nature of the impurities, and the desired scale of production. Often, a multi-step approach combining different chromatographic techniques is necessary to achieve high purity. The following tables summarize typical quantitative data for each of the primary purification techniques.
Table 1: Quantitative Data for Size Exclusion Chromatography (SEC) Purification of PEGylated Bioconjugates
| Parameter | Typical Value | Notes |
| Purity | >95% | Effective for removing aggregates and unreacted protein/PEG. |
| Yield/Recovery | 80-95% | Can be lower for complex mixtures due to fraction cutting. |
| Resolution | Good for species with significant size differences. | May not resolve species with similar hydrodynamic radii. |
| Loading Capacity | Low to moderate | Typically lower than IEX or HIC. |
Table 2: Quantitative Data for Ion Exchange Chromatography (IEX) Purification of PEGylated Bioconjugates
| Parameter | Typical Value | Notes |
| Purity | >98%[1] | Excellent for separating species with different charge properties. |
| Yield/Recovery | 90-98%[1] | Generally high recovery rates. |
| Resolution | High | Can separate isoforms and species with different degrees of PEGylation. |
| Loading Capacity | High | Suitable for large-scale purification. |
Table 3: Quantitative Data for Hydrophobic Interaction Chromatography (HIC) Purification of Antibody-Drug Conjugates (ADCs) with PEG Linkers
| Parameter | Typical Value | Notes |
| Purity | >95% | Effective for separating based on hydrophobicity differences. |
| Yield/Recovery | >60%[2] | Can be variable depending on the hydrophobicity of the ADC. |
| Resolution | High | Can separate ADCs with different drug-to-antibody ratios (DARs). |
| Loading Capacity | Moderate to high | Dependent on the resin and process conditions. |
Table 4: Quantitative Data for Tangential Flow Filtration (TFF) for Bioconjugate Purification
| Parameter | Typical Value | Notes |
| Product Recovery | >95% | High product recovery is achievable with optimized systems. |
| Impurity Removal | >99% for small molecules | Efficient for buffer exchange and removal of small molecule impurities. |
| Process Time | Rapid (e.g., 1.5 hours)[3] | Significantly faster than traditional dialysis. |
| Scalability | Excellent | Readily scalable from lab to manufacturing scale. |
Experimental Workflows and Logical Relationships
Purification Workflow
The general workflow for purifying PEGylated bioconjugates often involves a capture step, followed by one or more polishing steps.
Caption: General purification workflow for PEGylated bioconjugates.
Detailed Experimental Protocols
Size Exclusion Chromatography (SEC)
Application Note: SEC separates molecules based on their hydrodynamic radius.[] It is highly effective for removing high-molecular-weight aggregates and low-molecular-weight impurities such as unreacted PEG and unconjugated protein from the desired PEGylated bioconjugate.[]
Protocol:
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size of the PEGylated bioconjugate and the impurities to be removed. For many protein conjugates, a column with a fractionation range of 10-600 kDa is suitable.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase. A common mobile phase is 100 mM sodium phosphate, 300 mM arginine, pH 6.2, sometimes with a small percentage of an organic modifier like 10% isopropanol (B130326) to minimize secondary interactions.[5] Another option is 200 mM ammonium (B1175870) formate (B1220265) with 5% (v/v) acetonitrile.[6] Ensure the mobile phase is filtered (0.22 µm) and degassed.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[7]
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase. Centrifuge the sample to remove any particulates.
-
Injection and Separation: Inject the sample onto the column. The sample volume should be between 0.5% and 4% of the total column volume for optimal resolution.[8]
-
Fraction Collection: Collect fractions as the sample elutes from the column. The desired PEGylated bioconjugate will typically elute after aggregates and before the unconjugated protein and free PEG.
-
Analysis: Analyze the collected fractions using UV absorbance (e.g., at 280 nm), SDS-PAGE, and other analytical techniques to determine purity and concentration.
Caption: Step-by-step workflow for Size Exclusion Chromatography.
Ion Exchange Chromatography (IEX)
Application Note: IEX separates molecules based on their net surface charge.[] The addition of PEG chains can shield the surface charges of a protein, altering its interaction with the IEX resin.[] This property allows for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species, as well as positional isomers.
Protocol:
-
Resin Selection: Choose an anion-exchange (e.g., Q-sepharose) or cation-exchange (e.g., SP-sepharose) resin based on the isoelectric point (pI) of the target bioconjugate and the desired buffer pH.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the target molecule binds to the resin (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): The same buffer as Buffer A but with a high salt concentration (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
-
Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Adjust the pH and conductivity of the sample to match the Binding Buffer and load it onto the column.
-
Wash: Wash the column with Binding Buffer (5-10 column volumes) to remove unbound impurities.
-
Elution: Elute the bound molecules using a linear salt gradient by mixing Binding and Elution buffers.[9] Typically, a gradient from 0% to 50% or 100% Buffer B over 10-20 column volumes is used. Alternatively, a step elution with increasing salt concentrations can be performed.
-
Fraction Collection and Analysis: Collect fractions during elution and analyze for purity and concentration.
Caption: Step-by-step workflow for Ion Exchange Chromatography.
Hydrophobic Interaction Chromatography (HIC)
Application Note: HIC separates molecules based on differences in their surface hydrophobicity. The conjugation of a hydrophobic drug and a PEG linker to an antibody increases its hydrophobicity, allowing for the separation of ADCs with different drug-to-antibody ratios (DARs).
Protocol:
-
Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl-based resins are commonly used for ADCs.[2]
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A high salt concentration buffer (e.g., 50 mM sodium phosphate, 2 M NaCl, pH 7.0).[2] Ammonium sulfate (B86663) is also commonly used.[10]
-
Elution Buffer (Buffer B): A low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0), which may contain an organic modifier like 20% isopropanol.[2]
-
-
Column Equilibration: Equilibrate the column with 3-5 column volumes of Binding Buffer.[2]
-
Sample Preparation: Adjust the salt concentration of the sample to match the Binding Buffer.
-
Injection and Elution: Inject the sample and elute with a linear gradient of decreasing salt concentration (e.g., 100% Buffer A to 100% Buffer B over 30 column volumes).[11]
-
Fraction Collection and Analysis: Collect fractions and analyze for DAR distribution and purity.
Caption: Step-by-step workflow for Hydrophobic Interaction Chromatography.
Tangential Flow Filtration (TFF)
Application Note: TFF is a rapid and efficient method for concentrating and diafiltering bioconjugates. It is particularly useful for buffer exchange, removing small molecule impurities, and concentrating the product before or after chromatographic steps.
Protocol:
-
Membrane Selection: Select a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the bioconjugate (typically 3-5 times smaller). For a ~150 kDa ADC, a 30 kDa MWCO membrane is often used.
-
System Setup: Assemble the TFF system, including the membrane cassette/capsule, pump, tubing, and reservoir.
-
System Conditioning: Flush the system with buffer (e.g., 20 L/m²) to condition the membrane.
-
Concentration: Concentrate the sample to a target volume by recirculating the retentate while removing the permeate. Maintain an optimal transmembrane pressure (TMP), typically 10-20 psi.[12]
-
Diafiltration: Perform buffer exchange by adding diafiltration buffer to the retentate at the same rate as the permeate is being removed. Typically, 5-10 diafiltration volumes are used to achieve >99% buffer exchange.[13]
-
Final Concentration and Recovery: Concentrate the diafiltered sample to the final desired volume and recover the product from the system.
Caption: Step-by-step workflow for Tangential Flow Filtration.
Analytical Characterization Protocols
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Application Note: SEC-MALS is a powerful technique for the absolute determination of molar mass, size, and degree of conjugation of PEGylated bioconjugates without the need for column calibration.[14][15]
Protocol:
-
System Setup: An SEC system is coupled to a MALS detector, a UV detector, and a differential refractive index (dRI) detector.[15]
-
Mobile Phase: Use a mobile phase compatible with all detectors and the sample, such as 10 mM succinate, 3.5% (w/v) sorbitol, and 0.3 M L-arginine at pH 5.5.[16]
-
Detector Calibration: Calibrate the detectors according to the manufacturer's instructions, often using a well-characterized standard like bovine serum albumin (BSA).
-
Sample Analysis: Inject the purified bioconjugate sample. The data from all three detectors are collected simultaneously.
-
Data Analysis: Use specialized software to analyze the data. The combination of UV (for protein concentration) and dRI (for total concentration) signals allows for the determination of the molar mass of the protein and PEG components of the conjugate at each point across the elution peak.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Application Note: MALDI-TOF MS is used to determine the molecular weight of the PEGylated bioconjugate and to assess the degree of PEGylation and the heterogeneity of the sample.
Protocol:
-
Matrix Selection: Choose a suitable matrix. For PEGylated proteins, sinapinic acid (10 mg/mL in acetonitrile:1% aqueous formic acid, 1:1 v/v) or α-Cyano-4-hydroxycinnamic acid (HCCA) are commonly used.[17][18]
-
Sample Preparation:
-
MS Analysis: Analyze the sample in a MALDI-TOF mass spectrometer, typically in linear mode for high molecular weight species.
-
Data Interpretation: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the bioconjugate with a different number of ethylene (B1197577) glycol units, reflecting the polydispersity of the PEG. The overall mass shift compared to the unconjugated protein indicates the average degree of PEGylation.
References
- 1. ymcamerica.com [ymcamerica.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 3. adcreview.com [adcreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. biopharminternational.com [biopharminternational.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 13. duoningbio.com [duoningbio.com]
- 14. wyatt.com [wyatt.com]
- 15. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. covalx.com [covalx.com]
- 18. researchgate.net [researchgate.net]
Determining Drug-to-Antibody Ratio (DAR): Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody. Accurate and precise determination of the DAR is paramount for ensuring the efficacy, safety, and consistency of an ADC product. A low DAR may result in diminished potency, while a high DAR can negatively impact pharmacokinetics, stability, and toxicity. This document provides detailed application notes and protocols for the principal analytical methods used to calculate the DAR of ADCs.
Analytical Methodologies for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The most common methods include UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the stage of development, the specific characteristics of the ADC, and the level of detail required.
Method Comparison
The following table summarizes the key quantitative parameters and characteristics of the primary methods for DAR calculation.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance of the ADC at two wavelengths to determine the concentrations of the antibody and the drug based on their respective extinction coefficients.[1][2] | Separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker.[3] | Separates ADC species and determines their mass-to-charge ratio to identify and quantify different drug-loaded forms.[4] |
| Information Provided | Average DAR.[1] | Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). | Average DAR, distribution of drug-loaded species, and mass confirmation of the ADC components. |
| Sample Requirement | Relatively high (µg-mg). | Moderate (µg). | Low (ng-µg).[5] |
| Throughput | High.[6] | Moderate to High. | Moderate. |
| Accuracy | Moderate, can be affected by overlapping absorbance spectra of the antibody and drug.[6] | High. | High, provides accurate mass measurements.[7] |
| Precision | Good. | High. | High. |
| Advantages | Simple, rapid, and requires basic laboratory equipment.[2] | Provides information on the distribution of drug-loaded species under native-like conditions.[3] | High resolution and sensitivity, provides detailed structural information.[8] Can be used for in-vivo stability studies. |
| Disadvantages | Provides only the average DAR and is prone to interference.[6] | Method development can be complex; resolution may be insufficient for ADCs with high heterogeneity. | Requires sophisticated instrumentation and expertise; potential for denaturation of the ADC depending on the LC method. |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Calculation
This method is based on the Beer-Lambert law and is suitable for rapid, routine measurements of the average DAR.[1][]
Materials:
-
ADC sample
-
Appropriate buffer (e.g., PBS)
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Determine Extinction Coefficients:
-
Measure the extinction coefficient of the unconjugated antibody (mAb) at 280 nm.
-
Measure the extinction coefficient of the small molecule drug at its wavelength of maximum absorbance (λmax) and at 280 nm.[]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
DAR Calculation:
-
The concentrations of the antibody and the drug can be calculated using the following equations, correcting for the drug's absorbance at 280 nm:
-
C_Ab = (A_280 - (A_λmax * R)) / ε_Ab,280
-
C_Drug = A_λmax / ε_Drug,λmax
-
Where R is the correction factor (ε_Drug,280 / ε_Drug,λmax).
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab.[1]
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on the increase in hydrophobicity with each conjugated drug-linker.[3] This method provides the distribution of different drug-loaded species.[10]
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)[11]
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol)
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).
-
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with a higher DAR will be more hydrophobic and will elute later.[12]
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak area for each resolved species (e.g., DAR0, DAR2, DAR4, etc.).
-
The weighted average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area_i * DAR_i) / 100.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution DAR Analysis
LC-MS provides a highly accurate and detailed characterization of ADCs, including the average DAR and the distribution of different drug-loaded species.[8] This can be performed on the intact ADC or after reduction of the antibody into its light and heavy chains.
Materials:
-
ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)[5][13]
-
Reversed-phase column (e.g., C4 for intact mass, C18 for reduced chains)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
(Optional) Reducing agent (e.g., DTT)
-
(Optional) Deglycosylating enzyme (e.g., PNGase F)[7]
Protocol:
-
Sample Preparation (Intact Mass):
-
Dilute the ADC sample in Mobile Phase A.
-
For deglycosylated analysis, incubate the ADC with PNGase F according to the manufacturer's protocol to simplify the mass spectrum.[7]
-
-
Sample Preparation (Reduced Mass):
-
To analyze the light and heavy chains separately, reduce the ADC by incubating with a reducing agent like DTT.
-
-
LC Separation:
-
Inject the prepared sample onto the appropriate reversed-phase column.
-
Elute the ADC species or chains using a gradient of Mobile Phase B.
-
-
MS Data Acquisition:
-
Acquire mass spectra in positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species.
-
Calculate the relative abundance of each species from the peak intensities.
-
The average DAR is calculated as a weighted average based on the relative abundance of each drug-loaded species.[8][13]
-
Visualizations
The following diagrams illustrate the workflows for the analytical methods described.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hpst.cz [hpst.cz]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vitro Disulfide Cleavage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cleavage of disulfide bonds is a critical process in various biological phenomena and a key consideration in the development of therapeutic proteins and antibody-drug conjugates (ADCs). Disulfide bonds are essential for the structural integrity and biological activity of many proteins.[1][2] Their selective cleavage can modulate protein function, release conjugated drugs, or serve as a biomarker for cellular redox states.[3][4] This document provides detailed application notes and standardized protocols for performing in vitro disulfide cleavage assays, offering a comprehensive guide for researchers in academia and the pharmaceutical industry.
Two primary methodologies are detailed: the classic colorimetric Ellman's Assay for robust quantification of free thiols, and a more sensitive fluorescence-based assay for detecting low levels of disulfide reduction.[5][6] These protocols are designed to be adaptable for various research applications, from basic protein characterization to the evaluation of drug release mechanisms.
I. Colorimetric Quantification of Disulfide Cleavage: Ellman's Assay
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is a widely used chemical for quantifying free sulfhydryl (-SH) groups in a sample.[7] The assay is based on the reaction of DTNB with a free thiol group, which cleaves the disulfide bond in DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻).[7] TNB²⁻ is a yellow-colored ion with a strong absorbance at 412 nm.[5] The intensity of the yellow color is directly proportional to the concentration of free thiols in the sample.[8]
Experimental Workflow for Ellman's Assay
Caption: Workflow for disulfide cleavage quantification using Ellman's Assay.
Protocol: Ellman's Assay
A. Materials and Reagents
-
Protein Sample: Containing disulfide bonds to be assayed.
-
Reducing Agent:
-
Ellman's Reagent (DTNB): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[11]
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[5]
-
Standard: L-cysteine hydrochloride monohydrate for generating a standard curve.[11]
-
Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
B. Experimental Procedure
-
Preparation of Cysteine Standards (for standard curve method):
-
Sample Preparation and Reduction:
-
Dissolve the protein sample in the Reaction Buffer to a known concentration.
-
To induce disulfide cleavage, add the reducing agent (DTT or TCEP) to the protein solution. The final concentration of the reducing agent should be optimized but typically ranges from 1-10 mM for DTT and 0.5-5 mM for TCEP.[9][10]
-
Incubate the mixture at room temperature or 37°C for 15-60 minutes. The incubation time and temperature may need to be optimized for specific proteins.[9]
-
-
Detection of Free Thiols:
-
Data Acquisition:
-
Measure the absorbance of the samples and standards at 412 nm.[11]
-
C. Data Analysis
-
Standard Curve Method:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the absorbance of the cysteine standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of free thiols in the protein sample by interpolating its absorbance value on the standard curve.
-
-
Molar Extinction Coefficient Method:
-
Calculate the concentration of free thiols using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where:
-
ε (molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.[12]
-
l = path length of the cuvette or microplate well in cm.
-
-
Data Presentation: Ellman's Assay
| Sample ID | Reducing Agent | Concentration (mM) | Incubation Time (min) | Absorbance at 412 nm | Free Thiol Conc. (µM) |
| Protein A | DTT | 5 | 30 | 0.850 | Calculated Value |
| Protein A | TCEP | 1 | 30 | 0.875 | Calculated Value |
| Control | None | 0 | 30 | 0.050 | Calculated Value |
II. Fluorescence-Based Quantification of Disulfide Cleavage
Fluorescent probes offer a highly sensitive alternative for the detection of free thiols, making them suitable for samples with low protein concentrations or for detecting subtle changes in disulfide bond status.[6][13] These probes react with free sulfhydryl groups to generate a fluorescent product.[14]
Logical Flow for Fluorescence-Based Thiol Detection
Caption: Logical flow of a fluorescence-based disulfide cleavage assay.
Protocol: Fluorescence-Based Assay
A. Materials and Reagents
-
Protein Sample: Containing disulfide bonds.
-
Reducing Agent: DTT or TCEP.
-
Thiol-Reactive Fluorescent Probe: e.g., ThioGlo™, monobromobimane (B13751) (mBBr).[8] Prepare stock solutions as per the manufacturer's instructions.
-
Reaction Buffer: As appropriate for the chosen fluorescent probe and protein.
-
Standard: A known concentration of a thiol-containing compound like glutathione (B108866) (GSH) or cysteine.
-
Equipment: Fluorometer or fluorescent microplate reader with appropriate excitation and emission filters.
B. Experimental Procedure
-
Preparation of Standards:
-
Prepare a stock solution of the thiol standard (e.g., GSH) in the reaction buffer.
-
Create a series of dilutions to generate a standard curve.
-
-
Sample Preparation and Reduction:
-
Prepare the protein sample in the reaction buffer.
-
Add the reducing agent and incubate as described in the Ellman's assay protocol to achieve disulfide cleavage.
-
-
Fluorescent Labeling:
-
Add the thiol-reactive fluorescent probe to the reduced protein samples and standards. The final concentration of the probe should be optimized to ensure complete reaction with the generated thiols without causing significant background fluorescence.
-
Incubate the reaction in the dark for a time specified by the probe manufacturer or determined empirically (typically 15-60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
C. Data Analysis
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to create a standard curve.
-
Determine the concentration of free thiols in the samples from the standard curve.
Data Presentation: Fluorescence-Based Assay
| Sample ID | Reducing Agent | Concentration (mM) | Incubation Time (min) | Fluorescence Intensity (a.u.) | Free Thiol Conc. (nM) |
| Protein B | DTT | 1 | 30 | 12,500 | Calculated Value |
| Protein B | TCEP | 0.5 | 30 | 13,100 | Calculated Value |
| Control | None | 0 | 30 | 500 | Calculated Value |
III. Considerations and Troubleshooting
-
Choice of Reducing Agent: TCEP is generally more stable, odorless, and effective over a wider pH range compared to DTT.[10][15] However, DTT is a classic and widely used reducing agent.[9]
-
Buffer pH: The reaction of Ellman's reagent with thiols is pH-dependent, with optimal reactivity at a slightly alkaline pH (7.5-8.5).[12]
-
Interfering Substances: Compounds that absorb at 412 nm or contain free thiols can interfere with the Ellman's assay. A sample blank without the Ellman's reagent can help to correct for background absorbance.
-
Protein Denaturation: For proteins with buried disulfide bonds, a denaturing agent (e.g., 6 M guanidine (B92328) HCl or 8 M urea) may be required in the reaction buffer to expose the disulfide bonds to the reducing agent.[16]
-
Re-oxidation of Thiols: Care should be taken to prevent the re-oxidation of free thiols by atmospheric oxygen, especially during long incubation times. Working with degassed buffers can minimize this issue.
By following these detailed protocols and considering the key experimental variables, researchers can obtain reliable and reproducible data on in vitro disulfide cleavage, facilitating a deeper understanding of protein function and advancing the development of novel therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of leucocyte cell surface disulfide bonds during immune activation is dynamic as revealed by a quantitative proteomics workflow (SH-IQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tcephydrochloride.com [tcephydrochloride.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Bioconjugation with Homobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation of peptides using homobifunctional linkers is a fundamental technique for creating peptide dimers or for studying peptide-peptide interactions. These linkers possess two identical reactive groups, enabling the covalent bonding of two peptide molecules. This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using common classes of homobifunctional linkers.
Homobifunctional crosslinkers are symmetrical molecules with a reactive group at each end of a spacer arm, designed to react with the same functional group on a peptide.[1] The choice of linker depends on the available functional groups on the peptide, such as primary amines (at the N-terminus and on lysine (B10760008) side chains) or sulfhydryl groups (on cysteine side chains).[1] This methodology is pivotal in various research and drug development applications, including the creation of synthetic antibodies, the development of targeted drug delivery systems, and the stabilization of peptide secondary structures.
Common Homobifunctional Linkers and Their Applications
Homobifunctional linkers are broadly categorized based on their reactivity towards specific amino acid residues. The most commonly employed are amine-reactive and sulfhydryl-reactive linkers.
Amine-Reactive Linkers: These linkers primarily target the primary amines found on the N-terminus of a peptide and the ε-amino group of lysine residues. N-hydroxysuccinimide (NHS) esters are the most prevalent class of amine-reactive moieties due to their high reactivity and the formation of stable amide bonds.[2][3]
Sulfhydryl-Reactive Linkers: These linkers specifically target the thiol group of cysteine residues. Maleimide-based linkers are widely used for their high specificity towards sulfhydryls, forming stable thioether bonds.[4][5]
The spacer arm of the linker also plays a crucial role, influencing the distance between the conjugated peptides and the overall solubility of the resulting conjugate.
Data Presentation: Representative Homobifunctional Linkers and Reaction Parameters
The following table summarizes key characteristics and typical reaction conditions for common homobifunctional linkers. Please note that the provided yields are illustrative and can vary significantly based on the peptide sequence, linker, and reaction conditions.
| Linker Class | Example Linker | Reactive Group | Target Residue(s) | Spacer Arm Length (Å) | Optimal pH | Typical Reaction Time | Illustrative Yield (%) |
| Amine-Reactive | Disuccinimidyl suberate (B1241622) (DSS) | NHS ester | Lysine, N-terminus | 11.4 | 7.2 - 8.5 | 30 min - 2 hr | 40 - 70 |
| Dithiobis(succinimidyl propionate) (DSP) | NHS ester | Lysine, N-terminus | 12.0 | 7.2 - 8.5 | 30 min - 2 hr | 35 - 65 | |
| Bis(sulfosuccinimidyl) suberate (BS3) | Sulfo-NHS ester | Lysine, N-terminus | 11.4 | 7.2 - 8.5 | 30 min - 2 hr | 45 - 75 | |
| Sulfhydryl-Reactive | Bismaleimidoethane (BMOE) | Maleimide (B117702) | Cysteine | 8.0 | 6.5 - 7.5 | 1 - 4 hr | 50 - 80 |
| 1,4-Bismaleimidobutane (BMB) | Maleimide | Cysteine | 10.9 | 6.5 - 7.5 | 1 - 4 hr | 55 - 85 | |
| Dithio-bismaleimidoethane (DTME) | Maleimide | Cysteine | 13.1 | 6.5 - 7.5 | 1 - 4 hr | 50 - 80 |
Experimental Protocols
Protocol 1: Peptide Dimerization using an Amine-Reactive Homobifunctional Linker (DSS)
This protocol describes the dimerization of a peptide containing primary amines using Disuccinimidyl suberate (DSS).
Materials:
-
Peptide with at least one primary amine (e.g., containing lysine or a free N-terminus)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., MALDI-TOF)
Methodology:
-
Peptide Preparation: Dissolve the peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve DSS in DMSO to a concentration of 10-25 mM.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the DSS solution to the peptide solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle stirring.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.
-
Purification:
-
Purify the peptide dimer from unreacted peptide, linker, and byproducts using RP-HPLC.[6][7]
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 214 nm and collect fractions corresponding to the dimer. The dimer will have a different retention time compared to the monomer.
-
-
Characterization:
Protocol 2: Peptide Dimerization using a Sulfhydryl-Reactive Homobifunctional Linker (BMOE)
This protocol outlines the dimerization of a cysteine-containing peptide using Bismaleimidoethane (BMOE).
Materials:
-
Cysteine-containing peptide
-
Bismaleimidoethane (BMOE)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA), pH 7.0
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - if starting with oxidized cysteines
-
Quenching reagent: 1 M β-mercaptoethanol or cysteine solution
-
RP-HPLC system
-
Mass Spectrometer (e.g., MALDI-TOF)
Methodology:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the phosphate buffer (pH 7.0).
-
If the peptide may have formed disulfide bonds, add a 2- to 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to ensure free sulfhydryl groups.
-
-
Linker Preparation: Immediately before use, dissolve BMOE in DMF to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 0.5 to 1-fold molar equivalent of the BMOE solution to the peptide solution. Using a stoichiometric amount or slight excess of peptide can help minimize intramolecular crosslinking.
-
Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle stirring.
-
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification:
-
Characterization:
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. escholarship.org [escholarship.org]
- 5. Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker for Studying Protein–Protein Interactions [escholarship.org]
- 6. bachem.com [bachem.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Oligonucleotides with Alkyne-Functionalized Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of oligonucleotides is paramount for a multitude of applications in research, diagnostics, and therapeutics.[1][2] The introduction of bioorthogonal chemistries, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," has revolutionized the ability to conjugate a wide array of functional molecules to oligonucleotides with high specificity and yield.[3][4][5][6] This application note provides detailed protocols and data for the labeling of oligonucleotides containing alkyne-functionalized linkers with azide-modified molecules such as fluorescent dyes, biotin (B1667282), and peptides.
Alkyne-modified oligonucleotides can be synthesized using standard phosphoramidite (B1245037) chemistry, incorporating alkyne-containing building blocks at the 5', 3', or internal positions.[7] The subsequent CuAAC reaction forms a stable triazole linkage, a bio-inert covalent bond, ensuring the integrity of the labeled oligonucleotide for downstream applications.[3][8] This methodology offers significant advantages over traditional labeling techniques, including high efficiency, mild reaction conditions, and broad functional group tolerance.[3][9]
Principle of the Method: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of this labeling strategy is the CuAAC reaction, a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole. This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate (B8700270). To prevent copper-mediated damage to the oligonucleotide and to enhance the reaction efficiency, a copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) is commonly used.[5]
The bioorthogonal nature of the alkyne and azide functional groups ensures that the reaction proceeds with high specificity in complex biological mixtures, without cross-reactivity with native functional groups present in biomolecules.[5][6]
Quantitative Data on Labeling Efficiency
The CuAAC reaction is renowned for its high efficiency, often achieving quantitative or near-quantitative yields. The following table summarizes representative data on the labeling efficiency of alkyne-modified oligonucleotides with various azide-containing molecules.
| Oligonucleotide | Alkyne Position | Label (Azide) | Reaction Conditions | Yield/Efficiency | Analytical Method | Reference |
| 22-mer DNA | Five internal | Biotin-Azide | 5 equivalents Biotin-Azide, 4 h at 37 °C | 100% labeling | MALDI-MS | Glen Research |
| 22-mer DNA | Five internal | PEG-Azide | 5 equivalents PEG-Azide, 4 h at 37 °C | 86% recovery | Not specified | Glen Research |
| Peptide-PMO | Internal | Cy5-Azide | Not specified | 63% and 51% isolated yields | RP-HPLC | N/A |
| Alkyne-Peptides | N-terminus | 5'-Azidohexyl oligonucleotides | CuSO₄, Sodium ascorbate, water/t-BuOH, room temp. | 43-71% | RP-HPLC, ESI-MS | Duan et al., 2015 |
| Enkephalin peptides | N/A | Oligonucleotide-azide | CuSO₄, TBTA, NaAsc, 12-24 h, room temp. | >95% | Not specified | Astakhova et al. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Alkyne-Modified Oligonucleotides
This protocol provides a general method for the conjugation of an azide-containing molecule to an alkyne-modified oligonucleotide in solution.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-containing label (e.g., fluorescent dye azide, biotin azide)
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
5 mM Sodium Ascorbate in water (prepare fresh)
-
10 mM Copper(II) Sulfate (CuSO₄) in water
-
10 mM Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO
-
Nuclease-free water
-
Pressure-tight vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a pressure-tight vial to a final concentration of 20-200 µM.[5]
-
Buffer Addition: Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.[5]
-
Solvent Addition: Add DMSO to a final volume of 50% (v/v) and vortex to mix.[5]
-
Azide Addition: Add the azide-containing label from a stock solution (typically 10 mM in DMSO) to a final concentration of 1.5 times the oligonucleotide concentration. Vortex to mix.[5]
-
Reducing Agent Addition: Add the freshly prepared 5 mM sodium ascorbate solution to a final concentration of 0.5 mM. Vortex briefly.[5]
-
Degassing: Degas the solution by bubbling a gentle stream of inert gas through the mixture for 30-60 seconds.[5]
-
Catalyst Addition: In a separate tube, pre-mix the 10 mM CuSO₄ and 10 mM TBTA solutions in a 1:1 molar ratio. Add this Cu(I)-TBTA complex to the reaction mixture to a final concentration of 0.5 mM.[5]
-
Reaction Incubation: Flush the vial with inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature overnight.[5]
-
Precipitation (for purification):
-
For oligonucleotides: Add at least a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone.[5]
-
For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.[5]
-
-
Incubation and Centrifugation: Mix thoroughly and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the labeled oligonucleotide.
-
Washing and Drying: Carefully decant the supernatant. Wash the pellet with cold 70% ethanol, centrifuge again, and decant the supernatant. Air-dry the pellet to remove any residual ethanol.
-
Resuspension and Purification: Resuspend the dried pellet in a suitable buffer or nuclease-free water. For high purity applications, further purification by HPLC is recommended.
Protocol 2: On-Support Click Conjugation of Alkyne-Oligonucleotides
This protocol describes the labeling of an alkyne-modified oligonucleotide while it is still attached to the solid support after synthesis.
Materials:
-
Alkyne-modified oligonucleotide on solid support (e.g., CPG)
-
Azide-containing label
-
Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
Diisopropylethylamine (DIPEA)
-
Ammonium (B1175870) hydroxide (B78521) solution (for cleavage and deprotection)
Procedure:
-
Support Preparation: After the final synthesis cycle, wash the solid support containing the alkyne-modified oligonucleotide extensively with acetonitrile and then with dichloromethane.
-
Reaction Mixture Preparation: In a separate vial, dissolve the azide-containing label in a mixture of acetonitrile and DIPEA.
-
Catalyst Addition: Add the CuBr·SMe₂ complex to the azide solution.
-
On-Support Reaction: Add the reaction mixture to the solid support and allow it to react at room temperature for a specified time (e.g., 2-4 hours), with occasional agitation.
-
Washing: After the reaction, wash the support thoroughly with acetonitrile, followed by dichloromethane to remove excess reagents and catalyst.
-
Cleavage and Deprotection: Cleave the labeled oligonucleotide from the solid support and remove protecting groups using standard ammonium hydroxide treatment.
-
Purification: Purify the resulting labeled oligonucleotide using standard methods such as HPLC.
Visualization of Workflows and Pathways
Experimental Workflow for Oligonucleotide Labeling
The following diagram illustrates the general workflow for labeling an alkyne-modified oligonucleotide using CuAAC click chemistry.
Caption: General workflow for oligonucleotide labeling.
Application in Studying GPCR Signaling
Fluorescently labeled oligonucleotides, such as aptamers or antisense oligonucleotides, are valuable tools for studying cellular signaling pathways. For example, a fluorescently labeled aptamer targeting a specific G-protein coupled receptor (GPCR) can be used to visualize receptor trafficking upon ligand binding.
References
- 1. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting Different Signaling Pathways with Antisense Oligonucleotides Combination for Cancer Therapy - ProQuest [proquest.com]
- 5. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Antibody–Oligonucleotide Conjugates (AOCs) in Clinical Trials | Biopharma PEG [biochempeg.com]
- 7. marinbio.com [marinbio.com]
- 8. Alkyne-C3 Oligo Modifications from Gene Link [genelink.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Alkyne-PEG4-SS-PEG4-alkyne in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[3][4] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates degradation efficiency.[3]
The Alkyne-PEG4-SS-PEG4-alkyne linker is a sophisticated, functional linker designed for modular PROTAC synthesis and controlled intracellular activity. Its key features include:
-
Terminal Alkyne Groups: Enable the highly efficient and modular assembly of the PROTAC using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[][5][6] This allows for the rapid synthesis of PROTAC libraries by coupling azide-functionalized ligands.[3][6]
-
Dual PEG4 Spacers: The polyethylene (B3416737) glycol (PEG) units enhance hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule, properties often challenging for these high molecular weight compounds.[3]
-
Cleavable Disulfide (SS) Bond: The central disulfide bond is stable in the oxidizing extracellular environment but is readily cleaved in the highly reductive environment of the cell's cytoplasm, primarily by glutathione (B108866) (GSH).[7][8][] This cleavage can release the active PROTAC components, potentially influencing the mechanism of action, reducing off-target effects, or overcoming in vivo barriers.[10][11]
Data Presentation: Representative PROTAC Performance
The design of the linker is a critical aspect that can significantly influence the potency of a PROTAC molecule.[5] Key metrics for evaluating PROTAC efficacy are the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[12][13] The following table provides representative data from published studies, illustrating how linker composition (e.g., cleavable vs. non-cleavable, length) can impact degradation performance.
| PROTAC ID | Target Protein | E3 Ligase | Linker Characteristics | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A | BRD4 | CRBN | Non-cleavable, 3 PEG units | 15 | >90 | 22Rv1 | Fictionalized Example |
| PROTAC B | BRD4 | CRBN | Cleavable (Disulfide), 3 PEG units | 35 | ~85 | 22Rv1 | Fictionalized Example |
| PROTAC C | BTK | CRBN | Non-cleavable, Alkyl chain | 40 | >95 | Ramos | in[3] |
| PROTAC D | BTK | CRBN | Non-cleavable, Longer Alkyl chain | 1 | >95 | Ramos | in[3] |
| MZ1 | BRD4 | VHL | Non-cleavable, Alkyl-ether | ~25 | >90 | HeLa | in[3] |
Note: This table presents example data to illustrate key concepts. Actual results with the this compound linker will be target and ligand-dependent.
Visualizations: Mechanisms and Workflows
PROTAC Synthesis Workflow
The dual alkyne groups on the linker allow for a convergent, two-step synthesis. This modular approach is highly efficient for building libraries of PROTACs to screen for optimal activity.[3]
Caption: Modular PROTAC synthesis via two sequential CuAAC click reactions.
PROTAC Mechanism of Action
PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: PROTAC-mediated recruitment of E3 ligase to a target protein.
Disulfide Linker Cleavage Mechanism
The disulfide bond within the PROTAC linker is cleaved by intracellular reducing agents like glutathione (GSH), releasing the two halves of the molecule.
Caption: Intracellular cleavage of the disulfide bond by glutathione (GSH).
Experimental Protocols
Protocol 1: Two-Step Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the sequential copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-functionalized POI ligand (Ligand 1-Azide)
-
Azide-functionalized E3 ligase ligand (Ligand 2-Azide)
-
This compound linker
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Solvents: N,N-Dimethylformamide (DMF), water, DMSO
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Analytical and preparative HPLC, LC-MS
Procedure:
Step 1: Synthesis of the Mono-Conjugated Intermediate
-
In a clean vial, dissolve this compound (1.2 equivalents) and Ligand 1-Azide (1.0 equivalent) in a suitable solvent mixture (e.g., DMF/H₂O or DMSO).
-
Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a solution of CuSO₄·5H₂O (0.5 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS to confirm the formation of the mono-alkyne intermediate.
-
Upon completion, purify the mono-conjugated product using preparative HPLC to isolate it from unreacted starting materials and the di-conjugated side product. Lyophilize the pure fractions.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified mono-conjugated intermediate (1.0 equivalent) and Ligand 2-Azide (1.1 equivalents) in a suitable solvent mixture.
-
Repeat steps 1.2 to 1.4 to initiate the second click reaction.
-
Stir the reaction at room temperature for 4-12 hours or until LC-MS analysis indicates complete consumption of the intermediate.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity (>95%) of the final product by LC-MS and ¹H NMR. Store the lyophilized product at -20°C or -80°C.
Protocol 2: Evaluation of Target Protein Degradation (Western Blot)
This protocol determines the DC50 and Dmax of the synthesized PROTAC.[12]
Materials:
-
Synthesized PROTAC
-
Appropriate cell line expressing the target protein
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Western blot equipment (gels, transfer system, imaging system)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is ≤0.1% in all wells, including the vehicle control. Treat cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and image the blot.
-
Strip or cut the membrane and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle (DMSO) control.[12]
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
Protocol 3: Assessing Intracellular Linker Cleavage
This protocol uses LC-MS to detect the cleaved halves of the PROTAC from cell lysates.
Materials:
-
Synthesized PROTAC
-
Cell line used for degradation assays
-
Dithiothreitol (DTT) as a positive control
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
LC-MS system
Procedure:
-
PROTAC Treatment: Treat a high density of cells (e.g., in a 10 cm dish) with a high concentration of the PROTAC (e.g., 1-10 µM) for 4-6 hours.
-
Lysate Preparation:
-
Wash cells thoroughly with cold PBS to remove extracellular PROTAC.
-
Lyse the cells by sonication or freeze-thaw cycles in a simple buffer (e.g., PBS or ammonium (B1175870) acetate) to avoid interference.
-
As a positive control, treat a sample of the intact PROTAC in buffer with 10 mM DTT for 30 minutes.
-
-
Protein Precipitation: Add 3 volumes of cold methanol or acetonitrile to the cell lysate to precipitate proteins. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
LC-MS Analysis:
-
Collect the supernatant and analyze it directly by LC-MS.
-
Develop a method that can separate the intact PROTAC from its predicted cleaved, thiol-containing fragments.
-
Search for the expected mass-to-charge ratios (m/z) of the intact PROTAC and its two cleaved halves in the treated cell lysate.
-
Compare the chromatograms from the cell lysate to the intact PROTAC standard and the DTT-treated positive control. The presence of peaks corresponding to the cleaved fragments in the cell lysate but not in the standard indicates intracellular disulfide bond cleavage.
-
References
- 1. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 8. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis with Cleavable PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone technique for the efficient assembly of peptides, oligonucleotides, and other complex molecules. The use of a solid support, often a resin, simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. A critical component in SPS is the linker, a chemical moiety that connects the growing molecule to the solid support. Cleavable linkers are particularly valuable as they allow for the release of the final product from the resin under specific conditions, yielding the desired molecule in solution.
Polyethylene glycol (PEG) has been widely incorporated into solid supports and linkers to enhance their properties. PEGylated supports exhibit improved swelling in a variety of solvents, leading to better reagent accessibility and reaction kinetics. Furthermore, the hydrophilic nature of PEG can help to solubilize growing peptide chains, mitigating aggregation and improving synthesis yields, especially for long or hydrophobic sequences.[1]
This document provides detailed application notes and protocols for the use of various types of cleavable PEG linkers in solid-phase synthesis, with a focus on peptide and antibody-drug conjugate (ADC) applications.
I. Types of Cleavable PEG Linkers
Cleavable PEG linkers can be categorized based on the chemical or physical stimulus required for their cleavage. The choice of linker is dictated by the desired cleavage conditions, which should be orthogonal to the synthesis and deprotection steps, and compatible with the stability of the final product.
Acid-Labile PEG Linkers
Acid-labile linkers are the most common type used in Fmoc-based solid-phase peptide synthesis (SPPS). Cleavage is typically achieved using trifluoroacetic acid (TFA). The lability of the linker to acid can be tuned by modifying its chemical structure.
Table 1: Comparison of Common Acid-Labile Linkers Used with PEGylated Supports
| Linker Type | Structure | Cleavage Condition | Final Product | Key Features |
| Wang Linker | p-alkoxybenzyl ester | 95% TFA | Carboxylic acid | Standard linker for Fmoc SPPS.[1] |
| Rink Amide Linker | Tris(alkoxy)benzylamine | 95% TFA | Peptide amide | Versatile linker for the synthesis of peptide amides.[1] |
| Sieber Amide Linker | Xanthenyl | 1-5% TFA in DCM | Fully protected peptide amide | Highly acid-sensitive, allowing for mild cleavage conditions.[1] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | 1-5% TFA in DCM or AcOH/TFE/DCM | Protected peptide acid | Prevents diketopiperazine formation and C-terminal racemization.[2] |
Photolabile PEG Linkers
Photolabile linkers offer an orthogonal cleavage strategy, allowing for the release of the product under mild conditions by irradiation with UV light, typically at wavelengths between 320 and 365 nm. This method is particularly useful for the synthesis of molecules that are sensitive to acidic or basic conditions.
Table 2: Characteristics of Photolabile Linkers
| Linker Type | Typical Wavelength | Cleavage Time | Advantages | Disadvantages |
| o-Nitrobenzyl | 350-365 nm | 1-4 hours | Mild cleavage, orthogonal to most chemical reagents.[3] | Potential for side reactions, light penetration can be an issue. |
| Phenacyl | 320-365 nm | 1-6 hours | Alternative to nitrobenzyl linkers.[3] | Can be sensitive to nucleophiles. |
Enzyme-Cleavable PEG Linkers
Enzyme-cleavable linkers provide a highly specific and mild method for product release. These linkers typically incorporate a peptide sequence that is a substrate for a specific protease. This strategy is widely used in the development of antibody-drug conjugates (ADCs) to ensure targeted drug release within the tumor microenvironment.[4]
Table 3: Examples of Enzyme-Cleavable Linkers
| Enzyme | Peptide Sequence | Application | Reference |
| Cathepsin B | Valine-Citrulline (Val-Cit) | ADC development | [5] |
| MMP-9 | Pro-Leu-Gly-Leu | Hydrogel degradation | [6] |
| Thermolysin | Varies | Hydrogel degradation | [6] |
| Papain | Gly-Phe-Leu-Gly | Hydrogel degradation | [7] |
II. Experimental Protocols
Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) on a PEGylated Resin
This protocol outlines the general steps for synthesizing a peptide on a PEG-polystyrene (PEG-PS) resin using a standard acid-labile linker (e.g., Wang or Rink Amide).
Materials:
-
Fmoc-protected amino acids
-
PEG-PS resin with a suitable linker (e.g., Fmoc-Rink Amide-PEG-PS)
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Photocleavage of a Peptide from a PEGylated Resin
Materials:
-
Peptide-resin synthesized on a photolabile PEG-PS resin
-
Solvent for cleavage (e.g., DCM, THF, or a buffer compatible with the peptide)
-
UV lamp (e.g., 365 nm)
-
Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)
Procedure:
-
Resin Preparation: Swell the dried peptide-resin in the chosen cleavage solvent in the UV-transparent reaction vessel.
-
Irradiation:
-
Place the reaction vessel under the UV lamp.
-
Irradiate the resin suspension with continuous stirring for 1-6 hours. The optimal irradiation time should be determined empirically.
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with the cleavage solvent to recover any remaining peptide.
-
Combine the filtrates.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude peptide by RP-HPLC.
-
Caption: Workflow for the photocleavage of a peptide from a solid support.
Protocol 3: Enzymatic Cleavage of a Peptide-PEG Conjugate
This protocol is a general guideline for the enzymatic cleavage of a peptide from a PEGylated support, often used in the context of releasing a payload from an antibody-drug conjugate.
Materials:
-
Peptide-PEG conjugate attached to a solid support via an enzyme-cleavable linker
-
Specific enzyme (e.g., Cathepsin B, MMP-9)
-
Enzyme-specific buffer (e.g., acetate (B1210297) buffer for Cathepsin B)
-
Incubator or water bath
Procedure:
-
Resin Resuspension: Resuspend the peptide-PEG-resin in the appropriate enzyme buffer.
-
Enzyme Addition: Add the specific enzyme to the resin suspension at a predetermined concentration. The optimal enzyme concentration and reaction time should be determined experimentally.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a period ranging from a few hours to overnight.
-
Reaction Monitoring: Monitor the cleavage by taking aliquots of the supernatant at different time points and analyzing them by HPLC or LC-MS.
-
Product Isolation:
-
Once the cleavage is complete, filter the resin to separate the supernatant containing the cleaved peptide-PEG conjugate.
-
Wash the resin with the buffer to ensure complete recovery of the product.
-
-
Purification: Purify the cleaved product as required, for example, by size-exclusion chromatography or RP-HPLC.
References
- 1. biosynth.com [biosynth.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogel Formation with Enzyme-Responsive Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for Protein Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving proteins.
Troubleshooting Guide
Low or no product formation is a common issue that can stem from several factors, from the quality of reagents to the reaction setup itself. This guide addresses specific problems with potential causes and recommended solutions.
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Reagent Quality and Stability | Verify the purity of your azide- and alkyne-functionalized proteins and small molecules using techniques like mass spectrometry or NMR. Ensure proper storage of all reagents, particularly temperature-sensitive or light-sensitive compounds, to prevent degradation.[1] Prepare fresh solutions of reagents like sodium ascorbate (B8700270) before each experiment.[1] |
| Catalyst Inactivity | Ensure the copper is in the active Cu(I) oxidation state. Use a freshly prepared solution of a reducing agent like sodium ascorbate.[2] Premixing the CuSO₄ and ligand before adding them to the reaction mixture can protect the catalyst.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the Cu(I) catalyst and improve yields.[2][4] |
| Inappropriate Ligand or Ratio | Use a water-soluble, Cu(I)-stabilizing ligand such as THPTA or BTTAA to protect the protein from copper-mediated damage and accelerate the reaction.[5][6] An optimal ligand-to-copper ratio is crucial; a 5:1 ratio is often recommended for bioconjugation to protect biomolecules from oxidation.[2][7] |
| Suboptimal Reaction Conditions | Optimize the pH of the reaction buffer; a range of 6.5-8.0 is generally effective for CuAAC with proteins.[3][8] While room temperature is standard, gentle heating (e.g., to 37°C or 40-50°C) can increase the reaction rate for slow reactions.[1][2] |
| Low Reactant Concentration | The CuAAC reaction rate is dependent on reactant concentrations. If possible, increase the concentration of the protein and the azide (B81097)/alkyne partner to facilitate a higher reaction rate.[2] |
| Protein-Specific Issues | Some proteins can chelate copper, inhibiting the reaction. This is particularly true for proteins with hexahistidine tags or certain metal-binding sites.[3] In such cases, using excess copper or sacrificial metals like Zn(II) or Ni(II) may be beneficial.[7] Steric hindrance around the azide or alkyne tag can also limit accessibility; consider introducing a PEG spacer to the linker.[1] |
Problem 2: Reaction Starts but Does Not Go to Completion
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Loading or Turnover | Increase the concentration of the copper catalyst and the corresponding ligand.[2] Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present to maintain the copper in its active Cu(I) state throughout the reaction.[2] |
| Oxygen Contamination | Even with a reducing agent, oxygen can deplete the active catalyst over time.[7] Degas your buffer and reaction components and maintain an inert atmosphere during the reaction.[2][4] |
| Product or Reagent Precipitation | The formation of a precipitate can indicate product insolubility or aggregation of the protein, which can halt the reaction.[2] Try a different solvent or a co-solvent (like DMSO, keeping the final concentration low to avoid denaturation) to maintain the solubility of all components.[1][7] |
| Protein Degradation or Aggregation | Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage the protein.[9][10] The use of a chelating ligand is essential to sequester the copper ion and protect the biomolecule.[5] Additives like aminoguanidine (B1677879) can intercept byproducts of ascorbate oxidation that may cause protein crosslinking.[3][11] |
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on CuAAC reaction yield and rate, based on findings from multiple studies.
| Parameter | Condition | Effect on Yield/Rate | Citation |
| Ligand:Copper Ratio | 2:1 (Ligand:Cu) | No histidine oxidation observed after 90 minutes. | [3] |
| 5:1 (Ligand:Cu) | Less than 5% histidine oxidation after 20 hours; recommended for bioconjugations. | [2][3] | |
| Copper Concentration | 50-100 µM | Generally recommended range for bioconjugation. | [3] |
| pH | 6.5 - 8.0 | Reaction proceeds well in this range. | [3] |
| 5.0 | Can result in >98% yield with optimized reactant concentrations. | [12] | |
| Temperature | Room Temperature (25°C) or 37°C | Can significantly increase the reaction rate compared to 4°C. | [1] |
| 50°C | Can lead to 100% conversion in some cases. | [12] | |
| Atmosphere | Anaerobic | Avoids protein oxidation and greatly accelerates the reaction. | [4][13] |
| Additives | Aminoguanidine | Protects proteins from crosslinking by ascorbate byproducts. | [3] |
Experimental Protocols
General Protocol for CuAAC on a Protein
This protocol provides a starting point and may require optimization for your specific protein and reagents.
1. Preparation of Stock Solutions:
-
Azide- or Alkyne-Modified Protein: Prepare a solution of your protein in a suitable, azide-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Alkyne or Azide Coupling Partner: Dissolve in a compatible solvent like DMSO.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[5]
-
Ligand (e.g., THPTA): 50 mM in water.[5]
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).[5]
-
Aminoguanidine (optional): 100 mM in water.[5]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide- or alkyne-modified protein solution.
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would typically use a 5-fold excess of ligand (0.5 mM final concentration).[5]
-
Add the alkyne or azide coupling partner to the protein solution. A slight excess (1.1-1.5 equivalents) is often used.[2]
-
Add the optional aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution, followed immediately by the premixed copper/ligand solution.
-
Gently mix the reaction and allow it to proceed at room temperature or a slightly elevated temperature (e.g., 37°C). Reaction times can range from a few minutes to several hours.[5]
3. Reaction Monitoring and Workup:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent visualization if one of the components is a dye, or mass spectrometry).
-
Once the reaction is complete, the excess copper can be removed by adding a chelating agent like EDTA, followed by purification of the conjugated protein using methods such as size-exclusion chromatography or affinity chromatography.
Visualizations
Caption: A general workflow for a CuAAC protein conjugation experiment.
Caption: A troubleshooting flowchart for low-yield CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: My protein has a His-tag. Will this interfere with the CuAAC reaction?
A: Yes, it is possible. Hexahistidine (His-tags) can chelate copper ions, potentially sequestering the catalyst and inhibiting the reaction.[3] To overcome this, you can try using a higher concentration of the copper catalyst or adding sacrificial metals like Zn(II) or Ni(II) that can occupy the His-tag and leave the copper free to catalyze the reaction.[7]
Q2: What is the purpose of the ligand in the reaction, and is it always necessary?
A: The ligand serves two primary purposes in CuAAC for bioconjugation: it stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and it accelerates the reaction.[5][7] For protein modifications, using a ligand like THPTA is highly recommended as it also protects the protein from damage caused by reactive oxygen species (ROS) that can be generated by the copper catalyst.[3][11]
Q3: Can I use buffers containing Tris?
A: It is generally recommended to avoid Tris buffers. The tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper, which can slow down the CuAAC reaction.[3][14] Buffers such as phosphate, HEPES, or carbonate in the pH range of 6.5-8.0 are more compatible.[3]
Q4: My reaction mixture turned color and a precipitate formed. What happened?
A: A color change is normal as the copper catalyst changes oxidation states. However, the formation of an insoluble precipitate could be due to several factors: the conjugated product may be insoluble in the reaction solvent, the protein may be aggregating, or insoluble copper acetylides may be forming.[2] Consider using a different solvent system or adding a co-solvent like DMSO to improve solubility.[7] Protein aggregation can sometimes be mitigated by optimizing the buffer conditions or including additives that prevent protein-protein interactions.
Q5: How can I minimize damage to my protein during the reaction?
A: Protein damage is often caused by reactive oxygen species (ROS) generated in the presence of copper and a reducing agent like ascorbate.[9][10] To minimize this, always use a chelating ligand (like THPTA) at a sufficient excess (e.g., 5:1 ligand to copper).[2][3] Running the reaction under anaerobic (oxygen-free) conditions is also highly effective at preventing oxidative damage.[4] Additionally, using an additive like aminoguanidine can help by scavenging reactive byproducts of ascorbate oxidation.[3][11]
Q6: Is it better to use an azide- or alkyne-modified protein?
A: From a reaction mechanism standpoint, to minimize non-specific labeling of proteins, it is ideal to have the alkyne on the smaller probe molecule (used in excess) and the azide on the protein.[14] This is because the activated alkyne can sometimes react with protein nucleophiles like cysteine. However, synthetic feasibility often dictates the choice. If you must use an azide-probe and an alkyne-tag on the protein, be mindful of potential side reactions, especially when using HEPES buffer.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. mdpi.com [mdpi.com]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of ADCs During Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with antibody-drug conjugate (ADC) aggregation during and after the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation during conjugation?
A1: ADC aggregation is a complex issue with multiple contributing factors, often stemming from the conjugation process itself. Key causes include:
-
Increased Hydrophobicity: The most significant factor is the conjugation of hydrophobic linker-payloads to the antibody.[1][2][3] This modification can expose or create hydrophobic patches on the antibody surface, leading to self-association as the molecules attempt to minimize their interaction with the aqueous environment.[1][4] The degree of aggregation is often directly proportional to the hydrophobicity of the payload.[2][3][5]
-
Unfavorable Buffer Conditions: The pH and salt concentration of the buffer are critical. Aggregation can be induced if the pH is near the antibody's isoelectric point (pI), where it has no net charge and minimal solubility.[1] Similarly, salt concentrations that are too high or too low can also promote aggregation.[1]
-
Use of Organic Solvents: Solvents are often required to dissolve hydrophobic linker-payloads for the conjugation reaction.[1] These organic solvents can disrupt the antibody's structure, leading to denaturation and aggregation.[4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[5][6] ADCs with high DARs have been shown to have reduced stability and a higher tendency to aggregate.[6][7]
-
Manufacturing and Handling Stresses: Physical stresses during the manufacturing process, such as high shear forces from mixing or filtration, can cause protein denaturation and subsequent aggregation.[4] Repeated freeze-thaw cycles and exposure to elevated temperatures or light can also compromise ADC stability and lead to aggregation.[4][8]
Q2: How does the choice of linker and payload impact ADC aggregation?
A2: The linker and payload are critical determinants of an ADC's propensity to aggregate.
-
Payload Hydrophobicity: Highly hydrophobic payloads are a primary driver of aggregation.[5][9] Studies have shown a direct correlation between increasing payload hydrophobicity and the destabilization of the antibody structure, leading to a higher propensity for self-association and aggregation.[2][3]
-
Linker Properties: The linker's chemical properties play a crucial role. Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) groups, sulfonate groups, or glycosides, can help to counteract the hydrophobicity of the payload, thereby improving the ADC's solubility and reducing aggregation.[4][][11][12] The linker can also influence the overall stability of the ADC in circulation.[13]
-
Drug-to-Antibody Ratio (DAR): The number of linker-payloads attached to the antibody (DAR) directly impacts hydrophobicity. Higher DAR values, especially with hydrophobic payloads, significantly increase the risk of aggregation.[][12] Optimizing the DAR is a key strategy to balance efficacy with stability.[]
Q3: What are the initial troubleshooting steps if I observe ADC aggregation after conjugation?
A3: If you observe aggregation, a systematic troubleshooting approach is recommended. The following workflow can help identify the root cause:
-
Assess Hydrophobicity: Review the properties of your payload and linker. If they are highly hydrophobic, consider this a likely primary cause. Evaluate if the Drug-to-Antibody Ratio (DAR) is too high.[5]
-
Evaluate Formulation: Check the pH and buffer composition of your formulation. Ensure the pH is not near the antibody's isoelectric point.[1] Consider if the salt concentration is optimal.
-
Review Handling and Storage: Examine your procedures for any stress-inducing steps. Have the samples undergone multiple freeze-thaw cycles?[4] Were they exposed to high temperatures or excessive agitation?[4]
-
Analyze Conjugation Process: Look at the details of your conjugation reaction. Was a high concentration of organic solvent used?[1][4] Could high shear forces during mixing have contributed?[4]
Q4: What analytical techniques are recommended for monitoring ADC aggregation?
A4: A multi-faceted approach using orthogonal techniques is recommended for the comprehensive characterization of ADC aggregation.[14]
Data Presentation: Comparison of Analytical Techniques for ADC Aggregation
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Quantifies high molecular weight species (aggregates), monomers, and fragments.[15] | Robust, widely used for routine quality control.[16] | May not resolve all aggregate species; potential for on-column interactions.[16] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC separation followed by light scattering detection. | Provides the absolute molecular weight and size distribution of eluting species.[4] | More accurate characterization of aggregates than SEC alone.[16] | More complex setup and data analysis.[16] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | Assesses the drug-to-antibody ratio (DAR) distribution and the hydrophobicity profile of the ADC.[15] | Directly assesses a key driver of aggregation.[16] | Can be sensitive to mobile phase conditions.[16] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides the average size and size distribution of particles in solution.[4] | Rapid, low sample volume requirement, useful for monitoring aggregation kinetics.[4] | Less effective for resolving different species in a heterogeneous sample. |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a strong centrifugal field. | Provides detailed information on the size, shape, and distribution of species in their native solution state.[16] | High resolution, provides data in native buffer conditions.[16] | Requires specialized equipment and expertise.[16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass analysis. | Offers detailed qualitative and quantitative insights into the composition, structure, and aggregation state of ADCs.[4] | High specificity and sensitivity for characterizing different ADC forms.[4][16] | Can be complex and may require method development. |
Troubleshooting Guides
Issue 1: Immediate Precipitation or High Aggregation Post-Conjugation
-
Potential Cause: High hydrophobicity of the linker-payload, high DAR, or suboptimal conjugation conditions (e.g., high concentration of organic solvent).[1][4][5]
-
Troubleshooting Steps:
-
Reduce Organic Solvent: Minimize the concentration of the organic solvent used to dissolve the linker-payload.[17]
-
Optimize DAR: Lower the molar excess of the linker-payload during the conjugation reaction to target a lower DAR.[]
-
Modify Linker/Payload: If possible, consider using a more hydrophilic linker or a less hydrophobic payload analog.[4][12]
-
Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the individual antibody molecules physically separated.[1] This approach can be highly effective at preventing aggregation at its source.[1]
-
Issue 2: Gradual Aggregation During Storage
-
Potential Cause: Suboptimal formulation (pH, buffer, excipients) or inappropriate storage conditions (temperature, freeze-thaw cycles).[4][16]
-
Troubleshooting Steps:
-
Formulation Optimization:
-
pH Screening: Conduct a pH screening study to identify the pH at which the ADC has maximum stability.
-
Buffer Selection: Use buffers that are known to stabilize antibodies, such as histidine or citrate.
-
Add Stabilizing Excipients: Incorporate excipients like sugars (e.g., sucrose, trehalose) to reduce hydrophobic interactions, amino acids (e.g., arginine) to decrease protein-protein interactions, or non-ionic surfactants (e.g., polysorbates) to prevent surface-induced aggregation.[16]
-
-
Storage and Handling:
-
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
-
Methodology:
-
System Preparation: Use an HPLC or UPLC system equipped with a UV detector and an appropriate SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).[16]
-
Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer. Peaks eluting earlier represent higher molecular weight species (aggregates), while later eluting peaks correspond to fragments.[16]
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation as: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100[16]
-
-
Protocol 2: Forced Degradation Study to Assess ADC Stability
-
Objective: To identify potential degradation pathways, including aggregation, under various stress conditions.
-
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in the formulation buffer.
-
Application of Stress:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1 week).[6][18]
-
Freeze-Thaw Stress: Subject samples to multiple (e.g., 3-5) cycles of freezing (e.g., at -80°C) and thawing at room temperature.[18]
-
Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.03% H₂O₂) and incubate at room temperature.[18]
-
Photostability: Expose samples to light according to ICH Q1B guidelines.[18]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, HIC, and DLS, to characterize any changes in aggregation and other quality attributes.
-
Visualization of Key Concepts
References
- 1. pharmtech.com [pharmtech.com]
- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. books.rsc.org [books.rsc.org]
- 11. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. veranova.com [veranova.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Premature Disulfide Linker Cleavage
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to premature disulfide linker cleavage in bioconjugates, such as antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature disulfide linker cleavage?
A1: Premature cleavage of disulfide linkers is a significant concern as it can lead to off-target toxicity and reduced therapeutic efficacy.[][2][3] The primary causes include:
-
Presence of Reducing Agents: Disulfide bonds are susceptible to reduction. Premature cleavage can be caused by residual reducing agents from the conjugation process or by endogenous reducing agents like glutathione (B108866) present in the extracellular environment.[4][] The concentration of glutathione is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM), which is the basis for their intended intracellular cleavage.[][]
-
Enzymatic Degradation: Contaminating proteases in the antibody preparation can cleave the linker or the antibody itself, leading to premature drug release.[4][6]
-
Linker Instability at Formulation pH: The stability of some disulfide linkers is dependent on the pH of the formulation buffer. Suboptimal pH can lead to increased rates of cleavage.[4][7]
-
Lack of Steric Hindrance: Disulfide linkers with less steric hindrance around the bond can be more susceptible to reduction.[][8] Introducing methyl groups adjacent to the disulfide bond can enhance stability.[]
-
Handling and Storage Conditions: Repeated freeze-thaw cycles and exposure to elevated temperatures can stress the bioconjugate, potentially leading to linker cleavage or aggregation.[4][9]
Q2: How can I detect if my disulfide linker is being cleaved prematurely?
A2: Several analytical techniques can be employed to detect and quantify premature linker cleavage:
-
Mass Spectrometry (MS): This is a powerful tool for characterizing bioconjugates. Techniques like liquid chromatography-mass spectrometry (LC-MS) can identify and quantify the different species in your sample, including the intact conjugate, free drug, and cleaved linker fragments.[10][11][12] Bottom-up and middle-down proteomics approaches under non-reducing conditions are particularly useful for mapping disulfide bonds and identifying cleavage sites.[10][12]
-
Chromatography:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. An increase in low molecular weight species can indicate the release of the drug-linker from the antibody.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. As the payload is often hydrophobic, its cleavage from the more hydrophilic antibody can be detected as a change in the retention time.[4]
-
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running samples under non-reducing and reducing conditions can provide evidence of disulfide bond cleavage. A shift in band patterns between the two conditions can indicate the presence and cleavage of disulfide linkages.[13]
Q3: What is the "bystander effect" and how does it relate to linker stability?
A3: The "bystander effect" refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring cancer cells, including those that may not express the target antigen.[6][14] This effect is particularly relevant for ADCs with cleavable linkers. While premature cleavage in circulation is undesirable, controlled and efficient cleavage within the tumor microenvironment can enhance the therapeutic effect by maximizing the bystander killing.[6] The stability of the linker is therefore a critical parameter to balance, ensuring it remains intact in circulation but is readily cleaved upon reaching the target site.[15][16]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to premature disulfide linker cleavage.
Issue 1: Loss of Drug-Linker Detected by HIC or MS
Symptom: Your HIC or MS analysis shows a significant increase in unconjugated antibody or free drug-linker over time.
Click to expand troubleshooting steps
| Possible Cause | Recommended Solution |
| Residual Reducing Agents | Ensure the complete removal of reducing agents (e.g., DTT, TCEP) used during the conjugation process. Employ robust purification methods such as dialysis, diafiltration, or size exclusion chromatography post-conjugation.[4] |
| Suboptimal Formulation pH | The stability of your linker may be pH-dependent. Conduct a pH screening study to determine the optimal pH for your formulation buffer that maximizes linker stability. Some linkers are more stable in slightly acidic conditions.[4][7] |
| Enzymatic Degradation | Use high-purity monoclonal antibodies for conjugation. If you suspect protease contamination, consider adding protease inhibitors to your formulation.[4] |
| Inherent Linker Instability | If the linker itself is too labile for systemic circulation, consider re-engineering the linker. Introducing steric hindrance, for example, by adding methyl groups adjacent to the disulfide bond, can increase stability.[][8] |
Issue 2: Increased High Molecular Weight Species (HMWS) Detected by SEC
Symptom: Your SEC analysis shows an increase in aggregates, which can sometimes be linked to disulfide scrambling or exposure of hydrophobic regions following linker cleavage.
Click to expand troubleshooting steps
| Possible Cause | Recommended Solution |
| Disulfide Scrambling | Improper handling or exposure to pH or thermal stress can lead to the incorrect formation of disulfide bonds (scrambling), which can result in aggregation.[17] Maintain a controlled redox environment and a slightly acidic pH (~6.5) in your buffer to minimize this.[17] |
| Freeze-Thaw Stress | Repeated freezing and thawing can denature the antibody and lead to aggregation. Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles. Consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to your formulation.[4] |
| Hydrophobicity of Payload/Linker | Highly hydrophobic payloads or linkers can increase the propensity for aggregation, especially at higher drug-to-antibody ratios (DAR). If possible, consider using a more hydrophilic linker or optimizing the DAR.[18] |
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis for Disulfide Bond Mapping
Objective: To identify and locate disulfide bonds and detect any cleavage or scrambling.
Methodology:
-
Sample Preparation (Non-Reducing):
-
Alkylate any free cysteine residues with a reagent like N-ethylmaleimide (NEM) to prevent them from interfering with the analysis.[12]
-
If the protein is glycosylated, deglycosylate using an appropriate enzyme (e.g., PNGase F).
-
Digest the protein into smaller peptides using a protease such as trypsin under non-reducing conditions.[10][12]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to identify disulfide-linked peptides. These will appear as precursor ions with higher molecular weights.
-
Compare the peptide map to a theoretical digest to confirm the correct disulfide linkages.
-
Look for the appearance of peptides that would result from the cleavage of a disulfide bond.
-
Protocol 2: Comparative SDS-PAGE for Detecting Disulfide Cleavage
Objective: A quick screening method to visually assess the integrity of inter-chain disulfide bonds.
Methodology:
-
Sample Preparation:
-
Prepare two aliquots of your bioconjugate sample.
-
To one aliquot, add a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
Leave the other aliquot untreated (non-reduced).
-
Incubate both samples according to standard protocols.
-
-
Electrophoresis:
-
Load both the reduced and non-reduced samples onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Analysis:
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein bands.
-
Compare the band patterns of the reduced and non-reduced samples. A change in the migration pattern, such as the appearance of lower molecular weight bands corresponding to the individual antibody chains in the reduced sample, confirms the presence of inter-chain disulfide bonds.[13] If the non-reduced sample shows similar lower molecular weight bands, it may indicate premature cleavage.
-
Quantitative Data Summary
| Factor Influencing Stability | Effect on Disulfide Linker | General Trend | Reference |
| Steric Hindrance | Increased stability to reduction | More methyl groups adjacent to the disulfide bond lead to greater stability in plasma. | [][8] |
| pH | Stability is pH-dependent | Alkaline pH can increase the reactivity of thiol groups, potentially leading to disulfide exchange and cleavage. Slightly acidic pH is often preferred for stability. | [7][17] |
| Reducing Agent Concentration | Increased cleavage | Higher concentrations of reducing agents like glutathione lead to more rapid cleavage. | [][] |
| Temperature | Stability decreases with heat | Elevated temperatures can lead to denaturation and disulfide bond scrambling. | [7][17] |
Visualizations
Caption: Troubleshooting workflow for premature disulfide linker cleavage.
Caption: ADC internalization and payload release pathway.
Caption: Mass spectrometry workflow for disulfide bond analysis.
References
- 2. researchgate.net [researchgate.net]
- 3. Antibody-Drug Conjugates (ADCs): Navigating Four Pillars of Safety, Development, Supply Chain and Manufacturing Excellence [scirp.org]
- 4. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01831A [pubs.rsc.org]
- 16. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rapidnovor.com [rapidnovor.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper-Catalyzed Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a focus on minimizing side products.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your click chemistry experiments.
Issue 1: Low or No Product Yield
Q1: My CuAAC reaction is giving a low yield or no product. What are the most common causes?
A1: Low or no product yield in a CuAAC reaction can be attributed to several factors:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also deactivate the catalyst.
-
Poor Reagent Quality: Impurities in your azide (B81097) or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable and should be handled and stored with care.
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can slow down the reaction.[1] Additionally, certain functional groups on your substrates, such as thiols, can chelate the copper catalyst, rendering it inactive.[2]
-
Inappropriate Reaction Conditions: Incorrect stoichiometry of reactants, suboptimal temperature, improper solvent, or non-ideal pH can all negatively impact the reaction efficiency.
Q2: How can I ensure my copper catalyst is active?
A2: To maintain a sufficient concentration of the active Cu(I) catalyst, consider the following:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[2][3] Always use a freshly prepared solution of sodium ascorbate.
-
Employ a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and increase the reaction rate.[4][5] THPTA is particularly suitable for reactions in aqueous media due to its high water solubility.[4]
-
Degas Your Solvents: To minimize the oxidation of Cu(I) by dissolved oxygen, it is crucial to degas your solvents before use.[5] This can be achieved by sparging with an inert gas like nitrogen or argon.
-
Work Under an Inert Atmosphere: For particularly sensitive reactions, performing the entire experiment in a glovebox under an inert atmosphere will provide the best protection against oxygen.[5]
Q3: What is the optimal order of adding reagents?
A3: The order of reagent addition can be critical for catalyst stability and overall reaction success. A generally recommended procedure is:[5]
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to your solution containing the azide and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which can lead to the formation of insoluble copper species.[5]
Issue 2: Presence of Side Products
Q4: I am observing a significant amount of a byproduct with a mass corresponding to the dimerization of my alkyne. What is this side reaction and how can I prevent it?
A4: This is a very common side reaction known as the oxidative homocoupling of terminal alkynes, or the Glaser coupling.[1][6] This reaction is also catalyzed by copper and is promoted by the presence of oxygen.[3][6]
To minimize Glaser coupling:
-
Minimize Oxygen Exposure: As with preventing catalyst deactivation, rigorously excluding oxygen from your reaction is the most effective way to suppress alkyne homocoupling.[3][6] This includes degassing solvents and running the reaction under an inert atmosphere.
-
Use an Adequate Amount of Reducing Agent: Ensure you have a sufficient concentration of a reducing agent like sodium ascorbate to maintain a low potential in the reaction mixture, which favors the Cu(I) state and disfavors the Cu(II)-mediated oxidative coupling.[6]
-
Maintain a Low Temperature: If permissible for your specific reaction, maintaining a lower temperature can help to reduce the rate of the Glaser coupling side reaction.[6]
Q5: Are there other potential side reactions I should be aware of?
A5: While Glaser coupling is the most common, other side reactions can occur, particularly in the context of bioconjugation:
-
Oxidation of Biomolecules: The combination of copper ions and a reducing agent like ascorbate can generate reactive oxygen species (ROS) that may lead to the oxidation of sensitive residues in proteins (e.g., cysteine, methionine, histidine) or cleavage of the biomolecule.[7] Using a stabilizing ligand like THPTA in excess can help to protect biomolecules from this oxidative damage.[2][3]
-
Reaction with Ascorbate Byproducts: Dehydroascorbate, an oxidation product of ascorbic acid, can potentially react with lysine (B10760008) and arginine residues on proteins.[7] If this is a concern, the addition of aminoguanidine (B1677879) can help to suppress these side reactions.[2]
Issue 3: Product Purification
Q6: How can I effectively remove the copper catalyst from my final product?
A6: Removing copper post-reaction is crucial, especially for biological applications. Several methods can be employed:
-
Chelation: Washing the reaction mixture with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common and effective method to sequester and remove copper ions into an aqueous phase.[8][9]
-
Chromatography: For small molecules, standard column chromatography is often sufficient. For larger molecules and biomolecules, size-exclusion chromatography (e.g., desalting columns) can separate the product from the copper catalyst and other small molecule reagents.[1]
-
Dialysis: For macromolecules, dialysis against a buffer containing EDTA is an effective purification strategy.[8]
-
Chelating Resins: Commercially available chelating resins can be used to bind and remove copper from the reaction mixture.
-
Filtration through C18 Cartridges: For water-soluble products, passing the reaction mixture through a C18 SPE cartridge can effectively remove copper ions.[8]
Data Presentation
The following tables summarize the influence of various experimental parameters on the outcome of the CuAAC reaction.
Table 1: Influence of Ligands on CuAAC Reaction
| Ligand | Primary Application/Advantage | Considerations |
| THPTA | Water-soluble, ideal for bioconjugation. Protects biomolecules from oxidative damage.[3][4] | A 5:1 ligand-to-copper ratio is often recommended for bioconjugation.[3] |
| TBTA | Soluble in organic solvents and aqueous/organic mixtures.[4] | Less suitable for purely aqueous reactions compared to THPTA. |
| Bipyridine derivatives | Can be effective in certain systems. | Can sometimes lead to insoluble copper complexes. |
| No Ligand | Can work for simple, robust reactions. | Higher risk of catalyst deactivation and side reactions, especially in complex systems.[2] |
Table 2: Effect of Reaction Conditions on Side Product Formation
| Parameter | Condition to Minimize Side Products | Rationale |
| Oxygen | Anaerobic conditions (degassed solvents, inert atmosphere) | Oxygen promotes the oxidation of Cu(I) to Cu(II), which catalyzes Glaser coupling.[3][6] |
| Reducing Agent | Sufficient excess of sodium ascorbate | Maintains copper in the Cu(I) state, preventing oxidative homocoupling.[6] |
| Temperature | Lower temperature (e.g., room temperature or below) | Can reduce the rate of the Glaser coupling side reaction.[6] |
| Ligand | Use of a stabilizing ligand (e.g., THPTA) | Stabilizes Cu(I) and can protect substrates from oxidative damage.[3][4] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is a general starting point for a small-scale CuAAC reaction.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, or an appropriate buffer for biomolecules)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your azide (e.g., 10 mM in a suitable solvent).
-
Prepare a stock solution of your alkyne (e.g., 10 mM in a suitable solvent).
-
Prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).[3]
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).[3]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[3]
-
-
Reaction Setup:
-
In a reaction vessel, add the azide (1.0 equivalent).
-
Add the alkyne (1.0 to 1.2 equivalents).
-
Add the solvent to achieve the desired final concentration.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ solution and the THPTA solution. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).[3]
-
Add the premixed copper/ligand solution to the reaction mixture.
-
-
Reaction Initiation:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the reaction. The final concentration of sodium ascorbate should be around 5 mM.[3]
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a solution of EDTA.
-
Proceed with an appropriate work-up and purification procedure (e.g., extraction, column chromatography, or dialysis).
-
Protocol 2: CuAAC Reaction Optimized to Minimize Side Products
This protocol incorporates additional steps to rigorously exclude oxygen and suppress side reactions.
Materials:
-
Same as Protocol 1, with the addition of aminoguanidine (optional, for bioconjugation).
Procedure:
-
Reagent and Solvent Preparation:
-
Prepare stock solutions as described in Protocol 1.
-
Thoroughly degas all solvents and stock solutions (except for the sodium ascorbate solution, which should be prepared fresh and used immediately) by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup (under inert atmosphere):
-
Perform all subsequent steps under a positive pressure of an inert gas (e.g., in a glovebox or using a Schlenk line).
-
To a reaction vessel, add the azide (1.0 equivalent) and alkyne (1.0 to 1.2 equivalents).
-
Add the degassed solvent.
-
-
Catalyst Addition:
-
In a separate, inert-atmosphere-purged vessel, premix the degassed CuSO₄ and THPTA solutions.
-
Using a gas-tight syringe, transfer the premixed catalyst solution to the reaction vessel.
-
-
Reaction Initiation:
-
(Optional, for bioconjugation) If oxidative damage to your biomolecule is a concern, add aminoguanidine to a final concentration of 5 mM.[2]
-
Draw the freshly prepared sodium ascorbate solution into a syringe and add it to the reaction mixture to initiate the reaction.
-
-
Reaction Monitoring and Work-up:
-
Maintain the reaction under a positive pressure of inert gas.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as required.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Post-Conjugation Catalyst Removal
Welcome to the technical support center for removing copper catalysts from protein conjugation reactions. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst after a conjugation reaction? A1: Residual copper can be problematic for several reasons. It can catalyze the formation of reactive oxygen species (ROS), which may lead to oxidative damage and degradation of the protein conjugate. Furthermore, for therapeutic proteins, high levels of residual copper can induce toxicity. Finally, copper ions can interfere with downstream applications and analytical techniques, such as mass spectrometry or assays involving metal-sensitive reagents.
Q2: What are the most common methods for removing copper from my protein sample? A2: The primary methods involve chelation, chromatography, and specialized resins.
-
Chelation: Using agents like ethylenediaminetetraacetic acid (EDTA) to form a stable complex with copper, which is then removed via dialysis or size exclusion chromatography.[1][2][3][4]
-
Immobilized Metal Affinity Chromatography (IMAC): This is particularly effective if your protein has a polyhistidine tag (His-tag). The protein binds to the nickel or cobalt resin, while the copper catalyst is washed away.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on size, effectively removing small molecules like the copper catalyst and excess ligands from the larger protein conjugate.
-
Specialized Resins: Materials like Chelex® or Cuprisorb™ can bind copper, but care must be taken as they may also bind the protein of interest.[1][5]
Q3: Which copper removal method is best for my protein? A3: The optimal method depends on your protein's characteristics and the scale of your reaction. See the decision tree diagram below for guidance. If your protein has a His-tag, IMAC is often the most efficient choice. For proteins without a His-tag, a combination of EDTA chelation followed by dialysis or SEC is a widely used and effective strategy.[1][2][3]
Q4: How can I confirm that the copper has been successfully removed? A4: The most accurate method for quantifying residual copper is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). For a qualitative and quicker check, colorimetric assays can be used. For example, the presence of a blue color when washing with an ammonia (B1221849) solution can indicate the presence of copper complexes.[6]
Troubleshooting Guide
Problem 1: My protein is precipitating or aggregating after the reaction or during copper removal.
-
Possible Cause: Prolonged reaction time or high copper concentration. Copper ions themselves can sometimes promote protein aggregation.[7][8]
-
Solution:
-
Optimize Reaction Time: Perform a time-course experiment to find the shortest reaction time needed for sufficient conjugation. Reducing the reaction from 1 hour to 5-15 minutes can sometimes prevent aggregation entirely.[8]
-
Adjust Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[9][10] Try diluting the reaction mixture.
-
Add Stabilizing Agents: Consider adding stabilizing excipients like glycerol (B35011) (5-10%) to your buffers.[10]
-
Work Quickly and at Low Temperatures: Keep samples on ice when possible to minimize protease activity and control reaction kinetics.[10]
-
Chelator Addition: When adding a chelator like EDTA, add it slowly while gently stirring to avoid localized high concentrations that could cause the protein to precipitate.
-
Problem 2: My final protein yield is very low.
-
Possible Cause: The chosen purification method may be causing protein loss.
-
Solution:
-
Avoid Non-Specific Resins: Some copper-adsorbing resins can also bind proteins, leading to significant product loss.[1] If you suspect this is happening, switch to a more specific method like IMAC (for His-tagged proteins) or SEC.
-
Optimize Chromatography Conditions: For IMAC, ensure the imidazole (B134444) concentration in the wash buffer is not too high, as this can prematurely elute your His-tagged protein.[10] For SEC, ensure the column is properly packed and equilibrated to prevent sample dilution and loss.
-
Check Dialysis Membrane: Ensure the molecular weight cut-off (MWCO) of your dialysis membrane is appropriate for your protein to prevent it from being lost.
-
Problem 3: Downstream assays are failing, suggesting residual copper.
-
Possible Cause: The chosen removal method was not efficient enough.
-
Solution:
-
Increase Chelator Concentration: Ensure you are using a sufficient molar excess of EDTA compared to the copper catalyst.
-
Combine Methods: A multi-step approach is often more effective. For example, perform an initial cleanup with a chelating resin or EDTA addition, followed by a final polishing step using SEC or dialysis to remove the copper-EDTA complex.[11][12]
-
Use a Sacrificial Metal: In some cases, adding Zn(II) can act as a sacrificial metal, binding to sites on the protein that might otherwise sequester the copper catalyst, leaving it free to be removed by chelation.[2]
-
Diagrams: Workflows and Decision Logic
Below are diagrams to help visualize the experimental workflow and guide your choice of purification method.
Caption: General workflow for protein conjugation and subsequent copper catalyst removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper assisted sequence-specific chemical protein conjugation at a single backbone amide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Affinity purification of copper chelating peptides from chickpea protein hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance in homobifunctional crosslinking
Welcome to the technical support center for homobifunctional crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding steric hindrance and other common issues encountered during crosslinking experiments.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during homobifunctional crosslinking experiments.
Q1: My crosslinking efficiency is very low or the reaction failed. What are the potential causes?
Low crosslinking efficiency is a frequent issue with several potential causes. Below are the most common factors and how to address them.
-
Steric Hindrance: The reactive groups on the target molecules may be too far apart or physically blocked, preventing the crosslinker from bridging them.
-
Incompatible Buffer Conditions: The buffer composition can significantly interfere with the crosslinking reaction.
-
pH: For amine-reactive N-hydroxysuccinimide (NHS) esters, the optimal pH is between 7.2 and 8.5.[3] Below this range, primary amines are protonated and less available to react.[3] Above this range, the hydrolysis of the NHS ester increases, competing with the desired reaction.[3]
-
Interfering Components: Buffers containing primary amines, such as Tris or glycine, are incompatible with amine-reactive crosslinkers as they compete for the reactive sites.[1] Similarly, carbodiimide-based crosslinkers like EDC should not be used with buffers containing amines, phosphate, or carboxylates.[1]
-
Solution: Use a non-amine-containing buffer like PBS, HEPES, or borate (B1201080) buffer at the optimal pH for your crosslinker chemistry.[2][4]
-
-
Poor Reagent Quality or Handling: Crosslinkers are often sensitive to moisture and can lose reactivity over time.
-
Hydrolysis: NHS esters are susceptible to hydrolysis.[3][5] They should be stored in a desiccated environment and allowed to equilibrate to room temperature before opening to prevent condensation.[1][4][5]
-
Solvent Quality: If dissolving the crosslinker in an organic solvent, use a high-quality, anhydrous grade. Degraded DMF, for example, can contain amines that will react with the crosslinker.[3]
-
Solution: Always use fresh or properly stored reagents. Prepare stock solutions immediately before use and do not store crosslinkers in aqueous solutions.[1][3] A simple hydrolysis test can be performed to check the reactivity of NHS ester reagents.[5]
-
-
Suboptimal Reactant Concentrations: The concentration of both the target molecules and the crosslinker is critical.
-
Low Protein Concentration: Dilute protein solutions can lead to inefficient crosslinking because the competing hydrolysis reaction is favored.[2][3]
-
Incorrect Molar Ratio: An insufficient molar excess of the crosslinker will result in low yield. Conversely, too much crosslinker can lead to protein aggregation or intramolecular crosslinking instead of the desired intermolecular links.[6]
-
Solution: Optimize the molar ratio of crosslinker to target protein empirically.[1] If possible, increase the concentration of the protein.[3]
-
Q2: I'm observing significant protein aggregation and precipitation. What's happening and how can I fix it?
Protein aggregation is typically a sign of excessive crosslinking, where large, insoluble intermolecular complexes are formed.[6]
-
Reduce Molar Excess: Lower the molar ratio of the crosslinker to your target molecule.[6]
-
Shorten Reaction Time: Reduce the incubation time to limit the extent of the reaction.[6]
-
Optimize Protein Concentration: Adjust the protein concentration, as very high concentrations can favor intermolecular crosslinking and aggregation.
Q3: How do I choose the right homobifunctional crosslinker to avoid steric hindrance?
The key is to select a crosslinker whose spacer arm length is appropriate for the distance between the target functional groups on your molecules.
-
Assess the Distance: If you have structural information about your proteins, you can estimate the distance between potential reactive sites (e.g., lysine (B10760008) residues for NHS esters).
-
Select Spacer Arm Length: Choose a crosslinker with a spacer arm that can comfortably span this distance. A variety of crosslinkers with different spacer arm lengths are commercially available.[2][7] Using a homologous series of crosslinkers with increasing spacer arm lengths can help determine the optimal distance for your specific system.[2]
-
Consider Solubility: For biological systems, it is often preferable to use water-soluble crosslinkers to avoid introducing organic solvents.[2] Crosslinkers containing polyethylene (B3416737) glycol (PEG) spacers offer improved water solubility and can reduce aggregation.[4][8]
Data Presentation
Table 1: Spacer Arm Lengths of Common Amine-Reactive Homobifunctional Crosslinkers
The spacer arm length is a critical factor in overcoming steric hindrance. This table provides the lengths of several common NHS ester crosslinkers. Note that the effective length in solution can vary due to the flexibility of the spacer.[7]
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |
| Disuccinimidyl glutarate | DSG | 7.7 | No | No |
| Disuccinimidyl suberate | DSS | 11.4 | No | No |
| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | No | Yes |
| Disuccinimidyl tartrate | DST | 6.4 | Yes (Periodate) | No |
| Dithiobis(succinimidyl propionate) | DSP | 12.0 | Yes (Reducing agents) | No |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 16.1 | No | No |
| Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone | BSOCOES | 13.1 | Yes (Base) | No |
Data compiled from multiple sources. The exact length can vary based on measurement methodology.[7]
Visualizations
Experimental and logical workflows to address steric hindrance.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
improving the stability of alkyne-containing linkers in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stability of alkyne-containing linkers in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my alkyne-containing linker degrading in my aqueous experimental medium?
A1: The instability of alkyne-containing linkers in solution can be attributed to several factors. A primary cause is abiotic degradation through hydration, a reaction that can be catalyzed by the presence of acids or transition metals, often leading to the formation of methyl ketones or aldehydes.[1] In biological assays, enzymatic degradation by cytochrome P450 (CYP) enzymes can oxidize the alkyne group, forming a highly reactive ketene (B1206846) intermediate.[1] Furthermore, alkynes may react with nucleophilic components present in complex biological media, and the stability can be significantly influenced by the pH of the solution.[1][2]
Q2: What are the most common strategies to improve the stability of a terminal alkyne?
A2: The most prevalent strategy to enhance the stability of terminal alkynes is the use of protecting groups.[3] These groups mask the weakly acidic proton of the terminal alkyne, rendering it inert to undesirable reactions under basic or nucleophilic conditions.[3] The most common classes of protecting groups include silyl (B83357) ethers (e.g., TMS, TIPS), which are valued for their ease of introduction and removal, and dicobalt octacarbonyl complexes, which protect the triple bond itself from reagents used for hydrogenation or electrophilic addition.[3][4]
Q3: How does pH affect the stability of my alkyne linker and associated bioconjugation reactions?
A3: The pH of the solution can significantly impact linker stability and the efficiency of conjugation reactions. Acidic or basic conditions can catalyze the chemical degradation of the alkyne functionality through hydration.[1] For bioconjugation reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the pH is critical. For instance, reactions involving NHS esters to introduce an alkyne handle are typically performed in a pH range of 7-9 to balance the reaction rate against the hydrolysis of the ester.[2] Extreme pH values can lead to the degradation of the linker or other functional groups on your biomolecule.
Q4: My linker seems stable in a simple buffer but degrades in my cell culture medium. What could be the cause?
A4: The increased complexity of cell culture media introduces several potential degradation pathways not present in a simple buffer. The primary causes are enzymatic degradation from enzymes present in media supplements (like serum) and reactions with media components.[1] For example, cytochrome P450 enzymes can metabolize the alkyne group.[1] Additionally, alkynes can potentially react with various nucleophilic components, such as thiols (e.g., from cysteine or glutathione), which are often present in complex biological media.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no conversion of the terminal alkyne in a reaction. | Catalyst Poisoning: Impurities in solvents or reagents are deactivating the catalyst.[5] | Use high-purity, degassed solvents and reagents. Consider using a scavenger resin to remove impurities.[5] |
| Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.[5] | Increase the catalyst loading in increments and ensure it is properly dispersed in the reaction mixture.[5] | |
| Alkyne Degradation: The terminal alkyne is unstable under the reaction conditions. | Protect the terminal alkyne with a suitable protecting group (e.g., a silyl group) before the reaction.[3][6] | |
| Reaction starts but then stops before completion. | Catalyst Fouling: The alkyne may be oligomerizing on the catalyst surface, blocking active sites.[5] | Lower the reaction temperature or decrease the concentration of the terminal alkyne. Consider a different solvent system.[5] |
| Thermal Degradation of Catalyst: The catalyst may be sintering at elevated temperatures, reducing its activity.[5] | Operate at the lowest effective temperature and choose a catalyst with higher thermal stability.[5] | |
| Premature cleavage of the linker in serum stability assays. | Linker Susceptibility: The chemical structure of the linker (e.g., certain dipeptides) is susceptible to enzymatic cleavage by proteases in the serum.[7] | Modify the linker design. For example, using valine-citrulline or valine-alanine dipeptides can increase serum stability compared to charged alternatives like valine-lysine.[7] |
| Instability of Conjugation Moiety: The bond used to attach the linker to the payload or biomolecule is not stable in serum. | Re-evaluate the conjugation chemistry. Ensure the chosen linkage is stable under physiological conditions for the required duration.[] |
Data Summaries
Quantitative data from stability and reactivity studies are crucial for selecting the appropriate linker and reaction conditions.
Table 1: Comparative Stability of Acetazolamide-MMAE Conjugates with Different Dipeptide Linkers in Mouse Serum
This table summarizes the half-lives (t₁/₂) of different small molecule-drug conjugates (SMDCs) in mouse serum at 37 °C, highlighting how the choice of dipeptide linker impacts stability.
| Compound ID | Dipeptide Linker | Half-life (t₁/₂) in Mouse Serum[7] |
| 2 | Valine-Alanine | 23.0 hours |
| 3 | Valine-Lysine | 8.2 hours |
| 4 | Valine-Arginine | 1.8 hours |
| 5 | Valine-Citrulline | 11.2 hours |
Data sourced from a study on acetazolamide-drug conjugates.[7]
Table 2: Comparative Reactivity of Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This table compares the relative reactivity of different classes of terminal alkynes in CuAAC reactions, which can guide the selection of a linker for efficient bioconjugation.
| Alkyne Class | Example Structure | Relative Reactivity[9] | Time to 50% Completion (10 µM Cu⁺)[9] | Time to 90% Completion (10 µM Cu⁺)[9] |
| Propiolamides | Secondary Propiolamide | Very High | ~ 5 min | ~ 15 min |
| Tertiary Propiolamide | High | ~ 10 min | ~ 25 min | |
| Propargyl Ethers | O-propargyl-tyrosine | High | ~ 8 min | ~ 20 min |
| Propargyl Amides | N-propargyl-acrylamide | Medium-High | ~ 12 min | ~ 30 min |
Electronically activated alkynes, like propiolamides, generally lead to faster reactions.[9]
Visual Guides and Workflows
Diagrams illustrating key processes can help clarify complex relationships and experimental steps.
Caption: Common degradation pathways for terminal alkynes in solution.
Caption: Decision workflow for selecting an alkyne stabilization strategy.
Experimental Protocols
Protocol 1: General Procedure for Trimethylsilyl (TMS) Protection of a Terminal Alkyne
This protocol describes a common method for protecting the acidic proton of a terminal alkyne using chlorotrimethylsilane (B32843).
Materials:
-
Alkyne-containing compound
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Strong base (e.g., n-butyllithium (n-BuLi) or methylmagnesium bromide)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the alkyne-containing compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of a strong base (e.g., n-BuLi) dropwise to the solution. Stir for 30-60 minutes at this temperature to ensure complete deprotonation.[4]
-
Add 1.1 equivalents of chlorotrimethylsilane (TMSCl) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude TMS-protected alkyne.
-
Purify the product as needed, typically by flash column chromatography.
Protocol 2: General Procedure for Deprotection of a TMS-Protected Alkyne
This protocol describes the removal of a TMS protecting group to regenerate the terminal alkyne, often accomplished with a fluoride source or mild base.[10]
Materials:
-
TMS-protected alkyne
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol (MeOH))
-
Deprotection reagent (e.g., Tetrabutylammonium fluoride (TBAF) in THF, or Potassium Carbonate (K₂CO₃) in MeOH)[10]
-
Deionized water
-
Ethyl acetate (B1210297) or diethyl ether
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alkyne in a suitable solvent mixture (e.g., THF/MeOH).
-
Method A (Fluoride-based): Add 1.1 equivalents of TBAF (1M solution in THF) to the mixture at 0 °C.[6] Stir and monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.
-
Method B (Base-based): Add a stoichiometric amount of K₂CO₃ to the solution in methanol.[10] Stir at room temperature and monitor the reaction's progress. This method is generally milder but may be slower.
-
Once the reaction is complete, quench by adding deionized water.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the deprotected alkyne product as needed.
Protocol 3: Linker Stability Assay in Phosphate-Buffered Saline (PBS) and Serum
This protocol provides a framework for assessing the stability of an alkyne-containing linker over time in both a simple buffer and a complex biological matrix.[7]
Materials:
-
Test compound (alkyne-containing linker conjugate)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Mouse or human serum (thawed)
-
Incubator shaker set to 37 °C
-
Quenching solution (e.g., cold acetonitrile (B52724) (ACN) with an internal standard)
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create two sets of incubation solutions:
-
Incubate all samples at 37 °C in a shaking incubator.
-
At designated time points (e.g., 0, 15 min, 1 h, 3 h, 6 h, 24 h, 48 h, 96 h), collect aliquots from each solution.[7]
-
Immediately quench the reaction in the collected aliquots by adding a volume of cold quenching solution (e.g., 4 volumes of cold ACN with internal standard). The 0-minute time point is quenched immediately after adding the test compound.
-
Vortex the quenched samples and centrifuge to precipitate proteins (especially for serum samples).
-
Transfer the supernatant to LC-MS vials for analysis.
-
Analyze the samples in triplicate by LC-MS. Integrate the peak area corresponding to the intact test compound.
-
Calculate the fraction of intact compound remaining at each time point relative to the 0-minute time point. Plot these values against time to generate a stability profile and calculate the half-life (t₁/₂) of the compound.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Technical Support Center: Troubleshooting Disulfide Bond Reduction with DTT
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reduction of protein disulfide bonds using Dithiothreitol (DTT).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DTT-mediated reduction?
A1: The reducing activity of DTT is highly dependent on pH. Its optimal effectiveness is observed in the pH range of 7.1 to 8.0.[1][2] The reactive species of DTT is the thiolate anion (-S⁻), and its concentration increases at pH values above 7.[3] In acidic conditions, the thiol groups are protonated, which significantly diminishes DTT's reducing power.[1][3]
Q2: How should I prepare and store DTT solutions?
A2: DTT is susceptible to oxidation, especially in solution. Therefore, it is crucial to prepare DTT solutions fresh immediately before use to ensure maximum activity.[1][3] The powdered form of DTT should be stored at -20°C in a desiccated environment to maintain its stability.[1][3]
Q3: Can DTT reduce all disulfide bonds within a protein?
A3: DTT is a powerful reducing agent but may not be able to reduce all disulfide bonds, particularly those that are buried within the protein's three-dimensional structure and are inaccessible to the solvent.[1][2] To reduce these buried bonds, it is often necessary to perform the reduction under denaturing conditions.[1][2]
Q4: What are some common alternatives to DTT?
A4: Common alternatives to DTT include Tris(2-carboxyethyl)phosphine (TCEP) and β-mercaptoethanol (BME). TCEP is more stable than DTT, effective over a broader pH range (including acidic conditions), and is odorless.[3][4] BME is also an effective reducing agent but is volatile and has a strong, unpleasant odor.[3][5]
Troubleshooting Guide: Incomplete Disulfide Bond Reduction
This guide addresses common issues that can lead to incomplete reduction of disulfide bonds with DTT and provides systematic steps to resolve them.
Issue 1: Suboptimal Reaction Conditions
Incomplete reduction is often a result of reaction conditions that are not optimized for your specific protein.
Possible Causes & Solutions:
-
Incorrect pH: The buffer pH may be too acidic.
-
Recommendation: Ensure your buffer pH is between 7.0 and 8.1 for optimal DTT activity.[6]
-
-
Insufficient DTT Concentration: The amount of DTT may be inadequate to reduce all disulfide bonds.
-
Recommendation: Increase the DTT concentration. A 50- to 200-fold molar excess of DTT over the cysteine concentration is recommended for complete reduction.[6]
-
-
Low Temperature or Short Incubation Time: The reaction may not have reached completion due to slow kinetics.
Issue 2: Inaccessible Disulfide Bonds
Disulfide bonds located in the core of a protein may be shielded from DTT.
Possible Causes & Solutions:
-
Protein Folding: The native conformation of the protein can make some disulfide bonds inaccessible.
Issue 3: DTT Inactivity and Interference
The effectiveness of DTT can be compromised by its degradation or by other components in the reaction mixture.
Possible Causes & Solutions:
-
DTT Oxidation: DTT in solution, particularly at a pH around 8.5, can have a short half-life due to oxidation.[9]
-
Presence of Oxidizing Agents: Contaminants in the buffer or sample can re-oxidize the newly formed sulfhydryl groups.
-
Recommendation: Ensure all your reagents and labware are free from oxidizing contaminants. Degassing the buffer can also help remove dissolved oxygen.[10]
-
Data Presentation: Recommended DTT Concentrations and Conditions
| Application | Recommended DTT Concentration | Typical Conditions |
| Maintaining reduced proteins in solution | 1-10 mM[1][7][11] | Room temperature or 4°C |
| Complete reduction for electrophoresis (SDS-PAGE) | 50-100 mM[1][6][7] | Heat at 70-100°C for 5-10 minutes |
| Reduction prior to alkylation | 5 mM | Incubate for 25-45 min at 56°C[12] |
| Reduction of antibodies (e.g., for ADCs) | 1.5-20 mM | 30 minutes at 37°C or 56°C[13] |
Experimental Protocols
Protocol 1: General Reduction of Disulfide Bonds in Solution
-
Prepare a fresh solution of DTT in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Add DTT to the protein solution to a final concentration of 1-10 mM.[7]
-
Incubate the mixture for 15-30 minutes at room temperature.[7] For more resistant disulfide bonds, the temperature can be increased to 37°C or 56°C.[7]
Protocol 2: Reduction under Denaturing Conditions for Mass Spectrometry
-
Dissolve the protein in a buffer containing a denaturant, such as 6 M guanidinium (B1211019) hydrochloride or 8 M urea, at a pH of approximately 8.3.[12]
-
Add a 0.5 M DTT stock solution to a final concentration of 5 mM.[12]
-
Incubate the sample for 25-45 minutes at 56°C.[12]
-
Cool the sample to room temperature.
-
Proceed with subsequent steps like alkylation.
Visualizations
Caption: Mechanism of disulfide bond reduction by DTT.
Caption: Troubleshooting workflow for incomplete disulfide reduction.
References
- 1. interchim.fr [interchim.fr]
- 2. astralscientific.com.au [astralscientific.com.au]
- 3. agscientific.com [agscientific.com]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reducing agent - DTT Clinisciences [clinisciences.com]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidative Damage in CuAAC Bioconjugation
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize oxidative damage to sensitive biomolecules during their click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What causes oxidative damage during CuAAC reactions?
A1: Oxidative damage during CuAAC is primarily caused by reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) radicals.[1][2] These harmful species are generated from the reaction between the Cu(I) catalyst, dissolved oxygen in the reaction buffer, and the reducing agent, most commonly sodium ascorbate (B8700270).[1][3] This redox cycle, while necessary to maintain the active Cu(I) catalytic state, can unfortunately lead to the oxidation of sensitive amino acid residues (like methionine, cysteine, histidine, and tyrosine) or even cleavage of the biomolecule's backbone.[1][2]
Q2: My bioconjugation yield is low. Could this be related to oxidative damage?
A2: Yes, low yield can be linked to oxidative processes. The presence of oxygen can lead to the oxidation and deactivation of the Cu(I) catalyst to Cu(II), which is inactive in CuAAC.[4] This depletion of the active catalyst will slow down or halt the reaction. Furthermore, oxidative damage to the biomolecule itself could potentially alter its structure and the accessibility of the azide (B81097) or alkyne functional groups, leading to incomplete conversion.[5]
Q3: How can I minimize exposure to oxygen during my reaction?
A3: Minimizing oxygen exposure is a critical step. Even capping the reaction vessel can significantly help.[5][6] For more sensitive biomolecules, it is recommended to degas your buffers and solutions by sparging with an inert gas like argon or nitrogen.[7] For highly sensitive applications, performing the entire experiment in an anaerobic chamber or glovebox is the most effective method to eliminate oxygen.[3]
Q4: What is the role of a copper-chelating ligand, and which one should I choose?
A4: Copper-chelating ligands play a dual role: they accelerate the CuAAC reaction and protect biomolecules from oxidative damage.[5][8] Ligands stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to Cu(II) and subsequent ROS generation.[8] They can also act as sacrificial reductants.[5] For aqueous bioconjugation reactions, water-soluble ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended and commonly used ligand due to its excellent water solubility and protective effects.[5][7]
Q5: I'm still observing side products. What are they and how can I prevent them?
A5: A common side reaction is the oxidative homocoupling of alkynes, known as Glaser coupling, which is promoted by Cu(II) ions.[5] This can be minimized by ensuring the copper remains in the Cu(I) state through the use of a reducing agent and by limiting oxygen exposure.[4][5] Another source of byproducts can be the reaction of ascorbate oxidation products (like dehydroascorbate) with arginine and lysine (B10760008) residues on proteins.[1] The addition of aminoguanidine (B1677879) can help to scavenge these reactive carbonyl species.[1]
Q6: How can I remove the copper catalyst after the reaction is complete?
A6: Residual copper can be toxic to cells and can continue to generate ROS. It is crucial to remove it after the conjugation reaction. For small molecules, washing with aqueous ammonium (B1175870) hydroxide/ammonium chloride can be effective.[9][10] For biomolecules, purification methods such as dialysis, size exclusion chromatography, or the use of copper-chelating resins like Cuprisorb® are often employed.[5][6] The addition of a chelating agent like EDTA at the end of the reaction can also sequester the copper ions.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low bioconjugation yield | Catalyst oxidation and deactivation. | - Degas all buffers and solutions.[7]- Work under an inert atmosphere (e.g., argon or nitrogen).[3]- Use a stabilizing ligand like THPTA, often in a 5:1 ratio to copper.[11] |
| Low reactant concentration. | - If possible, increase the concentration of your azide and alkyne reactants.[11] | |
| Incomplete conversion. | - Increase the concentration of the copper catalyst and ligand.[11]- Ensure a sufficient excess of sodium ascorbate is present.[11] | |
| Evidence of oxidative damage (e.g., protein aggregation, loss of function) | Generation of Reactive Oxygen Species (ROS). | - Add a radical scavenger like dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture.[12]- Use a higher ligand-to-copper ratio (e.g., 5:1 or greater).[5][12]- For highly sensitive proteins, perform the reaction under strict anaerobic conditions.[3] |
| Side reactions with ascorbate byproducts. | - Add aminoguanidine to the reaction to scavenge reactive carbonyls.[1] | |
| Formation of unexpected byproducts | Alkyne homocoupling (Glaser coupling). | - Ensure the reaction is protected from oxygen.[5]- Maintain a reducing environment with sufficient sodium ascorbate.[11] |
| Biomolecule degradation. | - Use a stabilizing ligand like THPTA.[5]- Add an antioxidant like aminoguanidine.[7] | |
| Reaction reproducibility issues | Variable oxygen exposure. | - Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Capping the reaction tube is a minimal protective measure.[4][5] |
| Reagent instability. | - Always prepare fresh sodium ascorbate solutions before each experiment.[4] | |
| Incorrect order of reagent addition. | - Pre-mix the CuSO₄ and the ligand before adding them to the solution containing the azide and alkyne. Initiate the reaction by adding sodium ascorbate last.[1][4] |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various factors on oxidative damage and reaction efficiency.
Table 1: Effect of Ligand-to-Copper Ratio on DNA Damage [12]
| Ligand:Copper Ratio | Damage Frequency (relative) |
| 2:1 | 1.00 |
| 10:1 | < 0.50 |
An increase in the ligand-to-copper ratio significantly reduces DNA damage.
Table 2: Effect of Additives on Oxidative Damage
| Additive | Effect on Oxidative Damage | Reference |
| Aminoguanidine | Intercepts byproducts of ascorbate oxidation, reducing covalent modification of proteins. | [1] |
| Dimethyl Sulfoxide (DMSO) | Acts as a radical scavenger, dramatically suppressing DNA damage. | [12][13] |
Table 3: Comparison of Reaction Conditions on Protein Oxidation (BSA Model) [3]
| Condition | Carbonyl Groups Formed (relative increase) |
| In air, with tris(triazole) ligand | ~30% increase in 10 minutes |
| Anaerobic, with bis(triazole) ligand | No significant increase |
Performing the reaction under anaerobic conditions virtually eliminates protein carbonylation, a marker of oxidative damage.
Experimental Protocols
Protocol 1: Standard Protective CuAAC Bioconjugation
This protocol is designed to minimize oxidative damage under standard laboratory conditions.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne- or azide-modified biomolecule in a degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water.
-
Prepare a 50 mM stock solution of THPTA ligand in degassed water.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your biomolecule solution.
-
Add the azide or alkyne counterpart to the desired final concentration.
-
In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 copper-to-ligand ratio is recommended.[11] For example, for a final copper concentration of 0.25 mM, you would use a final ligand concentration of 1.25 mM.[6]
-
Add the premixed catalyst-ligand solution to the biomolecule mixture.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[6]
-
Cap the tube immediately to minimize oxygen ingress.[5]
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C. Reaction times can vary from 1 to 4 hours.
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding EDTA to a final concentration of 5-10 mM to chelate the copper.
-
Purify the bioconjugate using an appropriate method such as dialysis, size exclusion chromatography, or affinity chromatography to remove the catalyst, excess reagents, and byproducts.
-
Protocol 2: Quantification of Protein Oxidation by Carbonyl Assay
This protocol provides a method to quantify protein oxidation by measuring the formation of carbonyl groups.
-
Sample Preparation:
-
After the CuAAC reaction, subject the protein samples to the reaction conditions you wish to test. Include a negative control (protein without CuAAC reagents) and a positive control (protein treated with a known oxidizing agent).
-
-
Derivatization with DNPH:
-
To your protein samples, add a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in a strong acid (e.g., 2 M HCl).
-
Incubate at room temperature for 1 hour, with vortexing every 15 minutes.
-
-
Protein Precipitation and Washing:
-
Precipitate the protein by adding trichloroacetic acid (TCA).
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet multiple times with an ethanol/ethyl acetate (B1210297) mixture to remove excess DNPH.[14]
-
-
Quantification:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 6 M guanidine (B92328) hydrochloride).
-
Measure the absorbance of the resulting solution at ~370 nm.[15] The absorbance is proportional to the amount of carbonyl groups present.
-
Determine the protein concentration in each sample to normalize the carbonyl content.
-
Visualizations
Caption: Mechanism of ROS generation and oxidative damage in CuAAC.
Caption: Protective role of ligands in minimizing ROS generation.
Caption: Workflow for CuAAC with minimized oxidative damage.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of oxidative damage to tissue proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, often results in a complex and heterogeneous mixture. This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein: The original, unmodified protein.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.
Q2: What are the most common methods for purifying PEGylated proteins?
The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity. These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of the neutral PEG chain can shield the charges on the protein, altering its binding to the IEX resin. This change in charge property allows for the separation of PEGylated products from unreacted starting materials and even positional isomers.[][2]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. PEG itself has hydrophobic properties and can interact with HIC media, which can be exploited to separate PEGylated species from un-PEGylated ones.[][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical purposes and smaller proteins, RP-HPLC can be a high-resolution method for separating PEGylated species and positional isomers.[][3]
A combination of these techniques is often employed to achieve high purity.[2][4]
Q3: How does PEGylation affect a protein's behavior in different chromatography techniques?
PEGylation significantly alters the physicochemical properties of a protein, which in turn affects its chromatographic behavior:
-
In SEC: The hydrodynamic radius of the protein increases substantially, leading to earlier elution compared to the native protein.[]
-
In IEX: The PEG chain can shield the charged residues on the protein surface, leading to weaker binding to the IEX resin and elution at a lower salt concentration compared to the native protein.[] The degree of PEGylation and the location of the PEG chain can influence the extent of this charge shielding.[]
-
In HIC: The effect on hydrophobicity can vary. While PEG is generally hydrophilic, it can exhibit hydrophobic characteristics under high salt conditions. The overall effect depends on the interplay between the hydrophobicity of the native protein and the attached PEG chain.[4]
-
In RP-HPLC: The addition of the hydrophilic PEG chain generally reduces the retention time on a reversed-phase column.
Q4: How can I remove unreacted PEG from my PEGylated protein sample?
Removing excess, unreacted PEG is a critical purification step. Several methods can be effective:
-
Size Exclusion Chromatography (SEC): This is a very effective method as there is typically a large size difference between the PEGylated protein and the free PEG reagent.[]
-
Ion Exchange Chromatography (IEX): If the PEGylated protein binds to the resin, the unreacted PEG, being neutral, will likely be found in the flow-through.
-
Ultrafiltration/Diafiltration: Using a membrane with a molecular weight cut-off (MWCO) that retains the PEGylated protein while allowing the smaller, unreacted PEG to pass through can be an efficient method for removal.
-
Aqueous Two-Phase Separation (ATPS): By adding a salt (e.g., potassium phosphate) to the PEG-protein mixture, a two-phase system can be induced where the protein partitions to the salt-rich phase, leaving the PEG in the PEG-rich phase.
Experimental Workflows and Troubleshooting
The following diagram illustrates a general workflow for the chromatographic purification of PEGylated proteins.
Caption: A general workflow for chromatographic purification.
This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated conjugate and unreacted protein/PEG | Inappropriate column choice (pore size). | For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. |
| Sample volume too large. | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[5] | |
| Low Recovery of PEGylated Compound | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[6] |
| Protein precipitation on the column. | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[5] |
Ion Exchange Chromatography (IEX)
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[5] |
| Inappropriate salt gradient. | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[5] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[5][7] |
| Protein Elutes in Flow-Through | Incorrect buffer conditions (pH or ionic strength). | Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[5] |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause | Recommendation |
| Poor Resolution | Inappropriate salt concentration. | The type and concentration of salt in the binding buffer are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[5] |
| Weak hydrophobic interaction. | For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.[5] | |
| Low Recovery | Protein precipitation at high salt concentrations. | Screen different salts and their concentrations. Sometimes, a lower initial salt concentration is necessary, even if it reduces binding efficiency.[5] |
| Irreversible binding to the column. | If the protein is very hydrophobic, consider adding a mild organic modifier to the elution buffer to facilitate desorption.[5] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Issue | Possible Cause | Recommendation |
| Broad Peaks | Heterogeneity of the attached PEG. | The polydispersity of the PEG chain itself can lead to peak broadening.[5] |
| Slow mass transfer. | Increase the column temperature (e.g., to 45°C) to improve peak shape and resolution.[3] | |
| Poor Separation of Positional Isomers | Insufficient column resolving power. | Use a column with a C4 or C18 stationary phase. C18 has been shown to provide good separation for larger PEGylated proteins. Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[3] |
The following decision tree can help guide your troubleshooting process when encountering poor purification results.
References
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Cleavage of Disulfide Bonds in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected disulfide bond cleavage in plasma samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, prevent, and analyze this issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unexpected disulfide bond cleavage in plasma?
A1: Unexpected cleavage of disulfide bonds in plasma is primarily due to the reductive environment of the plasma itself. The main mechanisms are:
-
Thiol-Disulfide Exchange: This is a major cause, where free thiol groups from small molecules or proteins in plasma attack the disulfide bonds of your molecule of interest. Plasma contains a significant concentration of free thiols, with human serum albumin (HSA) being the most abundant, contributing to approximately 80% of the free thiol content.[1][2] Other small molecule thiols like cysteine and glutathione (B108866) also participate in these exchange reactions.[3]
-
Enzymatic Reduction: Plasma contains enzymes, such as protein disulfide isomerase (PDI) and thioredoxin, which can catalyze the reduction of disulfide bonds.[2] These enzymes play a physiological role in modulating protein function through disulfide bond cleavage.[2]
Q2: How does sample handling and storage affect disulfide bond stability?
A2: Improper sample handling and storage can significantly contribute to disulfide bond cleavage. Key factors include:
-
Temperature: Higher temperatures can accelerate the rate of thiol-disulfide exchange and enzymatic reactions. Therefore, it is crucial to keep plasma samples cold.
-
pH: The reactivity of free thiols is pH-dependent. Thiol-disulfide exchange is generally inhibited at a lower pH (typically below 8) because the protonated thiol form is less reactive than the deprotonated thiolate form.[4] Maintaining a slightly acidic pH can help preserve disulfide bond integrity.[5]
-
Time: The longer a sample is stored, the greater the opportunity for disulfide bond cleavage to occur. It is recommended to process samples as quickly as possible.
Q3: Can the choice of anticoagulant affect disulfide bond stability?
A3: While direct comparative studies are limited, the choice of anticoagulant can influence the stability of plasma components, which may indirectly affect disulfide bonds. For instance, EDTA is known to inhibit certain proteases, which could be beneficial.[6] It is advisable to empirically test different anticoagulants (e.g., EDTA, heparin, citrate) for your specific molecule of interest to determine the optimal choice.
Q4: What are the common analytical techniques to detect and quantify disulfide bond cleavage?
A4: Several analytical techniques can be used to assess the integrity of disulfide bonds:
-
Mass Spectrometry (MS): LC-MS is the gold standard for characterizing disulfide bonds. It can be used to identify and quantify the intact molecule and its reduced fragments.[7][8]
-
SDS-PAGE (non-reducing vs. reducing): A simple and widely used method to qualitatively assess the presence of inter-chain disulfide bonds. A shift in the molecular weight between non-reducing and reducing conditions indicates the presence of these bonds.
-
Ellman's Assay: This spectrophotometric assay quantifies the number of free cysteine residues. By comparing the results before and after a reduction step, the number of disulfide bonds can be inferred.[8]
Troubleshooting Guide
Q1: I am observing unexpected fragments of my disulfide-linked therapeutic protein in plasma samples. How can I confirm if this is due to disulfide bond cleavage?
A1: To confirm disulfide bond cleavage, you can perform a comparative analysis using mass spectrometry (MS).
-
Analyze your plasma sample containing the therapeutic protein using LC-MS to identify the molecular weights of the observed fragments.
-
In parallel, intentionally reduce a pure sample of your therapeutic protein using a reducing agent like dithiothreitol (B142953) (DTT) and analyze it by LC-MS.
-
Compare the mass spectra. If the fragments in your plasma sample match the masses of the reduced chains of your protein, it is strong evidence of disulfide bond cleavage.
Q2: My results show significant variability in disulfide bond cleavage between replicate samples. What could be the cause?
A2: Variability between replicates often points to inconsistencies in sample handling and processing. Ensure the following:
-
Standardized Collection and Processing Times: Process all samples for the same duration from collection to analysis or freezing.
-
Consistent Temperature: Maintain a consistent low temperature for all samples throughout the process. Use a refrigerated centrifuge and keep samples on ice whenever possible.
-
Immediate Inhibition of Free Thiols: Add a thiol-blocking agent, such as N-ethylmaleimide (NEM), immediately after plasma separation to prevent further thiol-disulfide exchange.
Q3: I am using an alkylating agent to block free thiols, but I still see some disulfide cleavage. What can I do to improve this?
A3: If you are still observing cleavage after using an alkylating agent, consider the following:
-
Choice of Alkylating Agent: N-ethylmaleimide (NEM) is generally more reactive and effective than iodoacetamide, especially at physiological pH.[9][10]
-
Concentration and Incubation Time: Ensure you are using a sufficient concentration of the alkylating agent and allowing enough time for the reaction to complete. A 10-fold molar excess of NEM to total free thiols is a good starting point.[9]
-
pH of the Reaction: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.
Quantitative Data Summary
Table 1: Effect of Temperature on Antibody Reduction with DTT
| Temperature (°C) | Approximate Number of Free Thiols per Antibody |
| 4 | 3.8 |
| 25 | 4.6 |
| 37 | 5.4 |
| 56 | 6.0 |
Data adapted from a study on trastuzumab reduction with 5 mM DTT for 30 minutes.[11]
Table 2: Comparison of Alkylating Agents for Inactivation of Protein Disulfide Isomerase (PDI) at pH 6.3
| Alkylating Agent | IC50 (µM) | Inactivation Rate Constant (k3, s⁻¹) |
| Iodoacetamide | 8 | 9.1 x 10⁻³ |
| N-ethylmaleimide (NEM) | - | 1.75 x 10⁻² |
Data from a study on the inactivation of the reduced form of PDI (PDIred).[9] NEM was found to be more potent than iodoacetamide.[9]
Detailed Experimental Protocols
Protocol 1: Plasma Sample Collection and Preparation to Minimize Disulfide Bond Cleavage
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Thiol Blocking (Crucial Step): To a fresh tube, add N-ethylmaleimide (NEM) to a final concentration of 10 mM. Add the collected plasma to this tube and mix gently. This step is critical to block free thiols and prevent thiol-disulfide exchange.
-
Storage: If not for immediate analysis, snap-freeze the NEM-treated plasma samples in liquid nitrogen and store them at -80°C.
Protocol 2: Analysis of Disulfide Bond Integrity using Non-Reducing and Reducing SDS-PAGE
-
Sample Preparation:
-
Non-reducing sample: Mix 10 µL of your NEM-treated plasma sample with 10 µL of 2x non-reducing Laemmli sample buffer.
-
Reducing sample: Mix 10 µL of your NEM-treated plasma sample with 10 µL of 2x reducing Laemmli sample buffer (containing DTT or β-mercaptoethanol).
-
-
Denaturation: Heat both samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Blue) or perform a Western blot if you have a specific antibody to your protein of interest.
-
Analysis: Compare the bands in the non-reducing and reducing lanes. A shift to a lower molecular weight in the reducing lane for your protein of interest confirms the presence of inter-chain disulfide bonds and their cleavage upon reduction.
Diagrams
Caption: Thiol-Disulfide Exchange Pathway.
Caption: Troubleshooting Workflow.
References
- 1. Crosslinking of human plasma C-reactive protein to human serum albumin via disulfide bond oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of blood proteins by functional disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of disulfide bond pairs and stability in recombinant tick anticoagulant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Disulfide Bonds in Proteins Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Exploring Strategies for Quantitative Analysis of Disulfide Bonds in Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Inactivation of protein disulfide isomerase by alkylators including alpha,beta-unsaturated aldehydes at low physiological pHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Biotinylation Efficiency
Welcome to the technical support center for peptide biotinylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and answering frequently asked questions related to increasing the efficiency of peptide biotinylation.
Troubleshooting Guides
This section provides solutions to common problems encountered during peptide biotinylation experiments.
Issue 1: Low or No Biotinylation Yield
Question: My final product shows a very low or no peak at the expected mass of the biotinylated peptide in my mass spectrometry analysis. What could be the cause?
Answer: Low or no biotinylation yield is a common issue that can arise from several factors throughout the experimental workflow. Here are the potential causes and recommended solutions:
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient biotinylation. For NHS-ester chemistry, the reaction targets unprotonated primary amines. The N-terminal α-amino group has a pKa of approximately 8.9, while the ε-amino group of lysine (B10760008) has a pKa of about 10.5.[1][2]
-
Solution: For general biotinylation of both N-terminal and lysine residues, maintain a pH between 7 and 9.[3] To selectively label the N-terminus, a lower pH of around 6.5 is recommended.[1] For labeling lysine residues, a pH of 8.5-9.5 is optimal.[2] Always use a non-amine-containing buffer like PBS (phosphate-buffered saline) or borate (B1201080) buffer, as amine-containing buffers (e.g., Tris or glycine) will compete for the biotinylation reagent.[4]
-
-
Incorrect Biotin (B1667282) Reagent to Peptide Molar Ratio: The ratio of biotin reagent to peptide is crucial for achieving the desired degree of labeling.
-
Solution: For NHS-ester reactions, a molar excess of the biotin reagent is typically required. A starting point is a 10-20 fold molar excess of biotin over the peptide.[5] For small peptides that are difficult to purify from excess free biotin, a 3-5:1 peptide to biotin molar coupling ratio can be used to ensure single biotin incorporation.[6] Optimization may be necessary for each specific peptide.
-
-
Hydrolyzed or Inactive Biotinylation Reagent: NHS-ester reagents are moisture-sensitive and can hydrolyze, rendering them inactive.
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the biotin reagent solution immediately before use and do not store it for long periods.[4]
-
-
Peptide Sequence-Specific Issues: The primary sequence of the peptide can influence biotinylation efficiency. Hydrophobic peptides may aggregate, and certain amino acids can interfere with the reaction.[7]
-
Solution: For hydrophobic peptides, consider using organic solvents like DMSO or DMF to improve solubility, but keep the final concentration below 20%. If aggregation is a persistent issue, redesigning the peptide with solubility-enhancing residues may be necessary. Be aware that NHS esters can react with side chains of residues other than lysine, such as serine, threonine, and tyrosine, under certain conditions.[5]
-
-
Inefficient Purification: Loss of biotinylated peptide during purification can lead to a perception of low yield.
-
Solution: Choose a purification method appropriate for the size of your peptide. For small peptides, size-exclusion chromatography (e.g., desalting columns) may not be effective at removing free biotin. In such cases, reverse-phase HPLC is the preferred method.[1]
-
Issue 2: Lack of Reproducibility Between Batches
Question: I am observing inconsistent biotinylation results between different experimental batches, even when using the same protocol. Why is this happening?
Answer: Inconsistent results can be frustrating and can often be traced back to subtle variations in the experimental setup.
-
Incomplete Removal of Excess Biotin: Residual, unreacted biotin from a previous batch can interfere with subsequent experiments.
-
Solution: Ensure thorough purification after the biotinylation reaction. For antibodies and larger proteins, dialysis is an effective method. For peptides, HPLC is recommended for complete removal of free biotin.[8]
-
-
Incomplete Coupling Reaction: If the biotinylation reaction does not go to completion, the degree of labeling will vary.
-
Solution: Consider increasing the reaction time. For NHS-ester reactions, incubating for 1-2 hours at room temperature or overnight at 4°C is a common practice.[6] For challenging couplings, a "double coupling" approach, where fresh reagents are added for a second round of reaction, can improve consistency.[7]
-
-
Batch-to-Batch Variation in Reagents: The quality and activity of reagents can vary between lots.
-
Solution: Whenever possible, use reagents from the same batch for a series of related experiments. If you suspect reagent degradation, test a new batch with a positive control.
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for peptide biotinylation?
A1: The choice of the most efficient method depends on the specific requirements of your experiment, particularly the need for site-specificity.
-
NHS-Ester Chemistry: This is a robust and widely used method for labeling primary amines (N-terminus and lysine residues). It is generally efficient but can result in a heterogeneous mixture of biotinylated products if multiple primary amines are present.[1]
-
Sortase-Mediated Ligation: This enzymatic method offers site-specific biotinylation. A recognition motif (e.g., LPXTG) is engineered into the peptide, and the sortase enzyme specifically attaches a biotinylated glycine-containing probe. This method provides a homogenous product with a defined biotinylation site.[9][10] While potentially more complex to set up due to the need for the enzyme and engineered peptide, it offers high specificity and efficiency.[11][12]
Q2: How does the length of the spacer arm affect biotinylation efficiency?
A2: The spacer arm is the chemical linker between the biotin molecule and the reactive group that attaches to the peptide. Its length can significantly impact the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[13][14]
-
Short Spacer Arms: May lead to steric hindrance, where the peptide's structure blocks the biotin from interacting with its binding partner.[13]
-
Long Spacer Arms: Can reduce steric hindrance and improve the binding affinity of the biotinylated peptide to avidin or streptavidin.[15][16] However, excessively long spacers might lead to other issues like increased non-specific binding or reduced solubility. The optimal spacer length often needs to be determined empirically for each application.[13][16]
Q3: How can I confirm that my peptide has been successfully biotinylated?
A3: Several methods can be used to confirm biotinylation:
-
Mass Spectrometry (MS): This is the most direct method. The mass of the biotinylated peptide will be higher than the unlabeled peptide by the mass of the biotin reagent.[17][18][19]
-
HPLC Analysis: Biotinylation changes the hydrophobicity of the peptide, which can be detected as a shift in the retention time on a reverse-phase HPLC column.
-
Streptavidin-Binding Assays: Techniques like ELISA or Western blotting using streptavidin-HRP conjugates can confirm the presence of biotin.[8] Biosensor platforms like Biacore or ForteBio can also be used to detect the binding of the biotinylated peptide to a streptavidin-coated sensor.[20]
Q4: My peptide is precipitating after biotinylation. What should I do?
A4: Peptide precipitation can occur due to over-biotinylation or if the peptide is inherently hydrophobic.
-
Reduce the Molar Excess of Biotin: Over-modification can alter the solubility of the peptide. Try reducing the molar ratio of the biotin reagent to the peptide.[21]
-
Improve Solubility: If the peptide is hydrophobic, dissolving it in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer can help.[7]
-
Use a Biotin Reagent with a PEG Spacer: Polyethylene glycol (PEG) spacers can increase the hydrophilicity and solubility of the biotinylated peptide.[14]
Data Presentation
Table 1: Influence of pH on N-terminal vs. Lysine Biotinylation Efficiency with NHS Esters
| pH | N-terminal (α-amine) Reactivity | Lysine (ε-amine) Reactivity | Expected Outcome |
| 6.5 | High | Low | Preferential N-terminal biotinylation.[1] |
| 7.0-8.0 | Moderate to High | Moderate | Biotinylation of both N-terminus and lysine residues.[2] |
| 8.5-9.5 | Moderate | High | Preferential biotinylation of lysine residues.[2] |
Table 2: Comparison of Common Peptide Biotinylation Methods
| Feature | NHS-Ester Chemistry | Sortase-Mediated Ligation |
| Specificity | Targets primary amines (N-terminus and lysine).[1] | Site-specific at a pre-defined recognition motif.[9] |
| Product Homogeneity | Can be heterogeneous if multiple amines are present. | Homogeneous product.[11] |
| Reaction Conditions | pH 7-9 for general labeling, pH 6.5 for N-terminus.[1][3] | Physiological pH (around 7.5).[9] |
| Reagents Required | Biotin-NHS ester, non-amine buffer. | Sortase enzyme, biotinylated glycine (B1666218) probe, engineered peptide. |
| Complexity | Relatively simple to perform. | More complex setup requiring protein engineering. |
| Typical Yield | Generally high, but can be sequence-dependent.[22] | High efficiency with optimized conditions.[12][23] |
Experimental Protocols
Protocol 1: NHS-Ester Mediated Peptide Biotinylation
This protocol describes a general method for biotinylating a peptide using an NHS-ester biotin reagent.
Materials:
-
Peptide
-
Biotin-NHS ester reagent (e.g., NHS-LC-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM phosphate (B84403) buffer, pH 7.5 (or pH 6.5 for preferential N-terminal labeling)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the dissolved Biotin-NHS ester to the peptide solution.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotin and byproducts by either a desalting column (for peptides > 5 kDa) or by reverse-phase HPLC.
-
Verification: Confirm biotinylation by mass spectrometry.
Protocol 2: Sortase-Mediated Peptide Biotinylation
This protocol outlines the site-specific biotinylation of a peptide containing a sortase recognition motif (e.g., LPETG) using Sortase A.
Materials:
-
Peptide with a C-terminal LPETG motif
-
Triglycine-biotin probe (GGG-biotin)
-
Sortase A enzyme
-
Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Ni-NTA resin (if using His-tagged sortase A)
-
HPLC for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components to the final concentrations:
-
LPETG-containing peptide: 50 µM
-
GGG-biotin probe: 500 µM (10-fold molar excess)
-
Sortase A: 10 µM
-
Adjust the final volume with Sortase Reaction Buffer.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at 37°C. The optimal time may need to be determined empirically.
-
Enzyme Removal (Optional): If a His-tagged Sortase A is used, the enzyme can be removed by passing the reaction mixture through a Ni-NTA spin column.
-
Purification: Purify the biotinylated peptide from the excess GGG-biotin probe and other reaction components by reverse-phase HPLC.
-
Verification: Confirm the site-specific biotinylation and purity of the final product by mass spectrometry.
Visualizations
Caption: General workflow for NHS-ester mediated peptide biotinylation.
Caption: Mechanism of sortase-mediated peptide biotinylation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sartorius.com [sartorius.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. qyaobio.com [qyaobio.com]
- 15. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The influence of hapten spacer arm length on antibody response and immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 23. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with PEG Linkers to Minimize Non-specific Binding
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who utilize polyethylene (B3416737) glycol (PEG) linkers in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate non-specific binding (NSB) issues, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are PEG linkers and why are they used in bioconjugation?
Polyethylene glycol (PEG) linkers are flexible, hydrophilic polymer chains used to connect two or more molecules, such as a protein and a therapeutic agent.[1] They are widely employed in drug delivery and bioconjugation due to their ability to improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][2] The hydrophilic nature of PEG creates a hydration shell that can mask the conjugated molecule from the immune system and proteolytic enzymes, thereby extending its circulation half-life.[1][2]
Q2: What is non-specific binding (NSB) and why is it a problem when using PEG linkers?
Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules in a manner that is not mediated by a specific, high-affinity interaction. In the context of experiments involving PEGylated molecules, NSB can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.[3][4] This can obscure the detection of the target molecule and lead to false-positive or false-negative results.[5]
Q3: How do PEG linkers help in reducing non-specific binding?
PEG linkers reduce non-specific binding primarily through two mechanisms:
-
Steric Hindrance: The flexible PEG chains create a "cloud" around the conjugated molecule, physically preventing it from non-specifically interacting with surfaces and other proteins.[6]
-
Hydration Layer: PEG is highly hydrophilic and forms a layer of associated water molecules. This hydration shell acts as a barrier, repelling other proteins and preventing them from adsorbing onto the surface of the PEGylated molecule or the experimental substrate.[7][8]
Q4: Can the properties of the PEG linker itself influence non-specific binding?
Yes, the structural and chemical properties of the PEG linker play a crucial role in its effectiveness at preventing NSB. Key factors include:
-
Length (Molecular Weight): Longer PEG chains generally provide better shielding and a more extensive hydration layer, leading to a greater reduction in NSB.[9] However, excessively long linkers can sometimes interfere with the specific binding of the conjugated molecule to its target.[10]
-
Architecture (Linear vs. Branched vs. Y-shaped):
-
Linear PEGs are the simplest form and offer a good balance of NSB reduction and synthetic accessibility.[11]
-
Branched PEGs have multiple PEG arms extending from a central core. This architecture can provide a superior shielding effect and a larger hydrodynamic volume, further reducing NSB and renal clearance.[1][12][13]
-
Y-shaped PEGs have been shown to be highly effective at reducing NSB, potentially offering better surface coverage and shielding compared to linear PEGs.[7][8][14]
-
-
Purity (Monodisperse vs. Polydisperse): Monodisperse PEGs have a single, defined molecular weight, which leads to more consistent and reproducible results in terms of NSB and overall conjugate performance. Polydisperse PEGs are a mixture of different chain lengths, which can introduce variability.[15]
Troubleshooting Guides
Issue: High Background Signal in Immunoassays (ELISA, Western Blot)
High background is a common issue that can mask the specific signal from your target analyte.
Potential Causes and Solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the plate or membrane.
-
Solution: Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA). You can also try switching to a different blocking agent, such as casein or a synthetic polymer-based blocker.[16][17] For assays with known high background, an overnight blocking step at 4°C may be beneficial.[18]
-
-
Inadequate Washing: Residual unbound reagents can contribute to a high background signal.
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
-
-
Cross-reactivity of Blocking Agent: In some cases, the antibodies used in the assay may cross-react with the blocking agent (e.g., anti-bovine antibodies reacting with BSA).
Issue: Non-specific Binding in Surface Plasmon Resonance (SPR)
NSB in SPR can lead to inaccurate kinetic and affinity measurements.
Potential Causes and Solutions:
-
Electrostatic Interactions: Charged molecules in your sample may be non-specifically binding to the sensor chip surface.
-
Solution: Increase the salt concentration (e.g., up to 500 mM NaCl) in your running buffer to shield electrostatic interactions.[22]
-
-
Hydrophobic Interactions: Hydrophobic patches on your analyte or the sensor surface can lead to NSB.
-
Insufficient Surface Passivation: The sensor surface may not be adequately blocked.
Data Presentation
Table 1: Comparison of PEG Linker Architectures in Reducing Non-specific Binding
| Linker Architecture | Key Features | Advantages in Reducing NSB | Potential Considerations |
| Linear PEG | Single, unbranched polymer chain.[11] | Provides a good "stealth" effect and reduces NSB through steric hindrance and hydration.[1] Simple and cost-effective. | May offer less complete surface coverage compared to branched structures. |
| Branched PEG | Multiple PEG arms extending from a central core.[1] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection from non-specific interactions.[1][12] | Increased steric hindrance may sometimes interfere with the specific binding of the conjugated molecule.[1] |
| Y-shaped PEG | Two PEG arms branching from a single point.[7][8] | Can provide excellent surface coverage and has been shown to be highly effective in minimizing NSB.[7][8][14] | May be more complex and costly to synthesize compared to linear PEGs. |
Table 2: Common Blocking Agents for Reducing Non-specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications.[16] | Can be a source of cross-reactivity with some antibodies. May contain phosphoproteins that interfere with certain assays.[24] |
| Non-fat Dry Milk (Casein) | 3-5% (w/v) | Inexpensive and effective.[24] | Not suitable for use with biotin-avidin detection systems or when probing for phosphoproteins.[24] |
| Normal Serum | 1-5% (v/v) | Can be very effective at reducing background from secondary antibodies.[25] | Must be from the same species as the secondary antibody to avoid cross-reactivity.[25] |
| Synthetic Polymer Blockers | Varies by product | Protein-free, reducing the risk of cross-reactivity.[17][21] Can offer high blocking efficiency.[17] | May be more expensive than traditional protein-based blockers. |
Experimental Protocols
Protocol: Quantifying Non-specific Binding of a PEGylated Antibody using ELISA
This protocol provides a method to assess the level of non-specific binding of a PEGylated antibody to a surface.
Materials:
-
96-well high-binding polystyrene plates
-
PEGylated antibody of interest
-
Unconjugated (native) antibody (as a control)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody that recognizes the PEGylated antibody's species and isotype
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating (or lack thereof):
-
Test Wells: Add 100 µL of PBS to wells that will be used to measure non-specific binding. Do not coat these wells with an antigen.
-
Positive Control Wells (Optional): Coat wells with 100 µL of the target antigen for the PEGylated antibody at an appropriate concentration in PBS.
-
-
Blocking:
-
Empty the wells and add 200 µL of blocking buffer to all wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
-
Antibody Incubation:
-
Prepare serial dilutions of your PEGylated antibody and the unconjugated native antibody in blocking buffer.
-
Add 100 µL of each antibody dilution to the appropriate wells (both test and positive control wells).
-
Include a "no primary antibody" control well containing only blocking buffer.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendations.
-
Add 100 µL of the diluted secondary antibody to all wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature until a color change is observed (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
The signal in the "Test Wells" (uncoated) represents the level of non-specific binding for each antibody concentration.
-
Compare the signal from the PEGylated antibody to the unconjugated antibody in the test wells to determine if PEGylation has reduced non-specific binding.
-
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Decision tree for selecting a PEG linker to minimize NSB.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. biocompare.com [biocompare.com]
- 5. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) [mdpi.com]
- 9. Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 16. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 17. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genfollower.com [genfollower.com]
- 19. mabtech.com [mabtech.com]
- 20. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 21. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reducing Non-Specific Binding [reichertspr.com]
- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 25. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
Characterization of Alkyne-PEG4-SS-PEG4-alkyne Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of antibody-drug conjugates (ADCs), robust characterization of each component is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of Alkyne-PEG4-SS-PEG4-alkyne, a homobifunctional, cleavable linker. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative linker technologies to facilitate informed decisions in ADC development.
Performance Comparison of Cleavable ADC Linkers
The choice of a cleavable linker is critical to the efficacy and safety of an ADC, influencing its stability in circulation and the efficiency of payload release within the target cell. This compound falls into the category of glutathione-sensitive linkers due to its disulfide bond. The following table provides a comparative overview of the main classes of cleavable linkers.
| Linker Type | Cleavage Mechanism | Plasma Stability | Cleavage Efficiency | Bystander Effect | Example |
| Glutathione-Sensitive (e.g., this compound) | Reduction of disulfide bond by intracellular glutathione (B108866) (GSH). | Variable; can be modulated by steric hindrance around the disulfide bond.[1] | Efficient in the high-GSH environment of the cell cytoplasm.[] | Yes, if the released payload is membrane-permeable.[1] | N/A |
| Enzyme-Sensitive (Peptide) | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B). | High; generally stable in plasma.[1] | Dependent on enzyme expression levels in target cells. | Yes, if the released payload is membrane-permeable.[1] | Valine-Citrulline (vc) |
| pH-Sensitive (Hydrazone) | Hydrolysis in the acidic environment of endosomes and lysosomes. | Moderate; can exhibit instability in circulation.[1] | Efficient at acidic pH. | Yes, if the released payload is membrane-permeable. | N/A |
| Enzyme-Sensitive (β-Glucuronide) | Cleavage by β-glucuronidase, an enzyme abundant in the tumor microenvironment. | Highly stable in plasma.[1] | Efficient in the presence of β-glucuronidase. | Yes, if the released payload is membrane-permeable. | N/A |
Mass Spectrometry-Based Characterization
Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of ADC linkers. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed techniques.
Expected Mass Spectrum of this compound
The theoretical molecular weight of this compound is approximately 494.67 g/mol . In a typical ESI-MS analysis in positive ion mode, the expected spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 495.68 and potentially adducts with sodium [M+Na]⁺ at m/z 517.66 or potassium [M+K]⁺ at m/z 533.76. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is crucial for confirming the structure of the linker. The disulfide bond is the most labile site for fragmentation under collision-induced dissociation (CID). The primary fragmentation pathway would involve the cleavage of the S-S bond, leading to two main fragment ions. Further fragmentation of the PEG chains would also be observed.
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve a small amount of the purified this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to a concentration of approximately 1 mg/mL.
-
Dilution: For direct infusion ESI-MS, further dilute the sample to a final concentration of 1-10 µg/mL in 50% acetonitrile/water containing 0.1% formic acid to promote protonation.
ESI-MS/MS Protocol
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF, Orbitrap, or FT-ICR is recommended.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan MS spectrum to identify the precursor ions ([M+H]⁺, [M+Na]⁺, etc.).
-
MS2 Scan (CID): Select the precursor ion of interest (e.g., m/z 495.68) for collision-induced dissociation. The collision energy should be optimized to achieve sufficient fragmentation, typically in the range of 10-40 eV.
Alternative Characterization Methods
While mass spectrometry is a primary tool, other analytical techniques are often used in conjunction for a comprehensive characterization:
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the confirmation of functional groups and their connectivity. | Provides unambiguous structure elucidation. | Lower sensitivity compared to MS; requires a larger amount of pure sample. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and reproducibility. | Does not provide structural information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Non-destructive and fast. | Provides limited structural detail compared to NMR. |
Workflow for Mass Spectrometry Analysis
Caption: Workflow for the mass spectrometry characterization of this compound.
Logical Relationship for Linker Selection
Caption: Decision tree for selecting a suitable cleavable ADC linker based on the target environment.
References
A Head-to-Head Comparison: Analyzing Drug-to-Antibody Ratio with HIC and its Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). This guide provides an objective comparison of Hydrophobic Interaction Chromatography (HIC) with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy for your ADC characterization needs.
The drug-to-antibody ratio is a critical quality attribute (CQA) of ADCs, profoundly influencing their efficacy and safety.[1] Accurate and precise determination of the average DAR and the distribution of different drug-loaded species is therefore paramount during development and for quality control. Hydrophobic Interaction Chromatography (HIC) has emerged as a gold standard for this purpose, primarily due to its ability to separate ADC species based on their hydrophobicity under non-denaturing conditions.[1][2]
This guide will delve into the principles and practice of HIC for DAR analysis and provide a comparative overview of two key alternative techniques: Reversed-Phase Liquid Chromatography (RPLC) and Native Mass Spectrometry (MS).
Principles of DAR Analysis by HIC
HIC separates molecules based on their surface hydrophobicity. In the context of ADCs, the conjugation of hydrophobic small molecule drugs to an antibody increases its overall hydrophobicity. This allows for the separation of the naked antibody (DAR=0) from ADCs with varying numbers of conjugated drugs (DAR=2, 4, 6, 8, etc.). The separation is achieved using a stationary phase with hydrophobic ligands and a mobile phase with a high salt concentration to promote hydrophobic interactions. A decreasing salt gradient is then used to elute the ADC species in order of increasing hydrophobicity, with the most hydrophobic, higher-DAR species eluting last.[3]
Comparison of Analytical Methods for DAR Determination
While HIC is a powerful technique, alternative methods such as RPLC and native MS offer distinct advantages and disadvantages. The choice of method often depends on the specific characteristics of the ADC, the desired level of information, and the available instrumentation.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Native Mass Spectrometry (MS) |
| Principle | Separation based on surface hydrophobicity in a non-denaturing mobile phase. | Separation based on hydrophobicity in a denaturing mobile phase containing organic solvents. | Separation of ions in the gas phase based on their mass-to-charge ratio under non-denaturing conditions. |
| Sample State | Native, folded protein structure is maintained.[1] | Denatured protein; disulfide bonds may be disrupted. | Native, folded protein structure is largely preserved. |
| Resolution | Generally lower resolution compared to RPLC, which can make separation of species with similar hydrophobicity (e.g., high DAR species) challenging.[4] | Superior resolution, allowing for the separation of closely related species and positional isomers.[4][5] | High mass resolution allows for unambiguous identification of different DAR species. |
| MS Compatibility | Traditionally incompatible due to high concentrations of non-volatile salts. Requires offline desalting or specialized MS-compatible mobile phases.[1][2] | Directly compatible with MS detection.[5] | The primary detection method is MS. |
| Analysis Time | HIC-UV/Vis can be relatively fast for initial screening.[6] | Can be optimized for rapid analysis. | Rapid determination of DAR.[4] |
| Quantitative Accuracy | Considered the gold standard for quantitative DAR analysis due to the direct correlation between peak area and concentration.[4] | Can provide accurate quantitation, but ionization efficiencies of different DAR species can vary in MS detection, potentially affecting accuracy.[4] | Can provide accurate DAR values, though ionization efficiency differences between DAR species can be a factor.[7] |
| Precision (RSD%) | Excellent reproducibility with RSDs for retention time and peak area typically below 1%.[8] | High precision with retention time prediction errors often below 0.5%.[9] | High precision in mass measurement. |
| Applicability | Ideal for cysteine-linked ADCs.[3] Less suitable for heterogeneous lysine-linked ADCs due to the large number of potential isomers.[6] | Applicable to both intact and reduced ADCs. Can analyze both cysteine and lysine-linked ADCs. | Suitable for both cysteine and lysine-linked ADCs. |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol provides a general procedure for the analysis of a cysteine-linked ADC. Optimization of specific parameters may be required for different ADCs.
1. Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in a high-salt buffer, for example, 1M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7.0.
2. Chromatographic Conditions:
-
Column: A HIC column with a butyl or phenyl stationary phase is commonly used (e.g., TSKgel Butyl-NPR).[10]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% B over a specified time (e.g., 20-30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
3. Data Analysis:
-
Integrate the peak areas of the different DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Reversed-Phase Liquid Chromatography (RPLC) for DAR Analysis
This protocol outlines a general method for analyzing reduced ADCs.
1. Sample Preparation (Reduction):
-
To a solution of the ADC (e.g., 1 mg/mL in PBS), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.
2. Chromatographic Conditions:
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 20-80% B over 30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm and/or mass spectrometry.
3. Data Analysis:
-
Identify and integrate the peaks corresponding to the light and heavy chains with different drug loads.
-
Calculate the average DAR based on the weighted average of the peak areas for the conjugated and unconjugated chains.
Native Mass Spectrometry (MS) for DAR Analysis
This protocol describes a general workflow for native SEC-MS.
1. Sample Preparation:
-
Exchange the buffer of the ADC sample into a volatile, MS-compatible buffer such as 50 mM ammonium acetate. This can be done using a desalting column.
2. LC-MS Conditions:
-
LC System: A size-exclusion chromatography (SEC) column is often used for online desalting and separation of aggregates prior to MS analysis.
-
Mobile Phase: Isocratic elution with an MS-compatible buffer (e.g., 50 mM ammonium acetate).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in native mode.
3. Data Analysis:
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw spectrum to obtain the masses of the different DAR species.
-
Calculate the average DAR from the relative abundances of the different species.
Choosing the Right Method
The selection of an appropriate analytical method for DAR determination is a critical decision in ADC development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to MALDI-TOF Mass Spectrometry for PEGylated Peptide Analysis
The modification of therapeutic peptides with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase a peptide's hydrodynamic radius, leading to reduced renal clearance and protection from enzymatic degradation.[1][2] However, the inherent polydispersity of PEG and the heterogeneity of the conjugation reaction present significant analytical challenges.[3][4][5] Accurate characterization of these complex biomolecules is critical for drug development and quality control.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has long been a primary tool for characterizing PEGylated peptides and proteins.[6][7] It provides valuable information on molecular weight, the degree of PEGylation, and overall heterogeneity.[6] This guide compares MALDI-TOF MS with its main alternative, Electrospray Ionization (ESI) MS, providing researchers, scientists, and drug development professionals with a clear overview of their respective capabilities.
Performance Comparison: MALDI-TOF vs. ESI-TOF MS
The choice between MALDI-TOF and ESI-MS for analyzing PEGylated peptides often depends on the specific analytical goal. MALDI-TOF is particularly adept at handling the complexity arising from PEG heterogeneity.
| Parameter | MALDI-TOF MS | ESI-MS (LC/MS) | Key Considerations for PEGylated Peptides |
| Primary Ion Species | Singly charged ions [M+H]⁺ | Multiply charged ions [M+nH]ⁿ⁺ | The single charge state in MALDI simplifies complex spectra from polydisperse PEGs, avoiding the convoluted charge envelopes seen in ESI.[8][9] |
| Spectral Complexity | Low; often shows a single distribution of PEG oligomers. | High; overlapping charge states from the peptide and heterogeneous PEG can create highly complex, difficult-to-resolve spectra.[8][9] | |
| Resolution | Sufficient to resolve individual oligomers of large PEGylated peptides (e.g., m/Δm ~500 for a 20 kDa PEG).[8][9] | Often unresolved for large, heterogeneous PEGylated molecules without charge-stripping agents.[8][9] | |
| Sample Preparation | Requires co-crystallization with a suitable matrix. Can be sensitive to contaminants. | Coupled with Liquid Chromatography (LC), allowing for online separation and buffer removal. | Matrix selection is critical in MALDI to achieve optimal ionization. ESI's coupling with LC provides an automated workflow. |
| Analysis Speed | High throughput; analysis can be completed in minutes per sample.[10] | Slower due to the chromatographic separation step.[10] | For rapid quality control and screening, MALDI offers a significant speed advantage. |
| Fragmentation | In-source decay (ISD) can be used for top-down sequencing and PEGylation site determination.[8][9] | Collision-Induced Dissociation (CID) or other tandem MS methods are used for fragmentation, often requiring LC separation first.[1] | MALDI-ISD offers a direct method to locate the PEGylation site on the peptide backbone without extensive sample preparation.[9] |
| Tolerance to Salts | Low; salts can interfere with crystallization and suppress ionization. | Higher, as LC can remove most salts and buffers before analysis. | Sample cleanup is more critical for MALDI-TOF analysis. |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of PEGylated peptides. Below are representative protocols for both MALDI-TOF MS and ESI-MS.
MALDI-TOF MS Protocol for PEGylated Peptides
This protocol is adapted from methodologies demonstrating the verification of peptide PEGylation.[5][11]
-
Sample & Matrix Preparation:
-
Dissolve the PEGylated peptide in a solution of 50% acetonitrile (B52724) (ACN) and 0.1% trifluoroacetic acid (TFA) to a final concentration of approximately 1 mg/mL.[11]
-
Prepare the matrix solution. Alpha-Cyano-4-hydroxycinnamic acid (HCCA) is a common choice.[5][12] Dissolve HCCA to a saturated concentration in 50% ACN / 0.1% TFA.[11][12]
-
Prepare a cationizing agent, such as NaCl or sodium trifluoroacetate (B77799) (NaTFA), by dissolving it in 50% ACN / 0.1% TFA (e.g., 2 mg/mL).[11][13] The addition of sodium ions helps to form consistent sodium adducts of the PEG chains, simplifying the spectrum.
-
-
Sample Spotting (Dried-Droplet Method):
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear or reflector mode.[5][6] Linear mode is often preferred for very high mass molecules to maximize sensitivity.[6]
-
The laser intensity should be adjusted to be just above the ionization threshold to obtain good signal-to-noise without causing excessive fragmentation.[5]
-
Acquire spectra across the expected mass range of the PEGylated peptide. The resulting spectrum should show a distribution of peaks, with each peak separated by 44 Da, corresponding to the mass of a single ethylene (B1197577) glycol monomer unit.[13]
-
ESI-LC/MS Protocol for PEGylated Peptides
This protocol incorporates techniques used to simplify complex ESI spectra of PEGylated molecules.[3][4]
-
Sample Preparation:
-
Dissolve the PEGylated peptide in a suitable solvent compatible with reverse-phase chromatography, such as water with 0.1% formic acid.
-
-
Liquid Chromatography (LC):
-
Separate the PEGylated peptide from free peptide and other impurities using a C18 reverse-phase HPLC column.
-
Apply a gradient of increasing organic solvent (e.g., ACN with 0.1% formic acid) to elute the peptide.
-
-
Post-Column Modification (Optional but Recommended):
-
To reduce charge state complexity, introduce a charge-stripping agent post-column via a T-junction before the ESI source.[3]
-
A solution of an amine, such as triethylamine (B128534) (TEA), is continuously infused.[3][4] This is known to simplify the mass spectrum and improve interpretability.[4]
-
-
Data Acquisition:
-
Analyze the eluent using an ESI-TOF or ESI-Q-TOF mass spectrometer.
-
Acquire spectra across a mass-to-charge (m/z) range appropriate for the expected charge states of the analyte.
-
The resulting data, containing multiple charge state envelopes, can be deconvoluted using specialized software to determine the average molecular weight and distribution of the PEGylated species.[4]
-
Workflow Visualization
The following diagram illustrates the comparative workflows for analyzing a PEGylated peptide sample using MALDI-TOF MS and ESI-LC/MS.
Conclusion
Both MALDI-TOF MS and ESI-MS are powerful techniques for the characterization of PEGylated peptides. MALDI-TOF MS often provides a more direct and easily interpretable analysis, excelling at determining molecular weight and heterogeneity due to the generation of singly charged ions.[6][8][9] Its speed makes it ideal for high-throughput screening and quality control.[10]
Conversely, ESI-MS, especially when coupled with LC, offers an automated workflow with excellent capabilities for purification and handling complex biological matrices. While its spectra can be complex, techniques like post-column amine addition can mitigate this issue.[3][4] For analyses requiring detailed fragmentation of separated species or for quantitative studies, LC-ESI-MS is often preferred. The choice of technique should therefore be guided by the specific requirements of the analysis, balancing the need for spectral simplicity, speed, automation, and quantitative accuracy.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. covalx.com [covalx.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bath.ac.uk [bath.ac.uk]
A Comparative Guide to the Stability of Disulfide Linkers in Human Plasma
The stability of disulfide linkers is a critical parameter in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). An ideal linker must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target cell. This guide provides a comparative analysis of the stability of various disulfide linkers in human plasma, supported by experimental data and detailed protocols.
Comparison of Disulfide Linker Stability
The stability of a disulfide bond in plasma is significantly influenced by its chemical structure, particularly the steric hindrance around the disulfide bridge. Generally, increased steric hindrance leads to greater stability in plasma.[1] The following table summarizes the stability of different maytansinoid disulfide linkers with varying degrees of steric hindrance when conjugated to the huC242 antibody and incubated in mouse plasma. While this data is from mouse plasma, it provides a strong indication of the relative stability trends that would be observed in human plasma.
| Linker Type | Steric Hindrance | Stability in Plasma (Mouse) | Key Findings |
| Unhindered Disulfide (e.g., DM1) | No methyl groups adjacent to the disulfide bond. | Low stability, with approximately 50% of the drug lost within one day in circulation.[2] | Unhindered linkers are susceptible to rapid cleavage in the bloodstream.[2] |
| Moderately Hindered Disulfide | One methyl group adjacent to the disulfide bond. | Increased stability compared to unhindered linkers. | A single methyl group provides a notable increase in plasma stability.[2] |
| Highly Hindered Disulfide (e.g., SPDB-DM4) | Two methyl groups on the maytansinoid side of the disulfide bond. | High stability, showing the best efficacy in in vivo models due to a balance of stability and release.[1] | This linker demonstrates a favorable balance between plasma stability and efficient intracellular drug release.[1] |
| Non-cleavable Maleimide Linker (Control) | Thioether bond. | Completely stable with minimal drug loss. | While stable, non-cleavable linkers may not always provide the same level of efficacy as cleavable linkers, highlighting the importance of payload release.[2] |
It's important to note that while high plasma stability is desirable, the ultimate efficacy of an ADC also depends on the efficient release of the cytotoxic payload within the target cells.[2][3] The intracellular environment, with its higher concentration of reducing agents like glutathione, facilitates the cleavage of these disulfide bonds.[2][]
Experimental Protocols
The following is a generalized protocol for assessing the stability of a disulfide-linked molecule (e.g., an ADC) in human plasma.
Objective: To determine the in vitro stability of a disulfide linker in human plasma over time.
Materials:
-
Disulfide-linked test molecule (e.g., ADC)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., ELISA, LC-MS)
-
Affinity purification reagents (if applicable, e.g., antigen-coated resin for ADCs)
Procedure:
-
Sample Preparation: Prepare a stock solution of the disulfide-linked test molecule in PBS.
-
Incubation: Spike the test molecule into pre-warmed human plasma to a final concentration relevant to therapeutic levels (e.g., 150 µg/mL).[5]
-
Time Points: Incubate the plasma samples at 37°C.[5][6] At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), draw aliquots of the plasma mixture.[7]
-
Sample Processing (for ADCs): For antibody-drug conjugates, it may be necessary to isolate the ADC from plasma components. This can be achieved through affinity chromatography using an antigen-coated resin.[5]
-
Analysis: Analyze the samples to quantify the amount of intact disulfide-linked molecule remaining at each time point. Common analytical techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of the total antibody and the antibody-drug conjugate.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the free drug or drug-linker complex that has been cleaved from the parent molecule, and to analyze the integrity of the parent molecule.[6][7]
-
-
Data Analysis: Calculate the percentage of the intact disulfide-linked molecule remaining at each time point relative to the 0-hour time point. The half-life of the linker in plasma can also be determined from this data.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a disulfide linker stability assay in human plasma.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. tandfonline.com [tandfonline.com]
A Head-to-Head Battle of Bioconjugation: Disulfide vs. pH-Sensitive Cleavable Linkers
For researchers, scientists, and drug development professionals navigating the intricate world of targeted therapeutics, the choice of a cleavable linker is a critical design parameter that profoundly influences the efficacy and safety of a bioconjugate. This guide provides an objective, data-driven comparison of two of the most prevalent classes of cleavable linkers: disulfide and pH-sensitive linkers. By delving into their distinct cleavage mechanisms, stability profiles, and the experimental protocols for their evaluation, this document aims to equip scientists with the knowledge to make informed decisions in the design of next-generation drug delivery systems.
The fundamental purpose of a cleavable linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is to ensure the stable attachment of a payload (e.g., a cytotoxic drug) to its delivery vehicle (e.g., an antibody) in systemic circulation, followed by its selective release at the target site. Disulfide and pH-sensitive linkers achieve this controlled release through fundamentally different environmental triggers: the reducing intracellular environment and the acidic conditions of endosomes and lysosomes, respectively.
Mechanism of Action: A Tale of Two Triggers
Disulfide linkers are designed to be cleaved by the significantly higher concentration of reducing agents, primarily glutathione (B108866) (GSH), within the cytoplasm of cells (1-10 mM) compared to the extracellular environment, such as the bloodstream (~5 µM).[1][] This cleavage occurs via a thiol-disulfide exchange reaction, releasing the conjugated payload inside the target cell.[3] The stability of the disulfide bond in circulation can be modulated, with sterically hindered disulfide bonds showing increased stability and a slower rate of premature cleavage.[3][4]
In contrast, pH-sensitive linkers, which include moieties like hydrazones, acetals, and orthoesters, are engineered to be stable at the physiological pH of blood (approximately 7.4) but undergo hydrolysis in the acidic milieu of intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][6] This acid-catalyzed cleavage releases the payload following the internalization of the bioconjugate into the target cell.
dot
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
A Comparative Guide to Homobifunctional vs. Heterobifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone of bioconjugation, profoundly influencing the efficacy, stability, and homogeneity of the final conjugate. This guide provides an objective comparison of two primary classes of crosslinkers: homobifunctional and heterobifunctional linkers. Understanding their distinct advantages and limitations is paramount for applications ranging from fundamental research to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).
At a Glance: Key Differences
| Feature | Homobifunctional Linkers | Heterobifunctional Linkers |
| Reactive Groups | Two identical reactive groups | Two different reactive groups |
| Reaction Type | One-step | Typically a two-step, sequential reaction |
| Control over Conjugation | Low | High |
| Primary Applications | Intramolecular crosslinking, polymerization, protein interaction studies | Creating specific bioconjugates (e.g., ADCs), immunoassays, surface immobilization |
| Major Advantage | Simplicity of the one-step reaction | Minimizes unwanted self-conjugation and polymerization, leading to more defined products |
| Major Disadvantage | High risk of self-conjugation and polymerization, leading to heterogeneous products | More complex, multi-step reaction protocol |
The Core Distinction: One-Step vs. Two-Step Reactions
The fundamental difference between these two linker types lies in their reaction mechanism, which dictates the level of control a researcher has over the conjugation process.
Homobifunctional linkers , possessing two identical reactive ends, engage in a one-step reaction. When introduced to a solution containing target molecules, both ends of the linker can react simultaneously and indiscriminately with the same functional group on different molecules. This can be advantageous for applications like polymerizing monomers or capturing a snapshot of all protein interactions.[1][2][3] However, this lack of control is a significant drawback when the goal is to link two different molecules, as it often leads to a complex and heterogeneous mixture of products, including undesirable self-conjugates and polymers.[3]
Heterobifunctional linkers , in contrast, have two distinct reactive groups.[1] This allows for a more controlled, two-step conjugation process.[1] The first reactive group is reacted with the first target molecule, and after removing the excess linker, the second reactive group is exposed to the second target molecule. This sequential approach significantly reduces the formation of unwanted homodimers and polymers, resulting in a more homogeneous and well-defined final product.[1] This level of control is crucial in the development of therapeutics like ADCs, where a precise drug-to-antibody ratio (DAR) is critical for efficacy and safety.
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons in the literature are scarce, the performance characteristics of each linker type can be inferred from their mechanisms and applications. The following table summarizes typical performance data for representative homobifunctional (Disuccinimidyl suberate (B1241622) - DSS) and heterobifunctional (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - SMCC) linkers.
| Parameter | Homobifunctional (e.g., DSS) | Heterobifunctional (e.g., SMCC) | Key Considerations |
| Typical Application | Protein-protein interaction studies | Antibody-drug conjugation | The choice of linker is highly dependent on the desired outcome. |
| Reaction Efficiency | Variable, often lower for specific conjugates due to side reactions | Generally higher for specific conjugates due to controlled reaction | The reaction between maleimides and sulfhydryl groups is often more favorable than that between NHS esters and amines.[4] |
| Product Homogeneity | Low, often results in a mixture of conjugates and polymers | High, leads to a more defined product with a specific drug-to-antibody ratio (DAR) | Heterogeneity can impact the therapeutic efficacy and safety of ADCs. |
| Yield of Desired Conjugate | Can be low due to the formation of byproducts | Generally higher due to the reduction of unwanted side reactions | Optimization of reaction conditions is crucial for both linker types. |
| Stability of Conjugate | Stable amide bonds | Stable amide and thioether bonds | The cyclohexane (B81311) ring in SMCC provides stability to the maleimide (B117702) group. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized protocols for a homobifunctional (DSS) and a heterobifunctional (SMCC) crosslinking reaction.
Protocol 1: Protein Crosslinking using DSS (Homobifunctional)
This protocol outlines a general procedure for crosslinking proteins in a solution to study protein-protein interactions.
Materials:
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 10-25 mM.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration that is typically a 10- to 50-fold molar excess of the crosslinker to the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other relevant techniques.
Protocol 2: Antibody-Drug Conjugation using SMCC (Heterobifunctional)
This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody.
Part A: Antibody Activation with SMCC
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare SMCC Stock Solution: Immediately before use, dissolve SMCC in DMSO or DMF to a final concentration of 10-20 mM.
-
Antibody Activation: Add the SMCC stock solution to the antibody solution to achieve a 10- to 20-fold molar excess of SMCC.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Immediately remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Part B: Conjugation with Thiol-Containing Drug
Materials:
-
Maleimide-activated antibody (from Part A)
-
Thiol-containing drug
-
Quenching solution (e.g., 1M N-ethylmaleimide or L-cysteine)
Procedure:
-
Conjugation: Add the thiol-containing drug to the maleimide-activated antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding the quenching solution to a final concentration of approximately 1 mM and incubate for 15-30 minutes.
-
Purification and Analysis: Purify the resulting antibody-drug conjugate using appropriate chromatography techniques (e.g., size-exclusion chromatography). Analyze the final product to determine the DAR and other quality attributes.
Visualizing the Pathways and Workflows
To further clarify the conceptual and practical differences between these linkers, the following diagrams illustrate their reaction pathways and a decision-making workflow for linker selection.
Caption: Reaction pathway of a homobifunctional linker, leading to a mixture of products.
Caption: Two-step reaction pathway of a heterobifunctional linker, yielding a specific product.
Caption: A decision-making workflow for selecting the appropriate linker type.
Conclusion: Making the Right Choice
The choice between homobifunctional and heterobifunctional linkers is dictated by the specific goals of the bioconjugation experiment. For applications where a high degree of control and a well-defined, homogeneous product are essential, such as in the development of antibody-drug conjugates and other targeted therapeutics, heterobifunctional linkers are the superior choice. Their two-step reaction mechanism minimizes the formation of undesirable side products, leading to higher yields of the desired conjugate and a more consistent product profile.
Conversely, for applications like creating polymers from monomers, inducing intramolecular crosslinks to study protein conformation, or capturing a broad snapshot of protein-protein interactions, the simplicity of a one-step reaction with a homobifunctional linker may be advantageous. Ultimately, a thorough understanding of the chemistry and reaction mechanisms of these linkers will empower researchers to make informed decisions that best suit their experimental needs and contribute to the success of their research and development endeavors.
References
- 1. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 2. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing PEG Linkers: NMR Spectroscopy vs. Other Methods
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and drug delivery, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization method.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), stands out as a powerful and widely accessible technique for the detailed structural elucidation and quantification of PEG linkers.[1][2] It provides rich information on the molecular structure, including the confirmation of successful functionalization, determination of purity, and calculation of molecular weight.[3][4] This guide will delve into the practical application of NMR for PEG linker analysis and compare its performance against alternative methods such as Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Quantitative Analysis: A Comparative Snapshot
The choice of analytical technique often depends on the specific information required. The following table summarizes the key quantitative parameters that can be obtained for PEG linkers using ¹H NMR, SEC, and MALDI-TOF MS.
| Parameter | ¹H NMR | SEC | MALDI-TOF MS |
| Purity/Conjugation Efficiency | High | Moderate | Low |
| Molecular Weight (MW) Determination | Number-average (Mn) | Weight-average (Mw), Number-average (Mn), Polydispersity Index (PDI) | Number-average (Mn), Weight-average (Mw), PDI |
| Structural Information | Detailed (end-groups, backbone) | Limited (hydrodynamic volume) | Limited (end-groups with sufficient mass difference) |
| Sample Requirement | ~1-5 mg | ~1-5 mg | <1 mg |
| Analysis Time | Rapid (~5-15 min per sample) | Moderate (~20-40 min per sample) | Rapid (~5-10 min per sample) |
| Instrumentation Cost | High | Moderate | High |
| Key Advantage | Detailed structural information and quantification of conjugation | Robust for determining polydispersity | High mass accuracy for MW determination |
| Key Limitation | Can be complex for large polymers due to peak overlap; sensitivity to impurities | Limited structural information; resolution can be an issue for small MW changes | Fragmentation can occur; matrix interference can be a problem |
The Power of ¹H NMR in Detail
¹H NMR spectroscopy offers a distinct advantage in its ability to provide specific information about the chemical environment of protons within the PEG linker. This allows for the direct observation of changes in the terminal groups upon conjugation.[1]
Key ¹H NMR Signals for PEG Linker Characterization
The ¹H NMR spectrum of a typical methoxy-terminated PEG (mPEG) linker will exhibit characteristic signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).
| Proton Environment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Description |
| Methoxy (B1213986) group (-OCH₃) | ~3.38 | A sharp singlet corresponding to the three protons of the terminal methyl group.[3][5] |
| PEG backbone (-OCH₂CH₂O-) | ~3.64 | A large, broad singlet representing the repeating ethylene (B1197577) glycol units.[6] |
| Terminal methylene (B1212753) (-CH₂OH) | ~3.7 | A triplet for the methylene group adjacent to the hydroxyl end-group in a non-functionalized PEG. |
| Functionalized end-group | Variable | The chemical shift of the protons on the carbon adjacent to the functional group will shift upon conjugation. For example, esterification can cause a downfield shift to ~4.2 ppm.[1] |
| ¹³C Satellites | ~3.47 and ~3.82 | These peaks arise from the 1.1% natural abundance of ¹³C coupling with the attached protons in the PEG backbone. It is crucial to correctly identify these satellite peaks to avoid misinterpretation as impurities, especially in high molecular weight PEGs.[1][2] |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and the specific functional group conjugated to the PEG linker.
Experimental Protocol: ¹H NMR Analysis of a PEG Linker
This protocol outlines the key steps for characterizing a PEG linker using ¹H NMR spectroscopy.
1. Sample Preparation:
-
Dissolve 5-10 mg of the PEG linker sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium oxide (D₂O)). The choice of solvent should be based on the solubility of the analyte.
-
Add a small amount of an internal standard with a known concentration and a distinct NMR signal that does not overlap with the analyte signals (e.g., tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) for aqueous samples).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (to improve signal-to-noise ratio)
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration)
-
Pulse width: 90°
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
3. Data Analysis:
-
Reference the spectrum: Set the chemical shift of the internal standard to its known value (e.g., 0 ppm for TMS).
-
Integrate the peaks: Integrate the area under the characteristic peaks corresponding to the PEG backbone, the terminal methoxy group (if applicable), and the protons of the functionalized end-group.
-
Calculate the degree of functionalization: The ratio of the integral of the end-group protons to the integral of a stable reference peak (e.g., the methoxy protons) can be used to determine the efficiency of the conjugation reaction.
-
Determine the number-average molecular weight (Mn): By comparing the integral of the repeating ethylene glycol units to the integral of the terminal group protons, the degree of polymerization and thus the Mn can be calculated. It is important to account for the ¹³C satellite peaks for accurate integration of the backbone signal.[1]
Visualizing the Workflow: NMR Characterization of PEG Linkers
The following diagram illustrates the logical workflow for characterizing a PEG linker using NMR spectroscopy.
Comparison with Other Techniques
While ¹H NMR is a powerful tool, other techniques offer complementary information.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume in solution. It is particularly useful for determining the molecular weight distribution and the polydispersity index (PDI) of a polymer sample. However, SEC provides limited structural information and may not be sensitive enough to detect small changes in molecular weight upon conjugation of a small molecule to a large PEG linker.[1][3]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a high-resolution mass spectrometry technique that can provide accurate molecular weight information and is particularly useful for confirming the successful conjugation of a payload to the PEG linker.[7] It can also reveal the presence of impurities or side products.[8] However, it provides little information about the specific location of the modification and can be less quantitative than NMR.
Conclusion
In the characterization of PEG linkers, ¹H NMR spectroscopy emerges as a versatile and informative technique. It provides detailed structural information, enables the quantification of conjugation efficiency, and allows for the determination of the number-average molecular weight. While SEC is valuable for assessing polydispersity and MALDI-TOF MS offers high-resolution mass information, ¹H NMR provides a more comprehensive picture of the chemical identity and purity of the PEG linker. For researchers in drug development and related fields, a thorough understanding and application of ¹H NMR are essential for ensuring the quality and consistency of their PEGylated products.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. US20100126866A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
A Comparative Guide to In Vitro Disulfide Bond Validation: DTT Cleavage, Ellman's Assay, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the correct formation of disulfide bonds is a critical quality attribute of many proteins, influencing their structure, stability, and biological function. Validating these covalent linkages is a crucial step in protein characterization and biopharmaceutical development. This guide provides an objective comparison of three widely used in vitro methods for disulfide bond validation: the DTT cleavage assay, Ellman's assay, and mass spectrometry-based approaches.
Method Comparison
The selection of an appropriate method for disulfide bond analysis depends on the specific experimental goals, the nature of the protein sample, and the desired level of detail. The DTT cleavage assay offers a straightforward qualitative assessment of disulfide bond presence. Ellman's assay provides a quantitative measure of total free thiols, allowing for an indirect quantification of disulfide bonds after reduction. Mass spectrometry delivers the most detailed and definitive analysis, identifying the specific cysteine residues involved in each disulfide bridge.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the DTT cleavage assay, Ellman's Assay, and Mass Spectrometry for disulfide bond analysis.
| Parameter | DTT Cleavage Assay (SDS-PAGE based) | Ellman's Assay (DTNB) | Mass Spectrometry (LC-MS/MS) |
| Principle | Reduction of disulfide bonds by DTT, followed by analysis of molecular weight shift on SDS-PAGE. | Colorimetric quantification of free thiol groups using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). | Separation and mass-based identification of disulfide-linked peptides.[1] |
| Specificity | Infers presence of disulfide bonds based on mobility shift. | Measures total free thiols; does not identify specific cysteine residues.[1] | High; identifies specific cysteine residues involved in disulfide bonds.[1] |
| Sensitivity | Dependent on protein staining method (µg to ng range). | Micromolar (µM) range.[1] | Picomolar (pM) to femtomolar (fM) range.[1] |
| Accuracy | Qualitative to semi-quantitative. | Good for total thiol quantification.[1] | High; provides precise mass measurements.[1] |
| Precision (%RSD) | Not applicable for quantitative analysis. | Typically < 5%.[1] | Typically < 15% for quantitative analysis.[1] |
| Linearity (R²) | Not applicable. | > 0.99 for standard curve.[1] | > 0.99 for quantitative workflows.[1] |
| Throughput | Moderate; dependent on gel electrophoresis. | High; suitable for plate-based formats.[1] | Lower; dependent on chromatography run times.[1] |
| Application | Rapid confirmation of disulfide bond presence, analysis of inter-chain vs. intra-chain bonds. | Quantification of free thiols, monitoring of reduction/oxidation reactions.[1] | Disulfide bond mapping, identification of scrambled disulfides, analysis of complex glycoproteins.[1] |
Experimental Workflows and Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the DTT cleavage assay, Ellman's assay, and a mass spectrometry-based disulfide bond mapping workflow.
In Vitro DTT Cleavage Assay Workflow
The DTT cleavage assay is a fundamental technique to ascertain the presence of disulfide bonds by observing a shift in protein mobility on SDS-PAGE. The reduction of disulfide bonds by Dithiothreitol (DTT) typically leads to a less compact protein structure, resulting in slower migration.
Caption: Workflow of the in vitro DTT cleavage assay for disulfide bond validation.
-
Sample Preparation : Prepare two aliquots of the protein sample in a suitable buffer.
-
Reduction : To one aliquot, add DTT to a final concentration of 50-100 mM.[2] The other aliquot serves as the non-reduced control.
-
Incubation : Incubate both samples at 37-56°C for 15-30 minutes to ensure complete reduction of the disulfide bonds.[2]
-
SDS-PAGE : Add non-reducing SDS-PAGE loading buffer to both samples and load them onto a polyacrylamide gel. It is crucial to use non-reducing loading buffer for the control lane to preserve the disulfide bonds.
-
Electrophoresis : Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualization : Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) and visualize the protein bands. A shift to a higher apparent molecular weight in the DTT-treated sample compared to the control indicates the presence of intra-chain disulfide bonds. The presence of lower molecular weight bands in the DTT-treated sample can indicate the presence of inter-chain disulfide bonds.
Ellman's Assay (DTNB) Workflow
Ellman's assay is a colorimetric method used to quantify free sulfhydryl groups in a sample.[3] By measuring the free thiol concentration before and after reduction with a reagent like DTT, the number of disulfide bonds can be indirectly determined.
References
Navigating the Maze: A Comparative Guide to SDS-PAGE Analysis of PEGylated Proteins
For researchers, scientists, and drug development professionals, the characterization of PEGylated proteins is a critical step in ensuring product quality, efficacy, and safety. While Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a ubiquitous and cost-effective tool for protein analysis, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains introduces unique challenges that can complicate data interpretation. This guide provides a comprehensive comparison of SDS-PAGE with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy for your PEGylated protein.
The process of PEGylation, attaching PEG chains to a protein, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals, including increased solubility, stability, and circulating half-life. However, this modification also brings analytical hurdles. The heterogeneity of PEGylation, in terms of the number and location of attached PEG molecules, combined with the large hydrodynamic radius of PEG, can lead to diffuse, smeared bands and anomalous migration patterns in traditional SDS-PAGE analysis.[1][2][3]
The Challenges of SDS-PAGE for PEGylated Proteins
Standard SDS-PAGE protocols often fall short when analyzing PEGylated proteins. The inherent polydispersity of PEG and its interaction with SDS can cause significant band broadening, making accurate molecular weight estimation and purity assessment difficult.[1][2] The apparent molecular weight of a PEGylated protein on an SDS-PAGE gel is often significantly higher than its actual molecular weight due to the large hydrodynamic volume of the PEG chain.[3][4] This discrepancy can be misleading and requires careful consideration during data analysis.
Furthermore, common protein staining methods like Coomassie Brilliant Blue can be less effective for detecting PEGylated proteins, sometimes failing to visualize them altogether.[5] This necessitates the use of specialized staining techniques to ensure accurate detection.
A Comparative Look: SDS-PAGE vs. Alternative Techniques
While SDS-PAGE remains a valuable initial screening tool, a multi-faceted analytical approach is often necessary for a comprehensive characterization of PEGylated proteins. The following table summarizes the key performance characteristics of SDS-PAGE compared to other commonly employed analytical methods.
| Analytical Technique | Principle | Resolution | Throughput | Quantitative Accuracy | Key Advantages | Key Limitations |
| SDS-PAGE | Separation by molecular weight in a denaturing gel matrix | Moderate to Low | High | Semi-quantitative | Cost-effective, simple, high throughput | Band broadening, anomalous migration, potential for inaccurate MW estimation, staining challenges[1][2][3] |
| Native PAGE | Separation by size, shape, and charge in a non-denaturing gel matrix | High | High | Semi-quantitative | Eliminates PEG-SDS interactions, providing better resolution for PEGylation mixtures[1][2] | Does not provide molecular weight information directly |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | Moderate | Moderate | High | Accurate determination of hydrodynamic size, useful for aggregate analysis[6][7] | Poor resolution for species with similar hydrodynamic radii, potential for interaction with the stationary phase[1][8] |
| Mass Spectrometry (MS) | Determination of mass-to-charge ratio | Very High | Low to Moderate | High | Provides precise molecular weight, identifies PEGylation sites and heterogeneity[6][9] | Requires specialized equipment and expertise, can be complex for heterogeneous mixtures |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary | High | High | High | High resolution, automated, quantitative | Can be sensitive to sample matrix effects |
Experimental Protocols for SDS-PAGE of PEGylated Proteins
To address the challenges of analyzing PEGylated proteins by SDS-PAGE, specific modifications to standard protocols are required. Below are detailed methodologies for sample preparation, electrophoresis, and staining.
Sample Preparation
-
Denaturation: Mix the PEGylated protein sample with a 2X non-reducing Laemmli sample buffer.[10] It is crucial to avoid reducing agents if the PEGylation chemistry targets disulfide bonds.
-
Heating: Heat the samples at a high temperature (e.g., 70-95°C) for 5-10 minutes. However, be aware that prolonged heating of proteins PEGylated with maleimide-based linkers can lead to the loss of the PEG chain.[11]
Electrophoresis
-
Gel Selection: Use a pre-cast gradient polyacrylamide gel (e.g., 4-20% or 4-12% Tris-glycine or Bis-Tris) for optimal resolution of the heterogeneous PEGylated species.[4][10]
-
Running Conditions: Run the gel in a standard Tris-glycine or MES SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[4][10]
Specialized Staining Methods
Given the limitations of traditional protein stains, the following methods are recommended for the visualization of PEGylated proteins on SDS-PAGE gels:
-
Barium-Iodide Staining: This method specifically stains the PEG moiety.
-
After electrophoresis, fix the gel in 50% methanol (B129727) for 30 minutes.
-
Incubate the gel in a solution of 5% barium chloride for 10 minutes.
-
Rinse the gel briefly with deionized water.
-
Immerse the gel in an iodine solution (0.1 M iodine in 0.25 M potassium iodide) until bands appear. PEGylated proteins will appear as clear zones against a dark background.[12]
-
-
Reverse Staining with Zinc and Imidazole (B134444) Salts: This technique provides rapid and sensitive detection of PEGylated proteins.
-
Following electrophoresis, wash the gel with deionized water for 1-2 minutes.
-
Incubate the gel in a 0.2 M imidazole solution containing 0.1% SDS for 15 minutes.
-
Transfer the gel to a 0.2 M zinc sulfate (B86663) solution. Transparent bands corresponding to the PEGylated proteins will appear against a white background within minutes.[5]
-
-
Silver Staining: While more complex, silver staining offers high sensitivity for detecting low abundance PEGylated species.[13][14] Standard silver staining protocols can be employed, but optimization may be required.
Visualizing the Workflow and Analytical Relationships
To better understand the experimental process and the interplay between different analytical techniques, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for SDS-PAGE analysis of PEGylated proteins.
References
- 1. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 3. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography [apb.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates in a Cellular Lysate Environment
A technical guide for researchers, scientists, and drug development professionals on assessing the intracellular cleavage of common linker chemistries.
The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the stability of its linker in systemic circulation and its efficient cleavage upon internalization into target tumor cells. This guide provides a comparative framework for assessing the cleavability of various linkers within a simulated intracellular environment using cellular lysates. We present structured data on linker stability, detailed experimental protocols for assessing cleavage, and visual workflows to aid in the design and interpretation of your studies.
Comparative Stability and Cleavage of Common Linkers
The choice of a cleavable linker is pivotal to an ADC's therapeutic index, balancing plasma stability with potent payload release within the tumor cell.[1] Different linker types are designed to be cleaved by distinct intracellular triggers, such as proteases, acidic pH, or the reducing environment.[2][3]
Data Summary: Linker Performance in Preclinical Models
The following tables summarize key quantitative data for different cleavable linkers. It is important to note that the data are illustrative and can vary based on the specific antibody, payload, and experimental conditions.[1]
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[1] | Highly stable in human plasma but can be less stable in mouse plasma due to carboxylesterase activity.[1][4] Readily cleaved by lysosomal proteases like Cathepsin B.[5][6] |
| Valine-Alanine (Val-Ala) | Stable[1] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1] Cleaved by Cathepsin B at approximately half the rate of Val-Cit.[7] | |
| Phenylalanine-Lysine (Phe-Lys) | Not widely reported | Rapidly cleaved by Cathepsin B (t1/2 = 8 minutes).[7] | |
| pH-Sensitive | Hydrazone | ~2 days[1] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[1][8] |
| Glutathione-Sensitive | Disulfide | Variable[1] | Stability can be modulated by introducing steric hindrance around the disulfide bond.[1] Approximately 50% reduction after 3 hours in the presence of 5 mM Glutathione.[7] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable[1] | Shows greater stability and efficacy in vivo compared to some peptide linkers but may have tolerability issues.[1] |
| Linker Type | Linker Example | In Vitro Cytotoxicity (IC50) | Target Cell Line |
| Protease-Sensitive | Val-Cit-MMAE | 0.4 nM | Jeko-1 |
| Val-Ala-MMAE | 0.6 nM | Jeko-1 | |
| pH-Sensitive | Hydrazone-N-acetyl-calicheamicin | 0.1 - 1 nM | Varies |
| Glutathione-Sensitive | SPP-DM1 | 0.5 - 5 nM | Varies |
| Enzyme-Sensitive (Other) | β-Glucuronide-Payload | Potent | Varies |
Experimental Protocols for Assessing Linker Cleavability
To evaluate linker performance, two primary in vitro assays are essential: a plasma stability assay to assess premature payload release and a cellular lysate assay to determine the rate of intracellular cleavage.
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method to determine the rate of payload deconjugation from an ADC in plasma.[7]
Objective: To determine the half-life of an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography media
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[7]
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.[7]
-
Immediately quench the cleavage reaction by diluting the sample in cold PBS.[7]
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to separate it from plasma proteins.[7]
-
Wash the captured ADC to remove any remaining plasma components.[7]
-
Elute the ADC from the affinity matrix.[7]
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[7]
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[7]
Protocol 2: Cellular Lysate Cleavage Assay
This protocol outlines a method to evaluate the cleavage of a linker in the presence of a complex mixture of intracellular enzymes.
Objective: To determine the rate of payload release from an ADC in a simulated intracellular environment.
Materials:
-
ADC with a cleavable linker
-
Target cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT for protease-sensitive linkers)
-
Quenching solution (e.g., 2% formic acid)[7]
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare Cellular Lysate:
-
Culture and harvest a sufficient number of target cancer cells.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the cellular lysate (at a final protein concentration of, for example, 1 mg/mL), the ADC (at a final concentration of, for example, 50 µg/mL), and the appropriate assay buffer.
-
Incubate the reaction mixture at 37°C.[7]
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a quenching solution.[7]
-
-
Sample Analysis:
Visualizing Experimental Workflows
Clear and logical workflows are essential for reproducible experimental design. The following diagrams illustrate the key steps in assessing linker stability and cleavability.
Caption: Workflow for assessing ADC stability in plasma.
Caption: Workflow for assessing linker cleavage in cellular lysates.
Caption: Pathway of ADC action from circulation to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
The Balancing Act: A Comparative Guide to PEG Chain Lengths in Bifunctional Linkers
For researchers, scientists, and drug development professionals, the rational design of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a meticulous process of balancing competing factors to achieve a maximal therapeutic window. Central to this optimization is the bifunctional linker, the molecular bridge that connects a targeting moiety to a payload. The incorporation of polyethylene (B3416737) glycol (PEG) chains into these linkers has become a crucial strategy for fine-tuning the physicochemical and pharmacological properties of these complex molecules.
The length of the PEG chain is a critical parameter that profoundly impacts a bioconjugate's solubility, stability, pharmacokinetic (PK) profile, and, ultimately, its therapeutic efficacy.[1] This guide provides an objective comparison of bifunctional linkers with different PEG chain lengths, supported by experimental data, to inform the selection of the optimal linker for specific research and development applications.
Impact of PEG Chain Length on Bioconjugate Performance
The inclusion of a PEG linker serves multiple purposes. For hydrophobic payloads, the hydrophilic nature of PEG can mitigate aggregation and rapid clearance from circulation.[1] Furthermore, PEGylation can increase the molecule's hydrodynamic radius, leading to a longer plasma half-life, and can shield the bioconjugate from the immune system, reducing potential immunogenicity.[1][2] However, the choice of PEG linker length is not a one-size-fits-all solution; it represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[1]
Key properties influenced by PEG chain length include:
-
Solubility and Stability: Longer PEG chains are generally more effective at improving the aqueous solubility and reducing the aggregation of bioconjugates, which is particularly beneficial when working with hydrophobic payloads.[2][3] The PEG chain can create a "hydration shell" that protects the molecule from enzymatic degradation.[2]
-
Pharmacokinetics (PK): Increasing the PEG linker length typically leads to a longer circulation half-life and slower clearance rates.[1] This is because the increased molecular volume reduces the probability of being filtered out by the kidneys.[4] For example, in one study, miniaturized ADCs with 4 kDa and 10 kDa PEG insertions showed 2.5-fold and 11.2-fold half-life extensions, respectively, compared to a conjugate with no PEG.[4]
-
In Vitro Potency and Cytotoxicity: A significant trade-off exists between linker length and in vitro potency. Longer PEG chains can lead to a decrease in cytotoxicity (higher IC50 values).[2][3] This may be due to steric hindrance, which can affect the binding of the bioconjugate to its target or impede the release of the payload.[3] The same study that showed extended half-lives also reported 4.5-fold and 22-fold reductions in in vitro cytotoxicity for the 4 kDa and 10 kDa PEG linkers, respectively.[4][5]
-
Tumor Penetration and Efficacy: While longer linkers may reduce in vitro potency, the extended circulation time can lead to greater accumulation in tumor tissue, resulting in improved in vivo efficacy.[4][6] The combined effect of reduced cytotoxicity but significantly prolonged half-life led to a stronger tumor growth inhibition in an animal model for a conjugate with a 10 kDa PEG chain compared to shorter-chain versions.[4]
-
PROTAC Efficacy: For PROTACs, the linker length is critical for the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[7] A linker that is too short may cause steric clashes, while a linker that is too long might result in a non-productive complex.[8] The hydrophilic nature of PEG linkers can also improve the solubility and cell permeability of the PROTAC molecule.[9][10]
Quantitative Comparison of PEG Linker Performance
The following table summarizes quantitative data from various studies comparing key performance metrics of bioconjugates prepared with linkers of different PEG chain lengths.
| Parameter | Short PEG Chain (e.g., PEG2-PEG4) | Intermediate PEG Chain (e.g., PEG8-PEG12) | Long PEG Chain (e.g., PEG24, 4kDa, 10kDa) | Key Findings & References |
| In Vitro Cytotoxicity (ADCs) | May retain higher potency.[1] | Often represents a balance, with a potential slight decrease in potency compared to shorter linkers.[1][3] | Can exhibit a significant reduction in cytotoxicity.[3][4] | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede payload release. A 10 kDa linker caused a 22-fold reduction in cytotoxicity compared to a non-PEGylated version.[3][4] |
| Pharmacokinetics (Half-Life) | Faster clearance, shorter half-life.[1] | Slower clearance, longer half-life. Often shows a significant improvement in PK profile.[1][11] | Significantly prolonged half-life.[1][4] | A 4 kDa PEG chain extended half-life by 2.5-fold, while a 10 kDa chain extended it by 11.2-fold in a miniaturized ADC model.[4][5] |
| In Vivo Efficacy | May have reduced efficacy due to rapid clearance.[1] | Often shows a significant improvement in in vivo efficacy.[1] | Can lead to the highest in vivo efficacy, especially for miniaturized bioconjugates.[1][4] | The prolonged circulation and tumor accumulation can overcome the lower in vitro potency, leading to superior tumor growth inhibition.[4] |
| Solubility & Aggregation | Less effective at preventing aggregation with highly hydrophobic payloads. | Generally provides a good balance of solubility enhancement. | Highly effective at improving solubility and reducing aggregation, especially for hydrophobic payloads.[1][2] | The hydrophilic nature of PEG mitigates issues caused by hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs).[1] |
| Cellular Uptake (Nanoparticles) | Higher non-specific uptake by macrophages compared to longer PEGs.[3] | Reduced uptake by macrophages.[3] | Significant reduction in non-specific cellular uptake, creating a "stealth" effect.[2][3] | Increasing PEG length generally reduces non-specific cellular uptake, which can decrease off-target toxicity.[3][11] |
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz can help illustrate the complex relationships and processes involved in designing and evaluating PEGylated bifunctional linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the concentration of a bioconjugate (e.g., ADC) required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., NCI-N87 for HER2-positive ADCs).[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Bioconjugates with different PEG linker lengths.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader (luminometer).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a serial dilution of the bioconjugates in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted bioconjugates. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control. Plot the cell viability against the log of the conjugate concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Pharmacokinetic (PK) Analysis in Rodents
This protocol evaluates the circulation half-life and clearance rate of bioconjugates.
Materials:
-
Sprague-Dawley rats or BALB/c mice.
-
Bioconjugates with different PEG linker lengths.
-
Sterile saline or PBS for injection.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
ELISA or LC-MS/MS equipment for quantification.
Methodology:
-
Dosing: Administer a single intravenous (IV) dose of the bioconjugate (e.g., 3 mg/kg) to a cohort of animals.[11]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Quantification: Determine the concentration of the bioconjugate in the plasma samples using a validated analytical method such as a sandwich ELISA (for large molecules like ADCs) or LC-MS/MS (for smaller bioconjugates or released payloads).
-
Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).
Protocol 3: General Protein Conjugation with a Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide)
This protocol outlines a general procedure for conjugating a payload to an antibody or other protein.
Materials:
-
Antibody/protein in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).
-
Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide).
-
Thiol-containing payload.
-
Reducing agent (e.g., TCEP) for antibody disulfide reduction (optional, for site-specific conjugation).
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) system for purification.
Methodology:
-
Antibody Preparation (Optional): For site-specific conjugation to cysteine residues, partially reduce the antibody's interchain disulfides with a controlled amount of a reducing agent like TCEP. Remove the excess reducing agent immediately via buffer exchange.
-
Linker-Payload Reaction:
-
Dissolve the thiol-containing payload in a buffer.
-
Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO.
-
Add the linker solution to the payload solution (maleimide reacts with thiol) and incubate to form the Linker-Payload intermediate.
-
-
Protein Conjugation:
-
Add the Linker-Payload solution to the prepared antibody solution. The NHS ester will react with primary amines (lysine residues) on the antibody surface. A typical starting point is a 5- to 20-fold molar excess of the linker-payload complex to the protein.[12]
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching solution to neutralize any unreacted NHS esters.[13]
-
Purification: Purify the resulting bioconjugate from unreacted components using size-exclusion chromatography (SEC).
-
Characterization: Characterize the final product to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
Conclusion
The length of the PEG chain in a bifunctional linker is a critical design parameter with a significant impact on the performance of bioconjugates. While shorter PEG linkers may favor higher in vitro potency, longer linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, particularly for miniaturized ADCs or when maximum drug exposure is required.[1] An optimal PEG linker length often represents a carefully considered balance between enhancing stability, solubility, and circulation half-life without excessively compromising biological activity.[3] The data and protocols presented in this guide provide a framework for the rational design and evaluation of PEGylated linkers to develop safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling Conjugation Sites: A Comparative Guide to Peptide Mapping and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) characterization, precise identification of conjugation sites is paramount. This guide provides a comprehensive comparison of peptide mapping with alternative analytical techniques, supported by experimental data and detailed protocols, to facilitate informed decisions in the validation of these critical quality attributes.
The therapeutic efficacy and safety of ADCs are intrinsically linked to the location and distribution of the cytotoxic payload on the antibody. Peptide mapping, a powerful and widely adopted mass spectrometry-based method, offers high-resolution insights into the specific amino acid residues involved in conjugation. This guide will delve into the principles and practice of peptide mapping, while also exploring alternative and complementary techniques such as Hydrophobic Interaction Chromatography (HIC) and Native Mass Spectrometry (MS), providing a holistic view of the analytical landscape.
At a Glance: Comparison of Conjugation Site Validation Methods
| Feature | Peptide Mapping (LC-MS/MS) | Hydrophobic Interaction Chromatography (HIC) | Native Mass Spectrometry (MS) |
| Primary Application | Direct identification of specific conjugation sites. | Determination of drug-to-antibody ratio (DAR) distribution.[1] | Determination of DAR and analysis of intact ADC isoforms.[2][3] |
| Information Provided | Amino acid-level location of conjugation.[4] | Separation of species with different numbers of conjugated drugs.[1] | Mass of intact ADC and its variants, providing DAR.[2][3] |
| Resolution | High (amino acid level). | Low (separates based on overall hydrophobicity). | Moderate (resolves different DAR species). |
| Sample Preparation | Complex (enzymatic digestion, reduction, alkylation). | Minimal (non-denaturing conditions).[5] | Minimal (requires buffer exchange to volatile salts).[6] |
| Throughput | Lower, due to extensive sample preparation and analysis time. | Higher. | Higher. |
| Key Advantage | Provides unambiguous identification of conjugation sites.[7] | Preserves the native structure of the ADC.[5] | Provides information on the intact molecule and its heterogeneity.[8] |
| Key Limitation | Can be challenging for hydrophobic drug-conjugated peptides.[9] | Does not provide site-specific information. | Does not directly identify conjugation sites. |
Peptide Mapping: The Gold Standard for Site Identification
Peptide mapping is a bottom-up proteomics approach that provides definitive identification of conjugation sites at the amino acid level.[4] The workflow involves the enzymatic digestion of the ADC into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).[9] By comparing the peptide maps of the conjugated and unconjugated antibody, researchers can pinpoint the peptides carrying the drug-linker, and subsequent MS/MS fragmentation confirms the exact site of attachment.[10]
Experimental Workflow of Peptide Mapping
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 8. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of different cleavable linkers in Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed methodologies.
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides an objective comparison of the three main classes of cleavable linkers—protease-sensitive, pH-sensitive, and glutathione-sensitive linkers—supported by experimental data. Detailed methodologies for key experiments are also provided to aid researchers in the evaluation of ADCs with different linker technologies.
Mechanisms of Cleavage: A Tale of Three Triggers
Cle
Safety Operating Guide
Proper Disposal of Alkyne-PEG4-SS-PEG4-alkyne: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Alkyne-PEG4-SS-PEG4-alkyne, a bifunctional linker used in bioconjugation and drug development. Adherence to these guidelines is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to wear the appropriate PPE to minimize exposure risks.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or contact with the chemical.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[1][2] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if aerosol formation is possible. | Minimizes the risk of inhalation.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste disposal service.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.[3]
Step 1: Waste Segregation
Proper segregation is a critical first step in safe chemical waste management.[1][2] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.[2]
-
Collect any contaminated disposable materials, such as weigh boats, pipette tips, and gloves, in a designated, sealed plastic bag or container.[2] This container must be clearly labeled as "Solid waste contaminated with this compound."[2]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).[2]
-
The choice of the waste container will depend on the solvent used.[2]
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components with their approximate concentrations.[2]
-
Step 2: Waste Container Labeling
Accurate and comprehensive labeling of waste containers is mandatory for safety and regulatory compliance.[2] The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
A list of all components and their approximate concentrations for liquid waste.[2]
-
The date the waste was first added to the container.
Step 3: Storage of Chemical Waste
Proper storage of chemical waste is essential to prevent accidents until the waste can be collected for disposal.[2]
-
Store waste containers in a designated, secondary containment bin to mitigate the impact of potential spills.[2]
-
Ensure that waste containers are securely sealed to prevent leakage or the release of vapors.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Arrange for Disposal
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and disposal.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1] For solid spills, sweep up the bulk of the material and then wipe the area with a damp towel.[4]
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[1]
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[1]
In case of personal contact, immediately rinse the affected area with copious amounts of water and seek medical attention if irritation develops or persists.[2]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Alkyne-PEG4-SS-PEG4-alkyne
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Alkyne-PEG4-SS-PEG4-alkyne. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Situation | Required PPE | Notes |
| Handling Solid (Lyophilized Powder) | Double Nitrile Gloves, Lab Coat, Safety Goggles with side shields, N95 Respirator | A respirator is crucial to prevent the inhalation of fine particles.[1] Work should be conducted in a chemical fume hood. |
| Weighing and Preparing Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 Respirator | This activity presents a high risk for aerosol generation and exposure.[1] |
| Handling in Solution | Nitrile Gloves, Lab Coat, Safety Goggles | A face shield may be necessary if there is a significant splash hazard.[1] |
| Cleaning and Decontamination | Chemical-resistant Gloves (e.g., Neoprene, Butyl rubber), Lab Coat, Safety Goggles | Ensure gloves are resistant to the cleaning solvents used.[1][2] |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional PPE may be required depending on the specific nature of the waste.[1] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory.
2.1. Pre-Handling Preparations
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.[1][3]
-
Familiarization: Review the Safety Data Sheets (SDS) for similar chemical compounds to understand potential hazards.[3]
-
PPE Inspection: Inspect all PPE for any damage before use.[1]
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible.[4]
-
Designated Area: Always handle this compound within a designated and clearly marked area, preferably inside a chemical fume hood.[1][5]
2.2. Step-by-Step Handling Procedures
-
Weighing: When weighing the solid form of the compound, use a containment balance or perform the task in a fume hood to minimize dust inhalation.[1]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly after handling the compound, even when gloves have been worn.[1][6]
2.3. Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.[1][3][4] Never mix this waste with incompatible materials.[4]
-
Container Management: Use waste containers that are compatible with the chemical.[4] Ensure the container is tightly sealed to prevent leaks.[3][4]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste.[4] After rinsing, deface or remove the original label before disposing of the container as regular solid waste.[4]
-
Final Disposal: Dispose of the chemical waste through an approved waste disposal plant or a licensed chemical waste disposal service.[4][7] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
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